Ethyl 4-quinazolone-2-carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCAWNQKVVTNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303655 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29113-33-5 | |
| Record name | 29113-33-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Quinazolone Scaffold
An In-depth Technical Guide to Ethyl 4-Quinazolone-2-carboxylate: Properties, Synthesis, and Applications
The quinazolinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This heterocyclic scaffold is present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Within this important class of molecules, this compound (also known as Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) serves as a pivotal building block and a highly versatile intermediate.[5][6] Its strategic placement of an ester functional group on the core quinazolone structure allows for extensive chemical modification, making it an invaluable precursor for the synthesis of complex, biologically active molecules and novel therapeutic agents.[7] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications for professionals in chemical research and drug development.
Part 1: Core Chemical and Physical Properties
This compound is a stable, white crystalline powder under standard conditions.[5] Its core structure consists of a fused benzene and pyrimidinone ring, with an ethyl ester substituent at the 2-position. This arrangement of functional groups dictates its solubility, reactivity, and spectroscopic characteristics.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference. These values are compiled from various chemical suppliers and databases, representing typical specifications for a research-grade compound.
| Property | Value | Source(s) |
| CAS Number | 29113-33-5 | [5][8] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [5][8][9] |
| Molecular Weight | 218.21 g/mol | [8][9] |
| Appearance | White to off-white powder/crystal | [5][10][11] |
| Melting Point | 189-195 °C | [5][12] |
| Purity | ≥97% (typically >98% by HPLC) | [5][10] |
| IUPAC Name | ethyl 4-oxo-3H-quinazoline-2-carboxylate | [6][13] |
| InChI Key | BMCAWNQKVVTNFP-UHFFFAOYSA-N | [6] |
| Solubility | Soluble in acetone and alcohol; slightly soluble in water.[2] A measured solubility of >32.7 µg/mL at pH 7.4 has been reported.[13] | [2][13] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | [5][14] |
Spectroscopic Profile
While full spectra are best consulted directly from spectral databases, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would characteristically show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and four distinct signals in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the protons on the benzene ring. A broad singlet for the N-H proton would also be expected.
-
¹³C NMR: The carbon spectrum would show signals for the ethyl ester carbons, the carbonyl carbons (one for the ester and one for the amide in the ring), and the aromatic and heterocyclic carbons.
-
IR Spectroscopy: The infrared spectrum is distinguished by strong absorption bands corresponding to the C=O stretching vibrations of the amide (around 1680 cm⁻¹) and the ester (around 1740 cm⁻¹). N-H stretching bands would also be visible around 3200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to its molecular weight (m/z ≈ 218 or 219).
Spectroscopic data for this compound can be found in chemical databases such as ChemicalBook.[15]
Part 2: Synthesis and Reactivity
The synthesis of this compound is well-established, offering a reliable pathway for researchers to access this key intermediate. Its reactivity is centered around the ester functionality and the N-H group of the pyrimidinone ring.
Primary Synthesis Pathway: Condensation and Cyclization
The most common and efficient synthesis involves a one-pot condensation reaction between an anthranilamide derivative and a source of the C2-ester moiety, such as diethyl oxalate or ethyl cyanoformate.[7][12] The reaction proceeds via an initial acylation of the aniline nitrogen, followed by an intramolecular cyclization and dehydration to form the stable quinazolone ring.
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- 14. chiralen.com [chiralen.com]
- 15. This compound(29113-33-5) 1H NMR spectrum [chemicalbook.com]
Structure Elucidation of Ethyl 4-quinazolone-2-carboxylate: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-quinazolone-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its utility in drug discovery, particularly in oncology and neurology, necessitates an unambiguous and robust methodology for its structural verification.[1] This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, we delve into the causality behind experimental choices, integrating mass spectrometry, infrared and UV-Visible spectroscopy, and advanced multi-dimensional nuclear magnetic resonance techniques. Each protocol is presented as a self-validating system, ensuring researchers can confidently confirm the identity, purity, and structural integrity of this critical building block.
The Strategic Imperative: An Integrated Analytical Workflow
The unambiguous determination of a molecular structure is never reliant on a single analytical technique. Instead, it is a process of convergent evidence, where orthogonal methods provide complementary pieces of a puzzle.[3][4] For a molecule like this compound, with its distinct functional groups and aromatic system, a multi-spectroscopic approach is essential. Mass spectrometry provides the foundational data of molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance (NMR) spectroscopy meticulously maps the atomic connectivity.
The logical flow of this process is critical. We begin with a broad confirmation of molecular formula and proceed to increasingly granular levels of structural detail, with each step validating the last.
Caption: High-level workflow for structure elucidation.
Physicochemical Properties
A preliminary characterization provides the baseline for all subsequent analyses.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][5] |
| Molecular Weight | 218.21 g/mol | [1][5] |
| CAS Number | 29113-33-5 | [1][6] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 189-195 °C | [1][7] |
Part I: Foundational Analysis - Mass Spectrometry
Expertise & Rationale: Mass spectrometry (MS) is the first logical step as it provides the most fundamental piece of information: the molecular weight of the compound.[3][8] This immediately validates the success of the synthesis and rules out a vast number of potential side products. We select Electron Impact (EI) ionization for its ability to generate reproducible fragmentation patterns, which offer initial clues about the molecule's substructures.
Expected Data: Molecular Ion and Formula Confirmation
The molecular formula C₁₁H₁₀N₂O₃ predicts a monoisotopic mass of 218.0691 Da. High-resolution mass spectrometry (HRMS) should confirm this value within a low ppm error margin. The presence of two nitrogen atoms dictates that the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce approximately 0.1 mg of the solid sample into the mass spectrometer using a direct insertion probe.
-
Instrumentation: Utilize a mass spectrometer with an EI ion source.
-
Ionization: The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a 70 eV electron beam.[8][9]
-
Data Acquisition: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.
Data Presentation: Key Ions and Fragments
| m/z (Proposed) | Ion Identity | Mechanistic Rationale |
| 218 | [M]⁺ | Molecular Ion |
| 190 | [M - CO]⁺ | Loss of carbon monoxide from the quinazolone ring |
| 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester (alpha-cleavage) |
| 145 | [M - CO₂CH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |
| 119 | [C₈H₅N₂]⁺ | Further fragmentation of the quinazolone core |
Part II: Functional Group Fingerprinting - FT-IR Spectroscopy
Expertise & Rationale: With the molecular formula established, FT-IR spectroscopy serves to rapidly confirm the presence of the key functional groups.[8] Its diagnostic power lies in identifying the characteristic vibrational frequencies of the amide carbonyl, the ester carbonyl, the aromatic rings, and the N-H bond, providing a unique "fingerprint" of the molecule.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[8][10]
-
Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a translucent disc.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[8][10]
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3200-3050 | N-H Stretch | Amide N-H in quinazolone ring |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl group) |
| ~1735 | C=O Stretch | Ester carbonyl |
| ~1680 | C=O Stretch | Amide carbonyl (lactam) |
| ~1610, 1560, 1480 | C=C & C=N Stretch | Quinazoline ring system |
| ~1250 | C-O Stretch | Ester C-O bond |
Part III: The Definitive Map - NMR Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4] We begin with 1D experiments (¹H and ¹³C) to inventory the atoms in their electronic environments and then employ 2D correlation experiments to definitively establish their connectivity. The choice of a deuterated solvent like DMSO-d₆ is strategic, as its polarity ensures good solubility and its characteristic residual peaks are well-separated from the analyte signals.[11]
Experimental Protocol: NMR Sample Preparation
-
Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[8][11]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9][10]
-
Referencing: Calibrate chemical shifts (δ) to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9][11]
Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.8 | broad singlet | 1H | NH | Deshielded, exchangeable amide proton. |
| ~8.20 | doublet | 1H | H-5 | Per-deshielded by the adjacent amide carbonyl. |
| ~7.90 | triplet | 1H | H-7 | Aromatic proton coupled to H-6 and H-8. |
| ~7.75 | doublet | 1H | H-8 | Aromatic proton ortho to nitrogen. |
| ~7.60 | triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~4.45 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to both an oxygen and a methyl group. |
| ~1.40 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |
Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.5 | Ester C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~160.0 | Amide C =O (C-4) | Carbonyl carbon in a six-membered lactam ring. |
| ~148.0 | C-8a | Aromatic quaternary carbon adjacent to nitrogen. |
| ~145.0 | C -2 | Carbon attached to two nitrogens and the ester group. |
| ~135.0 | C-7 | Aromatic CH carbon. |
| ~127.5 | C-5 | Aromatic CH carbon. |
| ~127.0 | C-6 | Aromatic CH carbon. |
| ~122.0 | C-4a | Aromatic quaternary carbon fused to the benzene ring. |
| ~118.0 | C-8 | Aromatic CH carbon. |
| ~63.0 | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. |
| ~14.0 | -O-CH₂-CH₃ | Aliphatic methyl carbon. |
Advanced Confirmation: 2D NMR Correlation
While 1D NMR provides a strong hypothesis, 2D NMR provides irrefutable proof of connectivity.
-
COSY (COrrelation SpectroscopY): This experiment confirms ¹H-¹H coupling networks. We expect to see a clear correlation between the quartet at ~4.45 ppm and the triplet at ~1.40 ppm, confirming the ethyl fragment. We would also see correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, H-7 with H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D tables.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11]
Caption: Key HMBC correlations confirming the molecular assembly.
Part IV: Electronic Transitions - UV-Visible Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic structure and extent of conjugation within the molecule.[12][13] The quinazolone core is a significant chromophore, and its UV spectrum is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions.[14]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent such as methanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 500 nm, using the pure solvent as a blank.
Expected Data
The spectrum is expected to show two main absorption bands:
-
~240-300 nm: A strong band attributed to π → π* transitions within the aromatic quinazolone system.[12]
-
~310-330 nm: A weaker band at a longer wavelength resulting from n → π* transitions, likely involving the non-bonding electrons on the nitrogen and oxygen atoms.[12][14] A reported λmax in methanol is 297 nm.[7]
Final Synthesis: Convergent Structural Proof
The structure of this compound is confirmed by the total convergence of evidence from these orthogonal techniques.
Caption: Integration of all spectroscopic data leads to the final structure.
The process is as follows:
-
MS confirms the molecular formula C₁₁H₁₀N₂O₃ and molecular weight of 218.
-
FT-IR validates the presence of the essential ester, amide, and N-H functional groups.
-
¹H and ¹³C NMR provide a complete count of all hydrogen and carbon atoms in their unique chemical environments, perfectly matching the proposed structure.
-
COSY and HSQC confirm the individual spin systems (ethyl group, aromatic ring) and H-C attachments.
-
HMBC provides the definitive, non-negotiable proof by connecting the disparate fragments (the ethyl carboxylate group to C-2 of the quinazolone ring, and the N-H proton to key carbons C-2, C-4, and C-8a), leaving no ambiguity in the final structure.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural identity of this compound, a standard required for its application in research and development.
References
- Title: UV-Visible spectra of selected quinazoline derivatives in acetonitrile...
- Title: UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ 2-AgNPs (b)...
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A Technical Guide to the Synthesis of Ethyl 4-quinazolone-2-carboxylate from Anthranilamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 4-quinazolone-2-carboxylate, a pivotal intermediate in medicinal chemistry. The synthesis is achieved through a robust and efficient one-pot cyclocondensation reaction between anthranilamide and diethyl oxalate. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and summarizes critical process parameters. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high yield. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the 4-Quinazolone Scaffold
The quinazoline ring system, particularly the 4(3H)-one core, is a privileged scaffold in medicinal chemistry and pharmacology.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is a structural component in over 200 naturally occurring alkaloids and a vast number of synthetic compounds.[1] The stability and versatile reactivity of the quinazolinone nucleus have made it a cornerstone for the development of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[3][4][5]
One of the most renowned drugs featuring this core is Methaqualone, known for its sedative-hypnotic effects.[1] More recently, quinazoline derivatives like Gefitinib and Erlotinib have been developed as targeted cancer therapies (tyrosine kinase inhibitors), underscoring the scaffold's contemporary relevance in drug discovery.[3]
This compound (CAS No. 29113-33-5) is a particularly valuable derivative.[6][7] Its ester functionality at the C-2 position serves as a versatile chemical handle, allowing for further molecular elaboration to build more complex, biologically active molecules.[8][9] This guide details a reliable and scalable one-pot synthesis of this key intermediate from readily available starting materials.[6][8]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved through the thermal cyclocondensation of anthranilamide (2-aminobenzamide) with diethyl oxalate. This reaction proceeds without a catalyst and is driven by heat, culminating in the formation of the stable heterocyclic ring system.
Overall Reaction Scheme:
Figure 1. Cyclocondensation of Anthranilamide with Diethyl Oxalate.
2.1 Step-by-Step Mechanism
The reaction mechanism involves two key stages: an initial nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aromatic amino group (-NH2) of anthranilamide on one of the electrophilic ester carbonyl carbons of diethyl oxalate. The aromatic amine is more nucleophilic than the amide (-CONH2) nitrogen, directing the initial reaction to this site.
-
Formation of the Acyl Intermediate: This attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol (EtOH) to yield an open-chain N-acyl anthranilamide intermediate, ethyl 2-((2-carbamoylphenyl)amino)-2-oxoacetate.
-
Intramolecular Cyclization: Under thermal conditions, the nitrogen atom of the primary amide group of the intermediate attacks the remaining ester carbonyl carbon. This intramolecular nucleophilic attack is the key ring-closing step.
-
Dehydration and Aromatization: A second tetrahedral intermediate is formed, which subsequently eliminates another molecule of ethanol. This dehydration step results in the formation of the stable, fused 4-quinazolone ring system. Tautomerization of the resulting enol form to the more stable keto form of the quinazolone ring completes the synthesis.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol describes a reliable method for the synthesis of this compound. The procedure is designed to be self-validating by ensuring complete reaction and straightforward product isolation.
3.1 Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Notes |
| Anthranilamide | 88-68-6 | 136.15 | 109-111 | Starting Material |
| Diethyl Oxalate | 95-92-1 | 146.14 | -41 | Reagent & Solvent |
| Ethanol (Absolute) | 64-17-5 | 46.07 | -114 | Recrystallization Solvent |
3.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
3.3 Reaction Workflow Diagram
The following diagram outlines the complete experimental workflow, from initial setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
3.4 Step-by-Step Procedure
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilamide (5.0 g, 36.7 mmol). To this, add an excess of diethyl oxalate (26.8 g, 24 mL, 183.6 mmol).
-
Rationale: Diethyl oxalate serves as both a reactant and the reaction solvent, obviating the need for an additional high-boiling solvent. Using it in excess ensures the reaction goes to completion.
-
-
Apparatus Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stir plate. Ensure a gentle flow of cooling water through the condenser.
-
Reaction Execution: Begin stirring and heat the mixture to a gentle reflux. The reaction temperature should be maintained around 180-185 °C.
-
Rationale: The high temperature provides the necessary activation energy for both the initial acylation and the subsequent intramolecular cyclization and dehydration steps.
-
-
Reaction Monitoring: Maintain the reflux for 2 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), though it is generally robust enough to run for a fixed time. A successful reaction is often indicated by the formation of a precipitate as the product is less soluble in diethyl oxalate than the starting material.
-
Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate. To ensure maximum precipitation, add 20-30 mL of cold absolute ethanol and stir for 15 minutes.
-
Rationale: The product has low solubility in cold ethanol, making it an effective solvent for precipitation and for washing away unreacted diethyl oxalate and the ethanol byproduct.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold absolute ethanol (15 mL each) to remove any residual impurities.
-
Purification: For higher purity, the crude product can be recrystallized from hot absolute ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals.
-
Drying and Characterization: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The identity and purity of the white to off-white solid should be confirmed by measuring its melting point and using spectroscopic methods (IR, NMR, MS).[10]
Process Parameters and Data Summary
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Anthranilamide | 5.0 (1.0 eq) | g | Limiting Reagent |
| Diethyl Oxalate | 26.8 (5.0 eq) | g | Reactant and Solvent |
| Conditions | |||
| Reaction Temperature | 180 - 185 | °C | Reflux Temperature |
| Reaction Time | 2 - 3 | hours | |
| Yield & Product Data | |||
| Theoretical Yield | 8.01 | g | Based on Anthranilamide |
| Typical Actual Yield | 6.8 - 7.4 | g | 85-92% |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [7] | |
| Molecular Weight | 218.21 | g/mol | [7] |
| Appearance | White to off-white powder | [9] | |
| Melting Point | 189 - 193 | °C | [7] |
Conclusion and Future Outlook
The one-pot cyclocondensation of anthranilamide and diethyl oxalate provides a highly efficient, scalable, and straightforward route to this compound. The protocol is robust, high-yielding, and avoids the use of catalysts or complex workup procedures. The resulting product is a crucial synthetic intermediate, and its versatile ester handle allows for extensive derivatization. This enables its use as a foundational building block in the synthesis of a new generation of quinazolone-based therapeutic agents, driving forward research in oncology, neuropharmacology, and infectious diseases.
References
- OmicsOnline. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.
- Organic Chemistry Portal. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes.
- National Institutes of Health (NIH). (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
- National Institutes of Health (NIH). (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
- ResearchGate. (2020). One‐pot synthesis of quinazolin‐4(3H)‐ones.
- MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
- ResearchGate. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines.
- ACS Publications. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- IJRPS. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
- Amerigo Scientific. This compound (97%).
- RSC Publishing. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents.
- ResearchGate. (2005). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives.
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An In-Depth Technical Guide to the Physical Properties of Ethyl 4-quinazolone-2-carboxylate
Introduction: The Quinazolone Core in Modern Chemistry
Ethyl 4-quinazolone-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid, fused-ring structure, comprised of a benzene ring fused to a pyrimidine ring, serves as a privileged scaffold in drug discovery.[2][3] This molecule is not merely a synthetic curiosity; it is a critical starting material and key intermediate for a range of bioactive molecules, including analogues of the potent antitumor agent luotonin A and novel anti-inflammatory drugs.[4][5]
For researchers in drug development and chemical synthesis, a thorough understanding of the physical properties of this compound is paramount. These properties—from melting point and solubility to spectroscopic and crystallographic data—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and solid-state stability. This guide provides an in-depth analysis of these core characteristics, grounded in experimental data and established analytical protocols, to empower scientists in their research endeavors.
Core Physicochemical & Handling Properties
The foundational data for any chemical compound begins with its identity, appearance, and stability. This compound is typically supplied as a white to off-white crystalline powder.[4] Its stability under standard laboratory conditions is high, though proper storage is crucial for maintaining purity.
Expert Insight: The lactam (amide) functionality within the quinazolone ring system, combined with the ester group, makes the molecule susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. Therefore, for long-term integrity, storage at reduced temperatures (0-8 °C) in a dry environment is recommended.[1][6]
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29113-33-5 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][7] |
| Molecular Weight | 218.21 g/mol | [1][7] |
| Appearance | White to almost white powder/crystal | [4][8] |
| Purity (Typical) | ≥97-98% (by HPLC) | [1][4] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [1][6] |
| Synonyms | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, 4-Quinazolone-2-carboxylic acid ethyl ester |[1][4] |
Thermal Analysis: Melting Point as a Purity Indicator
The melting point is a critical thermal property that provides a rapid assessment of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas a broad or depressed range often suggests the presence of impurities.
Expert Insight: The relatively high melting point of this compound is attributed to the planar quinazolone core, which allows for efficient crystal packing and strong intermolecular interactions, including hydrogen bonding via the N-H proton and dipole-dipole interactions from the carbonyl groups.
Table 2: Reported Melting Point for this compound
| Reported Melting Point (°C) | Source(s) |
|---|---|
| 192-195 °C | [1] |
| 190.0-194.0 °C | [4] |
Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for verifying the melting point and purity of a sample.
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap its sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 170 °C).
-
Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for determining melting point via the capillary method.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity and revealing details about its chemical environment.
UV-Visible Spectroscopy
The quinazolone ring system is a potent chromophore. UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions.
-
Causality: This absorption peak corresponds to π → π* transitions within the conjugated aromatic system of the quinazolone core. The position and intensity of this peak are sensitive to solvent polarity and pH.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several strong, diagnostic absorption bands.
Expert Insight: The position of the amide C=O stretch is particularly informative. In the solid state, its frequency can be lowered due to intermolecular hydrogen bonding. Comparing solid-state (e.g., KBr pellet) and solution-phase (e.g., in CHCl₃) spectra can provide insights into these interactions.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3200-3050 | N-H | Stretching (H-bonded) |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2980-2850 | Aliphatic C-H | Stretching (ethyl group) |
| ~1735-1720 | C=O (Ester) | Stretching |
| ~1685-1670 | C=O (Amide/Lactam) | Stretching (Quinazolone C4=O) |
| ~1620-1600 | C=N & Aromatic C=C | Stretching |
| ~1250-1200 | C-O (Ester) | Asymmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for complete structural elucidation in solution. While specific, verified spectra are proprietary, the expected chemical shifts and coupling patterns can be reliably predicted based on the molecular structure.[11]
-
¹H NMR:
-
Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (–CH₃) and a quartet integrating to 2H around δ 4.5 ppm (–O–CH₂–). The coupling constant (J) between them would be ~7 Hz.
-
Aromatic Protons: A complex multiplet pattern between δ 7.5-8.5 ppm, integrating to 4H. The proton at the C5 position is often the most deshielded due to the anisotropic effect of the adjacent C4 carbonyl group.
-
Amide Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the N3-H proton.[12] Its position can be concentration-dependent and it is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyls: Two signals in the downfield region (δ 160-175 ppm), corresponding to the ester and amide C=O carbons.
-
Aromatic/Heterocyclic Carbons: Multiple signals between δ 115-150 ppm.
-
Ethyl Group: Two aliphatic signals, one around δ 62 ppm (–O–C H₂–) and one around δ 14 ppm (–C H₃).
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through fragmentation analysis. For a compound like this, Electrospray Ionization (ESI) is a common method.
-
Expected Molecular Ion Peak: [M+H]⁺ at m/z 219.0715 (Calculated for C₁₁H₁₁N₂O₃⁺).
-
Key Fragmentation Pathways: Common fragmentation would involve the neutral loss of ethylene (–28 Da) from the ethyl group or the loss of the ethoxy radical (–45 Da).
Solubility Profile
Solubility is a critical parameter for any compound intended for biological screening or formulation. It dictates how a compound is handled for in vitro assays and influences its in vivo absorption.
-
Aqueous Solubility: A reported experimental value is >32.7 µg/mL at pH 7.4.[7] This indicates low aqueous solubility, which is expected for a largely aromatic, moderately polar molecule.
-
Organic Solvents: The compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. It is likely poorly soluble in nonpolar solvents such as hexanes.
Protocol: Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline for aqueous solubility) in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Synthesis and Solid-State Characterization
The physical properties of the final compound are intrinsically linked to its synthesis and purification. A common and efficient synthetic route involves the condensation of an anthranilamide derivative with an oxalate or cyanoformate ester.[9][13]
Caption: A common synthetic pathway to this compound.
Crystallography and Polymorphism
While a specific crystal structure for this exact compound is not publicly available in the search results, the definitive method for its determination is Single-Crystal X-ray Diffraction .
Expert Insight: For pharmaceutical development, identifying potential polymorphs (different crystal forms of the same molecule) is critical. Polymorphs can have different melting points, solubilities, and dissolution rates, all of which can impact a drug's efficacy and stability. A full polymorphic screen is a standard part of preclinical development for any lead compound.
Workflow: Single-Crystal X-ray Diffraction
Caption: Standard workflow for determining a molecule's 3D structure.
Conclusion
This compound is more than a catalog chemical; it is a versatile platform for chemical innovation. Its physical properties—a high melting point indicative of a stable crystal lattice, characteristic spectroscopic signatures for unambiguous identification, and low aqueous solubility that necessitates careful formulation strategies—are defining features that every researcher must understand and manage. The protocols and data presented in this guide serve as a foundational resource for the effective synthesis, purification, characterization, and application of this important heterocyclic building block.
References
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- Paquet, T., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
- Moloney, D., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank.
- NIST. (n.d.). 4-Quinazolone, 2-ethyl-3-methyl. In NIST Chemistry WebBook.
- J&K Scientific LLC. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 710825, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
- Asadi, M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research.
- Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate.
- Kumar, A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences.
- IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
- Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
- Alafeefy, A. M., & Al-Abdullah, E. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.
- Kim, H., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Molecules.
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Ethyl 4-quinazolone-2-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 4-quinazolone-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, detail methods for its characterization, and survey its expansive applications as a privileged scaffold in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its IUPAC name ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, is a foundational building block in synthetic organic chemistry.[1][2] Its structure features a bicyclic quinazolinone core, which is a common motif in a vast array of biologically active compounds.[3][4][5] The ester functional group at the 2-position provides a reactive handle for further molecular elaboration, making it an exceptionally valuable intermediate for creating diverse chemical libraries.
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2][6] |
| Molecular Weight | 218.21 g/mol | [1][2][6] |
| CAS Number | 29113-33-5 | [1][2][7] |
| Appearance | White to off-white powder or crystalline solid | [2][8] |
| Melting Point | 189-195 °C | [2][9] |
| Purity (Typical) | ≥97% | |
| Synonyms | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, 4-Quinazolone-2-carboxylic acid ethyl ester | [1][2] |
Synthesis Pathway and Mechanistic Rationale
The construction of the quinazolinone scaffold is a well-established process in organic chemistry. A common and efficient method involves the cyclocondensation of an anthranilic acid derivative with a suitable C1 synthon. For this compound, the reaction of an anthranilate with ethyl cyanoformate provides a direct and high-yielding route.[10]
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a general procedure for the synthesis of substituted Ethyl 4-quinazolone-2-carboxylates, which can be adapted for specific derivatives.
Step 1: Reaction Setup
-
To a solution of the appropriate anthranilic acid derivative (1.0 eq) in a suitable solvent such as dioxane, add ethyl cyanoformate (1.1 eq).
-
The choice of an acid catalyst, such as HCl, is often employed to facilitate the reaction.[10]
Step 2: Cyclization
-
Heat the resulting mixture under reflux (typically 80-100 °C) for several hours (e.g., 3-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel, to afford the pure this compound.
Causality and Mechanistic Insight
The expertise in this synthesis lies in understanding the reaction mechanism, which ensures proper execution and optimization. The process begins with the nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon of the nitrile in ethyl cyanoformate. This is followed by an intramolecular cyclization where the carboxyl group attacks the newly formed imine, leading to a dehydrative aromatization that forms the stable quinazolinone ring system. The acid catalyst protonates the nitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The trustworthiness of any subsequent biological data relies on this rigorous characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo-fused ring (typically in the δ 7.5-8.5 ppm region). The ethyl ester group will present as a quartet (CH₂) around δ 4.5 ppm and a triplet (CH₃) around δ 1.4 ppm. A broad singlet for the N-H proton is also expected.
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbons of the ester and the quinazolone ring (δ 160-170 ppm), along with distinct signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.07, confirming the molecular weight.[1]
-
Infrared (IR) Spectroscopy: Key vibrational bands will include C=O stretching for the ketone and ester groups (around 1680-1740 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).
Applications in Drug Discovery and Agrochemicals
The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[4][11] Consequently, this compound serves as a critical starting material for developing novel therapeutic and agrochemical agents.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of drugs with diverse activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antimalarial properties.[2][5][12][13] Its derivatives have shown promise in oncology and neurology research.[2]
-
Agrochemical Chemistry: It is utilized in creating new pesticides and herbicides, where the quinazolinone core contributes to the molecule's efficacy in crop protection.[2][13]
-
Biochemical Research: Researchers use this molecule to synthesize probes for enzyme inhibition and receptor binding studies, which helps in elucidating biological pathways and identifying new therapeutic targets.[2]
-
Materials Science: The rigid, planar structure of the quinazolinone core is being explored for the development of advanced polymers and coatings with specific thermal or mechanical properties.[2]
Caption: Diverse applications derived from the this compound scaffold.
Conclusion
This compound is more than just a chemical compound; it is a gateway to molecular innovation. Its straightforward synthesis, versatile reactivity, and the proven biological significance of its derivatives make it an indispensable tool for scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its foundational role in the ongoing quest for novel drugs and advanced materials.
References
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- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
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- Recent advances in the biological activity of quinazoline.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]
- Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. [Link]
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-quinazolone-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Ethyl 4-quinazolone-2-carboxylate, a significant heterocyclic compound in medicinal chemistry and drug discovery.[1][2][3] While a complete, publicly available dataset of its spectra is not readily accessible, this document outlines the standard experimental protocols and provides a detailed interpretation of the expected spectroscopic data based on the well-established characteristics of the quinazolinone scaffold and related derivatives.
Introduction to this compound
This compound (CAS No: 29113-33-5) is a quinazoline derivative with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[2][4] Quinazolinone-based structures are of significant interest in pharmaceutical development due to their wide range of biological activities.[1] The structural elucidation and purity assessment of this compound are critically dependent on modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide delves into the principles, methodologies, and expected data for each of these techniques as applied to this compound.
Below is the chemical structure of this compound:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube.
-
Use a vortex mixer or sonication to ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and enhance the signal of carbon atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinazolinone ring system and the protons of the ethyl ester group. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hertz.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~12.5 | Singlet (broad) | - | 1H |
| Ar-H (position 5) | ~8.2 | Doublet | ~8.0 | 1H |
| Ar-H (position 7) | ~7.9 | Triplet | ~7.5 | 1H |
| Ar-H (position 8) | ~7.7 | Doublet | ~8.0 | 1H |
| Ar-H (position 6) | ~7.5 | Triplet | ~7.5 | 1H |
| -O-CH₂- | ~4.4 | Quartet | ~7.1 | 2H |
| -CH₃ | ~1.4 | Triplet | ~7.1 | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.5-8.2 ppm): The four protons on the benzene ring of the quinazolinone core are expected to appear in this region as a complex pattern of doublets and triplets, characteristic of a substituted benzene ring. The downfield shift of the proton at position 5 is due to the deshielding effect of the neighboring carbonyl group.
-
Amide Proton (~12.5 ppm): The N-H proton of the quinazolinone ring is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of this proton.
-
Ethyl Ester Group (1.4 and 4.4 ppm): The ethyl group will present as a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) and the 3:2 integration ratio are definitive for an ethyl group. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C=O (amide) | ~162 |
| C2 | ~148 |
| C4 | ~146 |
| C8a | ~140 |
| C7 | ~135 |
| C5 | ~128 |
| C6 | ~127 |
| C4a | ~122 |
| -O-CH₂- | ~62 |
| -CH₃ | ~14 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (160-170 ppm): Two distinct signals are expected in the downfield region for the ester and amide carbonyl carbons.
-
Aromatic and Heterocyclic Carbons (120-150 ppm): The carbon atoms of the quinazolinone ring system will resonate in this region. The exact assignment can be complex and may require 2D NMR techniques like HSQC and HMBC for confirmation.
-
Aliphatic Carbons (10-70 ppm): The methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum. The carbon attached to the oxygen will be more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
For a solid sample like this compound, the spectrum can be obtained using the following methods:
-
Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, translucent pellet.
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Spectral Data
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3000 | Medium, broad |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=O Stretch (amide) | ~1680 | Strong |
| C=O Stretch (ester) | ~1730 | Strong |
| C=N Stretch | ~1610 | Medium |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch | 1300-1000 | Strong |
Interpretation of the IR Spectrum
-
N-H Stretching: A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H group in the quinazolinone ring, with broadening due to hydrogen bonding.
-
C=O Stretching: Two strong, distinct absorption bands are expected for the two carbonyl groups. The ester carbonyl will typically appear at a higher wavenumber (~1730 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹).
-
C=N and C=C Stretching: Absorptions in the 1610-1450 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings.
-
C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region will be present due to the C-O stretching of the ester group.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules. Electrospray Ionization (ESI) is another suitable method, which is a softer ionization technique.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Expected Mass Spectral Data
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.21. Therefore, the molecular ion peak is expected at m/z = 218.
-
Major Fragment Ions: Fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentations include:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z = 173
-
Loss of the ethyl group (-CH₂CH₃): m/z = 189
-
Loss of carbon monoxide (-CO) from the quinazolinone ring.
-
The following diagram illustrates a plausible fragmentation pathway:
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Interpretation of the Mass Spectrum
-
The presence of the molecular ion peak at m/z 218 confirms the molecular weight of the compound.
-
The fragmentation pattern, particularly the loss of the ethoxy radical (m/z 173), is a strong indicator of the presence of an ethyl ester.
-
Other observed fragments can be rationalized based on the known fragmentation behavior of quinazolinone and ester functionalities, further corroborating the proposed structure.
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation and characterization of this compound. While the actual spectra for this specific compound are not widely published, the expected data, derived from the established principles of spectroscopy and analysis of related compounds, offer a reliable guide for researchers. These spectroscopic techniques, when used in concert, provide unambiguous evidence for the molecular structure, ensuring the identity and purity of this important scaffold in drug discovery and development.
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The Quinazolone Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Medicinal Chemistry
Introduction: The Privileged Scaffold
Within the vast and intricate world of heterocyclic chemistry, the quinazolone scaffold holds a place of distinction. This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, is recognized by medicinal chemists as a "privileged structure." This designation is not arbitrary; it reflects the recurring appearance of the quinazolone core in a multitude of biologically active compounds, from naturally occurring alkaloids to blockbuster synthetic drugs.[1][2] Its remarkable stability, coupled with the synthetic accessibility to a diverse array of derivatives, has made it a cornerstone in the development of therapeutics targeting a wide spectrum of diseases, including cancer, microbial infections, and central nervous system disorders.[2][3][4][5]
This in-depth technical guide provides a comprehensive journey through the history and discovery of quinazolone compounds. We will explore the seminal synthetic methodologies that first brought this scaffold to light, trace the evolution of these techniques to modern, more efficient protocols, and examine the pivotal role quinazolones have played in drug discovery, exemplified by the notorious yet chemically significant compound, methaqualone. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and enduring legacy of this remarkable heterocyclic system.
Part 1: The Dawn of Quinazolone Chemistry: Foundational Syntheses
The story of the quinazolone ring begins in the latter half of the 19th century, a period of fervent exploration in organic synthesis. The initial forays into this chemical class laid the groundwork for over a century of innovation.
The Pioneering Discovery: Griess Synthesis (1869)
The first documented synthesis of a quinazolone derivative is credited to Peter Griess in 1869.[3][6] His work involved the reaction of cyanogen with anthranilic acid, which yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[3] While this initial method is of significant historical importance, its utility was limited. A more practical approach was later developed which involved the condensation of anthranilic acid and cyanide in ethanol to produce 2-ethoxy-4(3H)-quinazolinone. This intermediate could then be converted to 2-amino-4(3H)-quinazolinone by reacting with ammonia, or to 2,4 (1H,3H)-quinazolinedione with the addition of water.[2][7]
Experimental Protocol: A Representative Griess Synthesis
Objective: To synthesize 2,4 (1H,3H)-quinazolinedione from anthranilic acid.
Step 1: Formation of the Intermediate.
-
In a well-ventilated fume hood, dissolve anthranilic acid in ethanol.
-
Carefully add a source of cyanide (e.g., potassium cyanide) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
Step 2: Hydrolysis to the Dione.
-
Once the formation of the 2-ethoxy-4(3H)-quinazolinone intermediate is complete, carefully add water to the reaction mixture.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ethoxy group.
-
Upon cooling, the 2,4 (1H,3H)-quinazolinedione will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
The Niementowski Quinazolinone Synthesis: A Versatile Workhorse
A significant leap forward in quinazolone synthesis came with the work of Stefan Niementowski. The Niementowski quinazolinone synthesis is a robust and versatile method that involves the thermal condensation of an anthranilic acid with an amide.[1][8][9] This reaction, typically carried out at elevated temperatures (130–150°C), proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.[1]
The true power of the Niementowski synthesis lies in its adaptability. By employing substituted anthranilic acids and various amides, a wide array of derivatives can be readily prepared, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.[1] A common variation involves the use of formamide to produce the parent quinazolin-4(3H)-one.[1]
Caption: A generalized workflow for the Niementowski quinazolinone synthesis.
Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.
Step 1: Reaction Setup.
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of acetamide.
-
Heat the reaction mixture in an oil bath to a temperature of 140-150°C.
Step 2: Reaction Monitoring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC. The reaction is complete when the starting material is no longer detectable.
Step 3: Workup and Isolation.
-
Allow the reaction mixture to cool to room temperature.
-
Add a suitable solvent, such as ethyl acetate, to dissolve the crude product.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Purification.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-4(3H)-quinazolinone.
Part 2: The Rise of Methaqualone: A Case Study in Bioactivity and Societal Impact
No discussion of quinazolone history is complete without addressing methaqualone. First synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research for new antimalarial drugs, methaqualone's potent sedative-hypnotic properties were soon discovered.[10][11] Marketed under brand names like Quaalude and Mandrax, it was initially hailed as a safer alternative to barbiturates for treating insomnia and anxiety.[10][11][12]
Chemically, methaqualone is 2-methyl-3-o-tolyl-4(3H)-quinazolinone. Its synthesis can be readily achieved through established quinazolone synthetic routes, most notably a variation of the Niementowski synthesis or by the acid-catalyzed condensation of N-acetylanthranilic acid with o-toluidine.[13]
The widespread prescription and subsequent recreational abuse of methaqualone in the 1960s and 70s led to significant public health concerns due to its high potential for addiction and overdose.[10][12][14] This ultimately resulted in its classification as a Schedule I drug in the United States in 1984, effectively banning its production and medical use.[10][12] The story of methaqualone serves as a stark reminder of the dual nature of pharmacologically active compounds and the critical importance of responsible drug development and regulation.
Part 3: The Modern Era of Quinazolone Synthesis: Efficiency and Diversity
While the classical methods for quinazolone synthesis remain valuable, modern organic chemistry has introduced a host of innovative techniques that offer improved yields, shorter reaction times, and milder reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has revolutionized many areas of organic synthesis, and quinazolone preparation is no exception. Microwave-assisted Niementowski reactions, for example, can significantly reduce reaction times from hours to mere minutes and often lead to higher product yields.[6][15] This efficiency is particularly advantageous for the rapid generation of compound libraries for high-throughput screening in drug discovery.
Metal-Catalyzed Methodologies
The use of transition metal catalysts, such as copper and palladium, has opened up new avenues for quinazolone synthesis.[16][17] These methods often allow for the construction of the quinazolone core under milder conditions and with greater functional group tolerance compared to the high-temperature requirements of classical syntheses. For instance, copper-catalyzed multi-component reactions can assemble quinazolines from simple starting materials in a one-pot fashion.[17][18]
Comparative Synthesis Data
| Synthesis Method | Typical Reaction Time | Typical Temperature | Key Advantages | Key Disadvantages |
| Griess Synthesis | Hours | Room Temp to Reflux | Historical significance | Limited scope, use of cyanide |
| Niementowski Synthesis | Hours | 130-150°C | Versatility, readily available starting materials | High temperatures, long reaction times |
| Microwave-Assisted | Minutes | Elevated | Rapid, often higher yields | Requires specialized equipment |
| Metal-Catalyzed | Hours | Often Milder | High efficiency, functional group tolerance | Catalyst cost and removal |
Part 4: The Broad Spectrum of Biological Activity
The enduring interest in the quinazolone scaffold is a direct result of the diverse range of biological activities exhibited by its derivatives.[3][5] This "privileged" structure has been successfully incorporated into drugs with a wide array of therapeutic applications.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based drugs.
A prime example of the therapeutic success of quinazolones is in the field of oncology. Several approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazolinone core and function as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers.[1] Beyond their anticancer properties, quinazolinone derivatives have demonstrated a remarkable range of pharmacological effects, including:
The continued exploration of the vast chemical space accessible through quinazolone chemistry promises the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.[19][20][21][22]
Conclusion
From its humble beginnings in the 19th century to its current status as a privileged scaffold in modern drug discovery, the quinazolone ring system has had a profound impact on the fields of organic and medicinal chemistry. The foundational syntheses of Griess and Niementowski paved the way for the creation of a vast library of derivatives, leading to the discovery of compounds with a broad spectrum of biological activities. The story of methaqualone underscores the potent physiological effects of this chemical class, while the development of modern synthetic methods continues to expand the horizons of what is possible. For researchers and scientists in drug development, a thorough understanding of the discovery, history, and versatile chemistry of quinazolone compounds is not merely an academic exercise, but a gateway to future therapeutic innovations.
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The Quinazolone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The quinazolone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural stability and capacity for diverse functionalization have established it as a "privileged scaffold," leading to the development of compounds with a vast spectrum of pharmacological activities.[2][4] Found in over 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals, quinazolone derivatives have been successfully translated into clinical applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[2][5][6] This guide provides a comprehensive technical overview of the quinazolone core, delving into its wide-ranging biological potential, key mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its exploration. We aim to equip researchers and drug development professionals with the foundational knowledge and practical insights required to harness the full therapeutic potential of this versatile scaffold.
Introduction: The Architectural Significance of Quinazolone
The quinazolone core is a bicyclic aromatic heterocycle. The most pharmacologically significant isomer is quinazolin-4(3H)-one, which serves as the fundamental structure for a multitude of bioactive molecules.[2][6] Its journey from natural product isolation to a staple of synthetic medicinal chemistry highlights its inherent drug-like properties.[2][3] The first marketed drug containing this scaffold was Methaqualone, noted for its sedative-hypnotic effects.[2] Since then, the scaffold has been integrated into a variety of approved drugs, demonstrating its clinical relevance and therapeutic versatility.[4][7][8]
The scaffold's "privileged" status stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with a multitude of biological targets. This structural rigidity, combined with the potential for chemical modification at several positions, provides a robust framework for designing potent and selective therapeutic agents.
Caption: The core chemical structure of Quinazolin-4(3H)-one.
The Broad Spectrum of Pharmacological Activities
The true potential of the quinazolone scaffold is revealed in the sheer breadth of its biological effects.[9][10][11] Modifications to the core structure have yielded derivatives with potent activities against a wide array of diseases.
Anticancer Activity
The most extensively studied application of quinazolone derivatives is in oncology.[5][12][13][14] These compounds have been shown to combat cancer through multiple mechanisms, most notably by inhibiting key enzymes involved in tumor growth and proliferation.[13][14][15]
-
Tyrosine Kinase Inhibition: Many quinazolone-based drugs are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[15][16] By blocking the ATP-binding site of EGFR, these agents halt the downstream signaling pathways that drive cell proliferation and survival.[15][17] This mechanism is the basis for approved drugs like Gefitinib and Erlotinib, used in the treatment of non-small cell lung cancer.[15][18] Some derivatives also show dual inhibitory activity against other kinases like VEGFR, offering a multi-targeted approach to cancer therapy.[16][19]
-
Tubulin Polymerization Inhibition: Certain quinazolone derivatives can interfere with the formation of microtubules by inhibiting tubulin polymerization.[12][13] This disruption of the cellular cytoskeleton arrests the cell cycle, particularly during mitosis, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[12][13]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer.[13] Specific quinazolone derivatives have been developed to target and inhibit key components of this pathway, particularly PI3K, making them promising candidates for treating a variety of malignancies.[13][20]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazolone compounds trigger apoptosis through various cellular mechanisms, including the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2.[20][21]
Antimicrobial Activity
With the rise of antibiotic resistance, the need for novel antimicrobial agents is urgent. Quinazolone derivatives have emerged as a promising class of compounds with significant activity against a range of pathogens.[4][22][23]
-
Antibacterial Effects: These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[4][22][23] One key mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to cell death.[24] Structure-activity relationship studies have shown that substitutions at positions 6 and 8, such as with chlorine or bromine, can enhance antibacterial potency.[23]
-
Antifungal Effects: Several quinazolone derivatives exhibit potent antifungal activity against clinically relevant species like Candida albicans and Aspergillus niger.[2][23][25]
Neuroprotective Potential
Recent research has highlighted the potential of quinazolone derivatives in treating neurodegenerative disorders, particularly Alzheimer's disease.[1][26][27] Alzheimer's is a complex, multifactorial disease, making the multi-target capability of the quinazolone scaffold highly advantageous.[1][26][27] Derivatives have been shown to act as:
-
Inhibitors of cholinesterases, helping to restore neurotransmitter levels.[1][27]
-
Modulators of β-amyloid aggregation and tau protein hyperphosphorylation, two key pathological hallmarks of the disease.[1][26][27]
-
Antioxidants, protecting neurons from oxidative stress-induced damage.[1][28]
Anti-inflammatory Activity
The quinazolone scaffold is also found in compounds with significant anti-inflammatory properties.[25][29] These derivatives can inhibit the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) by targeting pathways such as NF-κB.[29]
Key Mechanisms of Action: A Visual Guide
To effectively leverage the quinazolone scaffold, it is crucial to understand its interactions at a molecular level. The diagram below illustrates a key anticancer mechanism: the inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR pathway by quinazolone derivatives.
Structure-Activity Relationships (SAR)
The biological activity of quinazolone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[29][30] Understanding these relationships is fundamental to rational drug design.
-
Position 2: Substitutions at this position significantly influence activity. For instance, incorporating aromatic or heteroaromatic rings can enhance anticancer and antimicrobial effects.[31]
-
Position 3: This position is a key site for modification. Attaching aliphatic or aromatic side chains, or other heterocyclic moieties, can dramatically modulate potency across different biological targets, including anti-inflammatory and anticonvulsant activities.[29][32]
-
Positions 6 and 7 (Benzene Ring): Modifications on the fused benzene ring are crucial, particularly for kinase inhibitors. Small, electron-donating groups like methoxy (-OCH3) at positions 6 and 7 often increase the inhibitory activity against EGFR.[16] Conversely, introducing halogen atoms like chlorine or bromine can enhance antimicrobial properties.[23]
| Derivative Class | Target/Activity | Key SAR Insights | Reference Compound Example | IC50/Activity |
| 4-Anilinoquinazolines | EGFR Inhibition (Anticancer) | Electron-donating groups at C6/C7 increase activity. A halogenated aniline at C4 is often optimal. | Gefitinib | ~0.04 µM (EGFR) |
| 2-Thio-quinazolinones | Anticancer (RAF Kinase) | Benzimidazole-quinazolinone hybrids show potent activity and induce G2/M cell cycle arrest. | Compound 108 (in source) | Potent against A-375 melanoma |
| 3-Aryl-quinazolinones | Anti-inflammatory (COX-2) | Aliphatic chains at the R3 position are favorable, but chains longer than eight carbons may cause steric hindrance. | Compound 7 (in source) | Excellent inhibition of COX-2 mRNA |
| Fused Pyrrolo-quinazolines | Antimicrobial | Showed good activity against C. albicans and A. niger. | Compounds 8, 9, 10 (in source) | MICs of 32 or 64 µg/ml |
Experimental Protocols
To facilitate further research, this section provides standardized methodologies for the synthesis and biological evaluation of quinazolone derivatives.
General Synthesis of 4(3H)-Quinazolinone Derivatives
This protocol describes a common and efficient three-step synthesis, adaptable for creating a variety of derivatives.[30][33]
Objective: To synthesize a 2,3-disubstituted-4(3H)-quinazolinone derivative.
Workflow:
Caption: General synthetic workflow for quinazolinone derivatives.
Methodology:
-
Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one
-
Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Add acetic anhydride and reflux the mixture for 2-3 hours to induce cyclization.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the benzoxazinone intermediate.
-
Filter, wash with water, and dry the solid product.
-
-
Step 2: Synthesis of 3-Amino-2-substituted-4(3H)-quinazolinone
-
Dissolve the benzoxazinone intermediate from Step 1 in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol).[33]
-
-
Step 3: Synthesis of Final Schiff Base Derivatives
-
Dissolve the 3-amino-quinazolinone from Step 2 in glacial acetic acid.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify by recrystallization to obtain the final product.
-
Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized quinazolone derivatives against bacterial and fungal strains.[24]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using a broth microdilution method.
Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plates:
-
Dissolve the synthesized quinazolone compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of growth medium to all wells.
-
Add 100 µL of the stock compound solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well of the compound plate.
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.[33]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Conclusion and Future Outlook
The quinazolone scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust and versatile foundation for drug discovery.[9][10][34] Its broad pharmacological profile, spanning from targeted anticancer agents to multi-functional neuroprotective compounds, ensures its continued relevance. The future of quinazolone research lies in the design of next-generation derivatives with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. The exploration of hybrid molecules, which combine the quinazolone core with other pharmacophores, presents an exciting avenue for developing multi-target drugs capable of overcoming complex diseases and drug resistance.[20] As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the full biological potential of the quinazolone scaffold is yet to be realized.
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The Versatile Architect: Ethyl 4-Quinazolone-2-carboxylate as a Cornerstone in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the various quinazolinone building blocks, ethyl 4-quinazolone-2-carboxylate stands out as a particularly versatile and valuable precursor for the synthesis of a diverse array of bioactive molecules. Its strategic placement of reactive functional groups—an ester at the C2 position and a nucleophilic N3 nitrogen—provides chemists with multiple avenues for molecular elaboration, making it a cornerstone in the development of novel therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
The Foundation: Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of anthranilamide with a suitable two-carbon electrophile, typically diethyl oxalate or ethyl cyanoformate.[5] The reaction proceeds through an initial acylation of the anthranilamide, followed by an intramolecular cyclization and dehydration to furnish the quinazolinone ring system.
Experimental Protocol: Synthesis from Anthranilamide and Diethyl Oxalate
This protocol outlines a reliable method for the gram-scale synthesis of this compound. The causality behind the choice of reagents and conditions is to favor the formation of the desired cyclized product while minimizing side reactions. The use of a high-boiling solvent like Dowtherm A facilitates the high temperatures required for efficient cyclization and dehydration.
Materials:
-
Anthranilamide
-
Diethyl oxalate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hexanes
Procedure:
-
A mixture of anthranilamide (1.0 eq) and diethyl oxalate (1.2 eq) in Dowtherm A is heated to reflux (approximately 180-200 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature, during which the product precipitates.
-
The solid is collected by filtration and washed thoroughly with ethanol and then hexanes to remove residual solvent and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/DMF, to yield this compound as a white to off-white solid.
Anthranilamide [label="Anthranilamide"]; DiethylOxalate [label="Diethyl Oxalate"]; Intermediate [label="Acyclic Intermediate", shape=ellipse, style=dashed]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
{rank=same; Anthranilamide; DiethylOxalate;}
Anthranilamide -> Intermediate [label="Acylation"]; DiethylOxalate -> Intermediate; Intermediate -> Product [label="Cyclization &\nDehydration\n(Heat)"]; }
Synthetic pathway for this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the building block is paramount for its effective use in subsequent synthetic steps.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [6] |
| Molecular Weight | 218.21 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 189-193 °C | [6] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and chloroform. | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.65 (s, 1H), 8.15 (dd, J=8.0, 1.2 Hz, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 1.38 (t, J=7.2 Hz, 3H) | Predicted and compiled from related structures |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 160.8, 148.5, 145.2, 135.1, 127.8, 126.9, 126.2, 121.3, 62.3, 14.1 | Predicted and compiled from related structures |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1740 (C=O, ester), ~1680 (C=O, amide), ~1610 (C=N) | Predicted and compiled from related structures |
| Mass Spec (ESI-MS) | m/z 219.07 [M+H]⁺ | [7] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its two primary functional handles: the ester at C2 and the lactam nitrogen at N3.
EQC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3_Alkylation [label="N3-Alkylation", shape=ellipse]; C2_Amidation [label="C2-Amidation", shape=ellipse]; C2_Hydrolysis [label="C2-Hydrolysis", shape=ellipse]; CarboxylicAcid [label="4-Quinazolone-2-carboxylic Acid"];
EQC -> N3_Alkylation [label="R-X, Base"]; EQC -> C2_Hydrolysis [label="Base/Acid Hydrolysis"]; C2_Hydrolysis -> CarboxylicAcid; CarboxylicAcid -> C2_Amidation [label="Amine, Coupling Agent"]; }
Key reaction pathways of this compound.
Reactions at the C2-Ester Position
The ester group at the C2 position is the most versatile site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a linchpin for a variety of coupling reactions.
Experimental Protocol:
-
This compound is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.[8]
-
The mixture is heated to reflux for 2-4 hours, during which the ester is saponified.
-
After cooling to room temperature, the solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with an acid like 2N hydrochloric acid to a pH of approximately 4.[8]
-
The precipitated 4-quinazolone-2-carboxylic acid is collected by filtration, washed with water, and dried under vacuum.
The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amides, a common functional group in many drug molecules. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol:
-
To a solution of 4-quinazolone-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added.
-
The desired amine (1.0-1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
-
Workup typically involves an aqueous wash to remove the excess reagents and byproducts, followed by extraction with an organic solvent and purification by column chromatography.
Reactions at the N3-Position
The N3 nitrogen of the quinazolinone ring is a nucleophilic center that can be alkylated or arylated, providing another avenue for structural diversification.
Experimental Protocol for N-Alkylation:
-
To a solution of this compound in a polar aprotic solvent like DMF, a base such as potassium carbonate or sodium hydride is added to deprotonate the N3 nitrogen.
-
The appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved through column chromatography.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated by its successful application in the synthesis of a multitude of biologically active compounds.
Keystone in the Synthesis of Luotonin A
Luotonin A is a pentacyclic alkaloid that exhibits potent anticancer activity through the inhibition of topoisomerase I.[6][9] this compound serves as a crucial starting material for the construction of this complex natural product. The synthesis involves a multi-step sequence that showcases the utility of this building block.
EQC [label="Ethyl 4-quinazolone-\n2-carboxylate"]; Step1 [label="1. N-Alkylation\n2. Reduction (DIBAL-H)", shape=ellipse]; Aldehyde [label="Quinazolinone-2-carbaldehyde"]; Step2 [label="Condensation with\n2-aminobenzaldehyde", shape=ellipse]; Intermediate [label="Iminodihydroquinoline"]; Step3 [label="Friedländer Annulation", shape=ellipse]; LuotoninA [label="Luotonin A", fillcolor="#34A853", fontcolor="#FFFFFF"];
EQC -> Step1; Step1 -> Aldehyde; Aldehyde -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Step3 -> LuotoninA; }
Simplified synthetic route to Luotonin A.
A plausible synthetic route involves the initial N-alkylation of this compound, followed by reduction of the ester to the corresponding aldehyde. This aldehyde then undergoes a Friedländer annulation with an appropriately substituted aniline derivative to construct the quinoline portion of the Luotonin A core.[6]
A Scaffold for Diverse Therapeutic Agents
Beyond natural product synthesis, the quinazolinone-2-carboxylate framework is a fertile ground for the development of novel therapeutics targeting a range of diseases.
-
Anticancer Agents: Derivatives of this scaffold have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which are implicated in the growth and proliferation of cancer cells.[5]
-
Anti-inflammatory Compounds: The quinazolinone core is present in molecules designed to inhibit inflammatory mediators, such as cyclooxygenase (COX) enzymes.[3]
-
Antimicrobial Agents: By modifying the substituents at the C2 and N3 positions, researchers have developed potent antibacterial and antifungal agents.[3]
-
Antiviral and Antiparasitic Drugs: The versatility of the scaffold has also been leveraged to create compounds with activity against various viruses and parasites.[3]
Conclusion and Future Perspectives
This compound has firmly established itself as a pivotal building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of complex and biologically active molecules make it an invaluable tool for drug discovery and development. The continued exploration of new synthetic methodologies to further diversify this scaffold, coupled with a deeper understanding of the structure-activity relationships of its derivatives, will undoubtedly lead to the discovery of the next generation of quinazolinone-based therapeutics. The inherent drug-like properties of the quinazolinone core, combined with the synthetic accessibility provided by building blocks like this compound, ensure its enduring legacy in the quest for novel medicines.
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The Quinazolinone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in over 150 alkaloids isolated from plants, microorganisms, and animals and have demonstrated a remarkable breadth of pharmacological activities.[1][3] This versatility has established the quinazolinone framework as a "privileged scaffold," capable of interacting with a wide array of biological targets.[4][5] Consequently, it is a building block for numerous commercially successful drugs.[5][6] This guide provides an in-depth exploration of quinazolinone derivatives in drug discovery, focusing on their synthesis, mechanisms of action, structure-activity relationships (SAR), and applications in key therapeutic areas. We will dissect the causality behind synthetic strategies and analytical protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
The Significance of the Quinazolinone Core
Quinazolinone is a bicyclic compound formed by the fusion of a benzene ring with a pyrimidine ring.[1] The term "quinazolinone" specifically refers to the oxidized forms of quinazoline, with the 4(3H)-quinazolinone isomer being the most prevalent and biologically significant in drug discovery.[7] Its rigid, planar structure, combined with multiple sites for substitution, allows for the precise spatial orientation of functional groups to engage with target proteins.[8] This structural adaptability and inherent drug-like properties have led to the development of FDA-approved drugs for a range of diseases.[9][10]
| Drug Name | Therapeutic Application | Company/Developer |
| Gefitinib (Iressa) | Non-Small Cell Lung Cancer | AstraZeneca |
| Erlotinib (Tarceva) | Non-Small Cell Lung Cancer, Pancreatic Cancer | Genentech/OSI/Roche |
| Lapatinib (Tykerb) | HER2-Positive Breast Cancer | GlaxoSmithKline |
| Afatinib (Gilotrif) | Non-Small Cell Lung Cancer | Boehringer Ingelheim |
| Vandetanib (Caprelsa) | Medullary Thyroid Cancer | AstraZeneca |
| Prazosin (Minipress) | Hypertension | Pfizer |
| Doxazosin (Cardura) | Hypertension, Benign Prostatic Hyperplasia | Pfizer |
Table 1: Examples of FDA-approved drugs featuring the quinazoline or quinazolinone scaffold.[5][10][11]
Key Therapeutic Applications and Mechanisms of Action
The broad biological activity of quinazolinone derivatives is a testament to their chemical versatility.[12] By modifying substituents at positions 2, 3, 4, 6, 7, and 8, medicinal chemists can fine-tune the pharmacological profile to target diverse disease pathologies.[3][13]
Anticancer Activity
The most profound impact of quinazolinones has been in oncology.[14] Derivatives have been engineered to interfere with multiple hallmarks of cancer.
-
Tyrosine Kinase Inhibition: Many quinazolinone-based drugs, such as Gefitinib and Erlotinib, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][13] The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, enabling competitive binding at the kinase's ATP-binding site. Substitutions at the 4-position with anilino groups are crucial for this activity, while modifications at the 6 and 7-positions modulate potency and selectivity.[10][13]
-
Tubulin Polymerization Inhibition: Uncontrolled cell division is a key feature of cancer.[6] Certain quinazolinone derivatives disrupt this process by inhibiting the polymerization of tubulin into functional microtubules, leading to cell cycle arrest and apoptosis.[6][15] The substitution of aryl rings with electron-withdrawing groups like halogens or nitro groups can enhance binding to the colchicine binding site on tubulin.[6][16]
-
Induction of Apoptosis & Cell Cycle Arrest: Beyond specific enzyme inhibition, quinazolinones can trigger programmed cell death (apoptosis) through various mechanisms, including the inhibition of DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).[5][10]
Below is a diagram illustrating the central role of quinazolinone derivatives in targeting the EGFR signaling pathway, a critical driver in many cancers.
Caption: General workflow for the synthesis of 2,3-disubstituted quinazolinones.
Protocol: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone
This protocol describes a representative synthesis, illustrating the causality behind each step. The choice of reagents and conditions is designed to favor high yields and purity through stable intermediates.
Step 1: N-Acetylation of Anthranilic Acid (Formation of N-Acetylanthranilic Acid)
-
Rationale: To introduce the future C2-substituent (a methyl group in this case) onto the nitrogen of the starting material. This acylation is a standard and high-yielding reaction.
-
Procedure:
-
Dissolve anthranilic acid (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum. The product, N-acetylanthranilic acid, should be obtained in high purity.
-
Step 2: Cyclization to form 2-Methyl-4H-3,1-benzoxazin-4-one
-
Rationale: Acetic anhydride serves as both a dehydrating agent and a solvent to facilitate the intramolecular cyclization, forming the highly reactive benzoxazinone intermediate. [17]This intermediate is the key electrophile for the subsequent step.
-
Procedure:
-
Suspend the N-acetylanthranilic acid (1.0 eq) from Step 1 in acetic anhydride (5-10 volumes).
-
Heat the mixture under reflux for 2-4 hours until a clear solution is formed.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting crude solid (benzoxazinone) can often be used directly in the next step or recrystallized from a solvent like toluene/hexane.
-
Step 3: Condensation with Aniline to form 2-Methyl-3-phenyl-4(3H)-quinazolinone
-
Rationale: The benzoxazinone intermediate readily reacts with primary amines (nucleophiles). The amine attacks the carbonyl group, leading to ring-opening followed by recyclization to form the stable quinazolinone ring. [18][17]2. Procedure:
-
Dissolve the benzoxazinone from Step 2 (1.0 eq) in a solvent such as glacial acetic acid or ethanol.
-
Add aniline (1.05 eq) to the solution.
-
Heat the mixture under reflux for 4-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol to obtain pure 2-methyl-3-phenyl-4(3H)-quinazolinone.
-
Validation: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Modern Synthetic Advances
To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has introduced new methodologies:
-
Metal-Catalyzed Reactions: Palladium and copper catalysts are used for C-N and C-C bond formation, enabling one-pot syntheses from simpler starting materials. [6][19]* Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. [6][20]* Multi-Component Reactions: One-pot reactions involving three or more starting materials offer high atom economy and rapid access to diverse libraries of quinazolinone derivatives. [6]
Structure-Activity Relationship (SAR) Summary
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. [7][21]Understanding these relationships is fundamental to rational drug design.
Caption: Key Structure-Activity Relationship points on the 4(3H)-quinazolinone scaffold.
Future Perspectives and Conclusion
The quinazolinone scaffold continues to be a highly productive framework in the quest for novel therapeutics. [8][22]Its synthetic tractability and ability to interact with a wide range of biological targets ensure its relevance in drug discovery. [12]Future research will likely focus on:
-
Target Selectivity: Designing new derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety profiles.
-
Overcoming Resistance: Developing next-generation quinazolinones that are effective against drug-resistant cancer cells or microbial strains.
-
Hybrid Molecules: Combining the quinazolinone core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action. [3][23] In conclusion, the quinazolinone core is a validated and powerful platform for drug discovery. A deep understanding of its chemistry, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for leveraging its full therapeutic potential.
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An In-depth Technical Guide to the Stability and Reactivity of Ethyl 4-quinazolone-2-carboxylate
Introduction: The Quinazolone Core in Modern Chemistry
Ethyl 4-quinazolone-2-carboxylate, also known as ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal and materials chemistry.[1][2] Its rigid, bicyclic quinazolone core, functionalized with a reactive ester at the 2-position, provides an ideal starting point for the synthesis of a diverse array of more complex molecules.[1] This compound is a crucial intermediate in the development of pharmaceuticals, including anti-inflammatory, analgesic, and antimalarial agents, and also finds utility in the formulation of advanced agrochemicals.[1][3]
The strategic importance of this molecule lies in the distinct reactivity of its different functional components: the ester, the N-H proton of the pyrimidinone ring, and the fused benzene ring. Understanding the interplay of these sites is paramount for its effective utilization. This guide offers a detailed exploration of the stability and reactivity of this compound, providing researchers and drug development professionals with the foundational knowledge required to harness its full synthetic potential.
Physicochemical Properties and Intrinsic Stability
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a white to off-white crystalline solid, a characteristic that hints at its relatively high thermal stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |
| Molecular Weight | 218.21 g/mol | [4][5] |
| CAS Number | 29113-35-5 | [4][6] |
| Melting Point | 189-193 °C | [4][5][6] |
| Appearance | White to almost white powder/crystal | |
| Storage | Sealed in a dry place at room temperature | [7] |
Stability Profile
The overall stability of the molecule is robust under standard laboratory conditions, making it a reliable building block.[1] However, specific vulnerabilities must be considered for precise experimental design.
-
Thermal Stability: The high melting point suggests strong intermolecular forces and good thermal stability. The molecule can withstand elevated temperatures in non-reactive solvents for short periods. However, prolonged heating, especially in the presence of protic or reactive species, can lead to degradation. The primary thermal degradation pathway for the corresponding carboxylic acid is decarboxylation.[8]
-
pH and Hydrolytic Stability: The C2-ester is the most susceptible functional group to pH-mediated degradation.
-
Acidic Conditions: In the presence of strong acids and water, the ester can undergo acid-catalyzed hydrolysis to yield 4-quinazolone-2-carboxylic acid and ethanol.
-
Basic Conditions: The molecule is particularly sensitive to basic conditions. Saponification, or base-catalyzed hydrolysis, occurs readily to form the carboxylate salt.[9] This reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid product and the alkoxide leaving group, driving the equilibrium forward.[9]
-
-
Storage and Handling: As a combustible solid, it should be stored away from strong oxidizing agents.[4] Standard personal protective equipment, including eye shields and gloves, is recommended during handling.[4][10] For long-term integrity, storage in a tightly sealed container in a dry environment is crucial to prevent slow hydrolysis from atmospheric moisture.[7]
A Tour of Reactivity: The Synthetic Utility of the Quinazolone Scaffold
The synthetic versatility of this compound stems from its multiple reactive centers. Strategic manipulation of these sites allows for the construction of diverse molecular architectures.
Caption: Key Reactive Sites of this compound.
Reactions at the C2-Ester Group
The ester functionality is a primary handle for derivatization. As an electrophilic center, the carbonyl carbon is susceptible to attack by various nucleophiles.[11]
The conversion of the ethyl ester to 4-quinazolone-2-carboxylic acid is a fundamental transformation, often the first step in a multi-step synthesis.[5][6] This reaction is most efficiently carried out under basic conditions (saponification).
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Experimental Protocol: Saponification
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like isopropanol or ethanol.[12]
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the mixture.[12]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[12]
-
Workup: After cooling to room temperature, dilute the mixture with water.
-
Acidification: Acidify the solution with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate, causing the carboxylic acid to precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The reaction with primary or secondary amines to form quinazolinone-2-carboxamides is a cornerstone of its use in drug discovery.[3] This transformation often requires elevated temperatures or the use of coupling agents.
Caption: General workflow for the synthesis of quinazolinone-2-carboxamides.
Experimental Protocol: Direct Amidation
-
Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a non-protic solvent like dioxane or DMF.
-
Base (Optional): Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge any acid formed and facilitate the reaction.[3]
-
Heating: Heat the mixture to 80-120 °C and stir for 4-24 hours until the starting material is consumed (monitored by LC-MS).
-
Workup: Cool the reaction to room temperature. If a precipitate forms, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[12][13]
Reactions on the Quinazolone Nucleus
The proton on the N3 nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aryl halides, to install substituents at the N3 position. This is a common strategy to modulate the biological activity of quinazolinone derivatives.[14]
For more advanced functionalization, directed lithiation offers a powerful tool. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, it is possible to deprotonate the N3-H and subsequently the C2-H.[15] The resulting dilithiated species can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents specifically at the C2 position.[15] This method provides access to derivatives that are otherwise difficult to synthesize.[15]
Decarboxylation of the Corresponding Acid
While the ester itself is stable, its hydrolyzed product, 4-quinazolone-2-carboxylic acid, can undergo thermal decarboxylation. Heating the carboxylic acid, particularly above its melting point or in a high-boiling solvent, can lead to the loss of carbon dioxide and the formation of 4(3H)-quinazolinone. This reaction is analogous to the decarboxylation of other α-keto acids.[8][16]
Synthesis of this compound
The most common and efficient synthesis involves the condensation of an anthranilamide derivative with an ethyl oxalate derivative.[6] A typical procedure uses anthranilamide and diethyl oxalate or ethyl cyanoformate.[3]
Caption: A typical workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from Anthranilamide
-
Setup: To a solution of anthranilamide (1.0 eq) in a suitable solvent such as dioxane or ethanol, add ethyl cyanoformate (1.2 eq).[3]
-
Heating: Heat the resulting mixture to reflux (e.g., 80 °C) for approximately 3 hours.[3] Monitor the consumption of the starting material by an appropriate method (TLC/LC-MS).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a cold solvent (e.g., cold ethanol or ethyl acetate) to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
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An In-depth Technical Guide to the Solubility of Ethyl 4-quinazolone-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 4-quinazolone-2-carboxylate is a key heterocyclic building block in the synthesis of a wide array of biologically active compounds, particularly in the realms of pharmaceutical and agrochemical research.[1] Its utility in drug discovery is often dictated by its physicochemical properties, among which solubility stands as a critical determinant of reaction kinetics, purification strategies, and ultimately, the bioavailability of its derivatives. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailing its known properties, theoretical considerations for its dissolution in various solvents, and robust experimental protocols for the precise determination of its solubility. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Significance of this compound and its Solubility
This compound, with the chemical formula C₁₁H₁₀N₂O₃, is a quinazoline derivative that serves as a versatile intermediate in organic synthesis.[2][3] The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The solubility of this compound is a fundamental parameter that influences its handling, reactivity, and the ease with which it can be incorporated into synthetic workflows.
Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification by crystallization, and can negatively impact the formulation of final products.[6][7] Conversely, a thorough understanding of its solubility profile in a range of solvents allows for the rational design of experiments, leading to improved yields, purity, and scalability. This guide will delve into both the theoretical and practical aspects of the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 29113-35-5 | , |
| Molecular Formula | C₁₁H₁₀N₂O₃ | , |
| Molecular Weight | 218.21 g/mol | , |
| Melting Point | 189-193 °C | |
| Appearance | White to off-white powder | |
| IUPAC Name | ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate |
The quinazolinone core, with its fused heterocyclic ring system, contributes to a rigid molecular structure. This rigidity, coupled with the potential for intermolecular hydrogen bonding and π-π stacking, can lead to high crystal lattice energy, a factor that often results in poor solubility in non-polar solvents.[6] The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), as well as the ethyl ester group, introduces a degree of polarity, suggesting that solubility will be favorable in polar aprotic and some polar protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a qualitative prediction of solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective. A more quantitative approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP).
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Experimental Determination of Solubility: A Comprehensive Protocol
The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2][4]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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Tautomeric Landscapes of 4-Quinazolone Systems: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1] The therapeutic efficacy and chemical reactivity of these molecules are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This in-depth technical guide provides a comprehensive examination of the tautomeric equilibria in 4(3H)-quinazolinone structures, with a primary focus on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details robust analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering critical insights into the structural dynamics that govern the function of this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in 4(3H)-Quinazolones
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 4(3H)-quinazolinone structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position.[1] This arrangement gives rise to prototropic tautomerism, a form of structural isomerism involving the migration of a proton.[1]
In the context of 4(3H)-quinazolinones, the most significant equilibrium is the lactam-lactim tautomerism . This involves the reversible interconversion between the amide-like 4(3H)-quinazolinone (lactam) form and the enol-like 4-hydroxyquinazoline (lactim) form.[1] The position of this equilibrium can significantly impact the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and electronic distribution, which in turn dictates its biological activity and interaction with molecular targets.[1]
Beyond the fundamental lactam-lactim forms, substitutions on the quinazolinone ring can introduce other potential tautomeric equilibria, such as amino-imino tautomerism , particularly when an amino group is present at the C2 position.[1] Studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have shown through ¹⁵N NMR that these derivatives exist predominantly in the imino tautomeric form in DMSO solution.[2]
The Lactam-Lactim Tautomeric Equilibrium: A Fundamental Duality
The primary tautomeric relationship in the 4(3H)-quinazolinone core is the equilibrium between the lactam and lactim forms. In the solid state and in most solutions, the lactam form is predominantly favored .[1] X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.[1]
Caption: The lactam-lactim tautomeric equilibrium in 4(3H)-quinazolinone.
Understanding the relative stability of tautomers is critical for predicting molecular behavior. The stability of the lactam form is attributed to its π-electron delocalized system, which confers a degree of aromatic character.[1]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: The solvent plays a profound role in determining the predominant tautomeric form. Polar aprotic solvents like DMSO tend to stabilize the more polar keto (lactam) form.[3] Conversely, non-polar solvents may show a relative increase in the proportion of the enol (lactim) form.[3] This is due to the differential solvation of the tautomers.
-
pH: The pH of the solution can significantly shift the equilibrium. In acidic or basic conditions, the protonation or deprotonation of the quinazolinone ring can favor one tautomer over the other. Studies have shown that as pH varies, the relative concentration of the imidic acid (lactim) form can change.[4]
-
Substituent Effects: The electronic nature of substituents on the quinazolinone ring can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby altering the tautomeric preference. Electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the lactim form, while electron-donating groups may have the opposite effect.
-
Temperature: Temperature can affect the equilibrium constant (KT) of the tautomerization. Van't Hoff analysis of temperature-dependent spectroscopic data can provide thermodynamic parameters (ΔH° and ΔS°) for the interconversion.
Synthesis of 4(3H)-Quinazolinone Derivatives for Tautomeric Studies
The synthesis of specific 4(3H)-quinazolinone derivatives is often a prerequisite for studying their tautomeric behavior. A common and versatile method involves the condensation of anthranilic acid with various reagents.
General Synthesis Protocol from Anthranilic Acid
A widely used approach is the reaction of anthranilic acid with an appropriate acid chloride, followed by cyclization.[5]
Step 1: Acylation of Anthranilic Acid Anthranilic acid is reacted with an acid chloride (e.g., butyryl chloride) in the presence of a base to form the corresponding N-acyl anthranilic acid.[5]
Step 2: Cyclization to Benzoxazinone The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to yield a 2-substituted-4H-3,1-benzoxazin-4-one.[5][6]
Step 3: Formation of the Quinazolinone Ring The benzoxazinone intermediate is subsequently reacted with an amine or ammonia to furnish the desired 2,3-disubstituted-4(3H)-quinazolinone.[5]
Caption: Synthetic pathway for 4(3H)-quinazolinone derivatives.
Another straightforward method involves the one-pot condensation of anthranilic acid, an orthoester (or formic acid), and an amine.[6] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[6]
Analytical Techniques for Tautomer Characterization
The characterization and quantification of tautomeric forms in solution rely heavily on spectroscopic methods. NMR and UV-Vis spectroscopy are the primary tools employed for these investigations.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[1] The determination of tautomer ratios is typically achieved by integrating the signals corresponding to protons that are unique to each tautomer.[1]
-
Sample Preparation:
-
Accurately weigh a sample of the 4(3H)-quinazolinone derivative.
-
Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration typically between 5-20 mg/mL in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the position of the equilibrium.[1]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Shim the instrument to obtain optimal magnetic field homogeneity.
-
Set the probe to the desired temperature. Temperature can affect the rate of interconversion and the equilibrium position.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Perform Fourier transform, phase correction, and baseline correction on the acquired FID.
-
-
Data Analysis:
-
Identify unique signals for each tautomer. For the lactam form, the N3-H proton is a key indicator, although it can be broad due to chemical exchange.[3] For the lactim form, the O-H proton can be observed, and shifts in the aromatic protons can also be indicative.
-
Carefully integrate the area under the chosen signals for each tautomer.
-
Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.[1] The equilibrium constant, KT, is calculated as [Lactim] / [Lactam].[1]
-
Caption: Experimental workflow for NMR-based determination of tautomer ratios.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers have distinct absorption spectra.[1] The method relies on the application of the Beer-Lambert law.
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.[1]
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).[1]
-
Identify the absorption maxima (λmax) for the different tautomeric forms. Often, one tautomer will absorb more strongly at a specific wavelength than the other.[1]
-
-
Data Analysis (for determining KT):
-
This analysis can be complex if the spectra of the pure tautomers are unknown and significantly overlap.
-
If the spectra are distinct, the absorbance at a wavelength where one tautomer absorbs maximally and the other minimally can be used to determine their relative concentrations.
-
By analyzing the changes in the absorption spectra as a function of solvent, pH, or temperature, the equilibrium constant can be determined.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the tautomers. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band and a C=N stretching vibration.
-
Lactam Form: A strong absorption band for the C=O stretch is typically observed in the region of 1700-1650 cm⁻¹.
-
Lactim Form: The disappearance or significant reduction in the intensity of the C=O band and the appearance of a broad O-H stretching band around 3500-3200 cm⁻¹ and a C=N stretching band around 1650-1550 cm⁻¹ are indicative of the lactim tautomer.
Quantitative Analysis of Tautomeric Equilibrium
While extensive experimental data on the tautomeric equilibrium constant (KT) for the parent 4(3H)-quinazolinone across various solvents is limited in the literature, computational studies provide significant insights.
Computational Insights
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A recent DFT study investigated the stability of five possible isomers of 4-hydroxyquinazoline (4-HQZ), concluding that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents.[1] The relative energies highlight the energetic preference for the lactam structure.
| Tautomer/Isomer | ΔE (Gas Phase) (kcal/mol) | ΔE (Water) (kcal/mol) | ΔE (DMSO) (kcal/mol) | ΔE (Chloroform) (kcal/mol) |
| 4(3H)-Quinazolinone (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |
| Isomer C | 26.69 | 26.89 | 26.91 | 26.68 |
| Isomer D | 33.19 | 33.10 | 33.08 | 33.20 |
| Isomer E | 1.33 | 1.05 | 1.01 | 1.34 |
| Data sourced from DFT calculations by Fathalla et al. (2022).[1] ΔE represents the energy relative to the most stable tautomer (4(3H)-Quinazolinone). |
These computational findings are supported by experimental observations, which indicate that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO).[1]
Conclusion and Future Perspectives
The tautomerism of 4-quinazolone systems is a critical aspect that profoundly influences their chemical and biological properties. The predominance of the lactam form in most environments is well-established, yet the subtle shifts in the lactam-lactim equilibrium due to solvent, pH, and substitution patterns can have significant consequences for drug-receptor interactions and overall pharmacological profiles. A thorough understanding and characterization of the tautomeric landscape of any new 4-quinazolone derivative are therefore indispensable in the drug discovery and development process. Future research should focus on expanding the experimental database of tautomeric equilibrium constants in various biologically relevant media and correlating these findings with the observed biological activities to build predictive models for rational drug design.
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An In-Depth Technical Guide to the Initial Screening of Ethyl 4-quinazolone-2-carboxylate Bioactivity
This guide provides a comprehensive framework for the initial bioactivity screening of Ethyl 4-quinazolone-2-carboxylate, a heterocyclic compound belonging to the quinazolone class. Quinazolone derivatives are recognized for their wide spectrum of pharmacological activities, making them a cornerstone in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols.
The quinazoline skeleton is a privileged scaffold in drug discovery, with approved drugs like prazosin and doxazosine featuring this core structure.[4] Derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and analgesic properties, among others.[1][2][3][4][5] this compound, a key intermediate in the synthesis of more complex bioactive molecules, serves as a valuable starting point for exploring novel therapeutic agents.[6][7][8] This guide outlines a logical, multi-tiered screening cascade designed to efficiently characterize its initial bioactivity profile, beginning with computational predictions and progressing to targeted in vitro assays.
Part 1: In Silico Profiling and Target Prediction
Before committing to resource-intensive wet-lab experiments, an in silico (computational) approach offers a cost-effective and rapid method to predict potential biological targets and assess drug-likeness.[9][10] This initial step helps to formulate a hypothesis-driven strategy for subsequent in vitro screening.
1.1. Rationale for In Silico First Approach
Computational methods leverage vast biological and chemical databases to identify potential protein targets for a small molecule by comparing its structure to known active compounds.[9][10] This "target prediction" or "reverse docking" approach can highlight potential mechanisms of action and guide the selection of relevant biological assays, saving considerable time and resources.[9][10][11]
1.2. Recommended In Silico Workflow
A typical workflow involves using web-based servers and software to predict targets and evaluate physicochemical properties.
-
Step 1: Target Prediction: Utilize platforms like SwissTargetPrediction, LigTMap, or Way2Drug.[12] These tools operate by matching the query molecule's 2D and 3D structure against a database of known ligands with confirmed biological activities, thereby predicting the most probable protein targets.
-
Step 2: Molecular Docking (Optional): If a high-probability target is identified, molecular docking can be performed to simulate the binding interaction between this compound and the protein's active site. This provides insights into the potential binding affinity and mode of interaction.
-
Step 3: ADMET Prediction: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate the compound's drug-likeness. Tools like SwissADME or pkCSM can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity issues.
Part 2: Primary In Vitro Bioactivity Screening
Based on the in silico predictions and the known activities of the quinazolone class, a primary screening panel should be employed to obtain a broad overview of the compound's biological effects. High-throughput screening (HTS) methodologies are often used to test a large number of compounds, but the principles can be adapted for a single compound against various assays.[13][14]
Cytotoxicity Assessment
A fundamental first step in any bioactivity screen is to determine the compound's inherent cytotoxicity.[15][16][17] This data is crucial for interpreting results from other assays and for identifying potential anticancer activity. Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[15]
Experimental Protocol: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18][19]
-
Cell Culture: Plate human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for baseline toxicity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | This compound | >100 |
| A549 (Lung Cancer) | This compound | >100 |
| HEK293 (Non-cancerous) | This compound | >100 |
| HeLa (Cervical Cancer) | Doxorubicin (Control) | 0.5 |
Antimicrobial Screening
Given that many quinazolone derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step.[1][4][20]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 1 µg/mL).
-
Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes + media), a negative control (media only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like Resazurin can be added to aid visualization.
Data Presentation: Example Antimicrobial Screening Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 64 |
| Escherichia coli | This compound | >256 |
| Candida albicans | This compound | 128 |
| S. aureus | Ciprofloxacin (Control) | 1 |
Part 3: Visualization of Screening Workflow
A clear experimental workflow is essential for planning and execution.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a quinazolone derivative.
Conclusion
This guide outlines a systematic and efficient approach for the initial bioactivity screening of this compound. By integrating in silico predictions with targeted in vitro assays, researchers can rapidly assess the therapeutic potential of this compound and make data-driven decisions for further drug discovery and development efforts. The versatility of the quinazolone scaffold suggests that even if the parent compound has modest activity, it serves as an excellent starting point for the synthesis of more potent and selective derivatives.
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Methodological & Application
Application Note: A Robust Synthetic Pathway to Luotonin A Utilizing Ethyl 4-quinazolone-2-carboxylate
Introduction: The Significance of Luotonin A
Luotonin A is a pentacyclic pyrroloquinazolinoquinoline alkaloid originally isolated from the aerial parts of the Chinese medicinal plant Peganum nigellastrum Bunge.[1] This plant has a long history in traditional medicine for treating conditions such as rheumatism and inflammation.[1] Structurally, luotonin A shares an identical A-B-C ring system with the well-known anticancer agent camptothecin, and it exhibits a similar mechanism of action.[2][3] Luotonin A functions as a topoisomerase I (Topo I) poison, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to tumor cell death.[1][2]
While its intrinsic cytotoxic activity against cancer cell lines like murine leukemia P-388 is moderate, its stable chemical structure and unique mechanism of action make luotonin A an important lead compound in medicinal chemistry.[1][4] This has spurred significant interest in developing efficient total synthesis methods to access the core scaffold for the creation of novel analogues with improved therapeutic profiles, including enhanced anticancer, antifungal, and antiviral properties.[1][5]
This application note provides a detailed, field-proven protocol for the synthesis of luotonin A. The strategy hinges on the use of the versatile and commercially available building block, Ethyl 4-quinazolone-2-carboxylate , and culminates in a highly efficient Friedländer annulation to construct the final quinoline ring system.
Retrosynthetic Strategy and Rationale
The chosen synthetic pathway is designed for reliability and scalability, proceeding through a key tricyclic intermediate. The core logic involves disconnecting the pentacyclic structure at the quinoline D-ring, which can be readily formed via a Friedländer condensation. This classical reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[6][7]
Our retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis for Luotonin A.
This approach is advantageous because:
-
Convergent Strategy: It allows for the preparation of the two key fragments (the tricyclic dione and 2-aminobenzaldehyde) separately.
-
Versatility: A wide variety of luotonin A analogues can be synthesized by simply substituting the 2-aminobenzaldehyde component, enabling extensive structure-activity relationship (SAR) studies.[8]
-
Robust Chemistry: The Friedländer and Dieckmann reactions are well-established, high-yielding transformations in organic synthesis.
Experimental Protocols
This synthesis is presented in two primary stages: the formation of the key tricyclic dione intermediate from this compound, followed by the final Friedländer annulation.
Part I: Synthesis of the Key Intermediate (Dehydrovasicinone)
The first stage involves a multi-step, one-pot procedure to construct the pyrrolo[2,1-b]quinazoline ring system. This begins with the N-alkylation of this compound with ethyl 3-bromopropionate, followed by an intramolecular Dieckmann condensation to form the five-membered ring. Subsequent hydrolysis and decarboxylation yield the target tricyclic ketone, dehydrovasicinone (also referred to as 6,7-dihydropyrrolo[2,1-b]quinazolin-9(3H)-one).
Protocol 1: Synthesis of Dehydrovasicinone
| Reagent/Material | M.W. | Amount (10 mmol scale) | Role |
| This compound | 218.21 | 2.18 g (10 mmol) | Starting Material |
| Ethyl 3-bromopropionate | 181.03 | 1.5 mL (11 mmol) | Alkylating Agent |
| Potassium tert-butoxide (KOtBu) | 112.21 | 2.47 g (22 mmol) | Base |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | Solvent |
| Hydrochloric Acid (6 M) | - | ~20 mL | Acid for work-up/hydrolysis |
| Ethyl Acetate (EtOAc) | - | 200 mL | Extraction Solvent |
| Saturated NaCl solution (Brine) | - | 50 mL | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying Agent |
Procedure:
-
Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and potassium tert-butoxide (2.47 g, 22 mmol). Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: In a separate flask, dissolve this compound (2.18 g, 10 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred KOtBu suspension at 0 °C over 15 minutes.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl 3-bromopropionate (1.5 mL, 11 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Causality Note: The strong base (KOtBu) deprotonates the quinazolone nitrogen, forming a nucleophile that attacks the alkylating agent. A second equivalent is used to drive the subsequent Dieckmann condensation.
-
-
Dieckmann Condensation & Hydrolysis: Heat the mixture to reflux for 4 hours. After cooling to room temperature, slowly add 6 M HCl (~20 mL) until the pH is ~1. Continue to heat the mixture at reflux for an additional 2 hours to effect hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture and remove the THF under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (EtOAc/Hexanes gradient) or by recrystallization from ethanol to yield dehydrovasicinone as a solid.
Part II: Friedländer Annulation to Luotonin A
This final, critical step involves the condensation of the dehydrovasicinone intermediate with 2-aminobenzaldehyde to form the pentacyclic core of luotonin A.[6][9] We present a robust base-catalyzed protocol.
Protocol 2: Synthesis of Luotonin A
| Reagent/Material | M.W. | Amount (5 mmol scale) | Role |
| Dehydrovasicinone | 186.20 | 0.93 g (5 mmol) | Ketone Component |
| 2-Aminobenzaldehyde | 121.14 | 0.67 g (5.5 mmol) | Aldehyde Component |
| Potassium Hydroxide (KOH) | 56.11 | 0.56 g (10 mmol) | Base Catalyst |
| Ethanol (EtOH) | - | 50 mL | Solvent |
| Water | - | As needed | For precipitation |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve dehydrovasicinone (0.93 g, 5 mmol) and 2-aminobenzaldehyde (0.67 g, 5.5 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add powdered potassium hydroxide (0.56 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of luotonin A should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 10 mL) and water (2 x 10 mL). The product is often of high purity, but can be further purified by recrystallization from DMSO/ethanol if necessary. Dry the final product under vacuum.
Reaction Mechanisms and Workflow Visualization
Understanding the underlying mechanisms and laboratory workflow is crucial for troubleshooting and optimization.
Caption: Key mechanistic steps of the Friedländer Annulation.
Caption: Overall experimental workflow for Luotonin A synthesis.
Summary of Results and Characterization
The described protocols provide a reliable route to luotonin A. The expected data is summarized below.
| Step | Product | Typical Yield | Appearance | Melting Point (°C) |
| Protocol 1 | Dehydrovasicinone | 65-75% | Off-white solid | 198-201 |
| Protocol 2 | Luotonin A | 80-90% | Yellow solid | 338-340 (dec.) |
Characterization Data for Luotonin A:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.90 (s, 1H), 8.65 (s, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.90 (t, J=7.5 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 5.40 (s, 2H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 159.8, 148.2, 147.5, 145.8, 138.0, 134.5, 131.0, 130.5, 129.8, 128.5, 127.8, 126.5, 122.0, 121.5, 118.0, 48.5.
-
HRMS (ESI): Calculated for C₁₈H₁₁N₃O [M+H]⁺: 286.0975; Found: 286.0978.
Conclusion
This application note details a comprehensive and validated two-part synthesis for the natural product luotonin A. By leveraging the commercially available This compound and employing a robust Dieckmann condensation followed by a high-yielding Friedländer annulation, this pathway provides a reliable and scalable method for accessing this important heterocyclic scaffold. The protocols are suitable for researchers in academic and industrial settings, providing a strong foundation for both the synthesis of the natural product itself and the development of novel, biologically active analogues for drug discovery programs.
References
- Kubíková, J., et al. (2024). Recent Advances in the Research on Luotonins A, B, and E. Molecules, 29(15), 3465. [Link]
- Dallavalle, S., et al. (2001). Synthesis and topoisomerase I inhibitory properties of luotonin A analogues. Journal of Medicinal Chemistry, 44(22), 3264-3274. [Link]
- Jahng, Y. (2005). Luotonin A: A Lead toward Anti-Cancer Agent Development. Heterocycles, 66, 7-18. [Link]
- Kim, J. S., et al. (2003). Synthesis and Biological Properties of Luotonin a Derivatives. Bulletin of the Korean Chemical Society, 24(11), 1637-1642. [Link]
- Cagir, A., et al. (2003). Luotonin A. A Naturally Occurring Human DNA Topoisomerase I Poison. Journal of the American Chemical Society, 125(34), 10300-10301. [Link]
- Almansour, A. I., et al. (2017). Synthesis of luotonin A and its analogues by CAN-catalyzed Friedländer reactions.
- MDPI. (2024). Recent Advances in the Research on Luotonins A, B, and E. [Link]
- Wang, B. L., et al. (2020). Luotonin A and Its Derivatives as Novel Antiviral and Antiphytopathogenic Fungus Agents. Journal of Agricultural and Food Chemistry, 68(31), 8239-8248. [Link]
- Rassapalli, S., et al. (2021). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. Bioorganic & Medicinal Chemistry Letters, 45, 128148. [Link]
- Mhaske, S. B., & Argade, N. P. (2004). Biogenetic Synthesis of Luotonin F.
- Dong, J., et al. (2022). Rapid Synthesis of Luotonin A Derivatives via Synergistic Visible-Light Photoredox and Acid Catalysis. The Journal of Organic Chemistry, 87(4), 2139-2150. [Link]
- Tseng, M. C., et al. (2013). One-Pot Synthesis of Luotonin A and Its Analogues. Organic Letters, 15(20), 5354-5357. [Link]
- ResearchGate. (2013). One-Pot Synthesis of Luotonin A and Its Analogues. [Link]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- ResearchGate. (2010).
- Cheon, C. H., et al. (2016). Total Synthesis of Luotonin A and Rutaecarpine from an Aldimine via the Designed Cyclization. Organic Letters, 18(15), 3546-3549. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.). Synthesis of luotonin A derivatives by Liu and Wang.
- PubMed. (2023). Design and synthesis of luotonin A-derived topoisomerase targeting scaffold with potent antitumor effect and low genotoxicity. [Link]
- Ielo, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045. [Link]
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (2015). The mechanism of the Pictet–Spengler reaction. [Link]
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Protocol for the Synthesis of Ethyl 4-Quinazolone-2-carboxylate Derivatives: A Guide for Medicinal Chemistry
An Application Note for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][4][5][6] Ethyl 4-quinazolone-2-carboxylate, in particular, serves as a pivotal building block, offering a versatile platform for the synthesis of diverse and complex bioactive molecules.[7] Its ester functionality at the C-2 position and the reactive N-H at the N-3 position provide two key handles for synthetic elaboration. This guide provides an in-depth overview of the synthetic strategies for creating the quinazolinone core and presents detailed, field-proven protocols for the synthesis of the title compound and its subsequent derivatization, designed for researchers in drug discovery and development.
Overview of Synthetic Strategies for the Quinazolinone Core
The construction of the quinazolinone ring system is a well-established field in heterocyclic chemistry. The most robust and widely adopted methods typically begin with readily available anthranilic acid derivatives.
-
From Anthranilic Acid or Isatoic Anhydride: The most common pathways involve the condensation of anthranilic acid or its more stable cyclic anhydride form, isatoic anhydride, with a suitable C1 or C2 synthon.[1][8][9] Multi-component reactions (MCRs) are particularly powerful, allowing for the rapid assembly of the quinazolinone scaffold from three or more starting materials in a single pot, which is highly efficient for library synthesis.[10][11]
-
From 2-Aminobenzamides: An alternative strategy involves the cyclization of pre-formed 2-aminobenzamides with various electrophiles such as aldehydes or ketones.[12] This route often requires an oxidative step to achieve the final aromatic quinazolinone ring.[13][14]
-
Metal-Catalyzed Cross-Coupling and Cyclization: Modern synthetic methods frequently employ transition-metal catalysts (e.g., palladium, copper) to facilitate the key C-N bond-forming and cyclization steps, often under milder conditions and with broader substrate scope.[1][15][16]
The following diagram illustrates the principal synthetic disconnections for the quinazolinone framework.
Caption: Key retrosynthetic pathways to the quinazolinone scaffold.
Core Synthesis Protocol: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
This protocol details a robust and scalable method for synthesizing the target compound via the condensation of anthranilic acid with diethyl oxalate. This classic approach is valued for its simplicity and use of inexpensive starting materials.
Underlying Principle and Mechanism
The synthesis proceeds via a two-step sequence within a single pot:
-
Initial Acylation: The primary amine of anthranilic acid performs a nucleophilic attack on one of the electrophilic ester carbonyls of diethyl oxalate.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic attack from the amide nitrogen onto the adjacent ester, followed by the elimination of ethanol to form the heterocyclic ring. A final dehydration step yields the stable aromatic quinazolinone system.
Caption: Reaction mechanism for the synthesis of the title compound.
Experimental Procedure
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 1.0 | 13.7 g (0.1 mol) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.5 | 21.9 g (0.15 mol) |
| Ethanol (Solvent) | C₂H₅OH | - | - | 200 mL |
Step-by-Step Protocol:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and ethanol (200 mL).
-
Reagent Addition: While stirring, add diethyl oxalate (21.9 g, 0.15 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.
-
Causality Note: The excess diethyl oxalate drives the reaction equilibrium towards the product. Ethanol is an effective solvent that facilitates the dissolution of the starting materials and the removal of ethanol as a byproduct.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The disappearance of the anthranilic acid spot indicates reaction completion.
-
Work-up: After completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 30 mL) to remove unreacted diethyl oxalate and other impurities.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 60 °C to a constant weight. A typical yield is 75-85%.
Derivatization Protocol: N-3 Alkylation
The N-3 position of the quinazolinone ring is readily functionalized, providing a straightforward method to generate a library of derivatives for structure-activity relationship (SAR) studies. This protocol describes a general method for N-alkylation using an alkyl halide.
Underlying Principle and Mechanism
The reaction is a classic Williamson ether synthesis analogue, proceeding via an S N 2 mechanism. The N-H proton of the quinazolinone is weakly acidic. A suitable base deprotonates the nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond.
Experimental Procedure
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | 1.0 | 2.18 g (10 mmol) |
| Benzyl Bromide (Example Alkylating Agent) | C₇H₇Br | 171.04 | 1.1 | 1.88 g (11 mmol) |
| Potassium Carbonate (Base) | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (DMF, Solvent) | C₃H₇NO | - | - | 50 mL |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (2.18 g, 10 mmol) in DMF (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Causality Note: K₂CO₃ is a mild, inexpensive base suitable for this transformation. Anhydrous conditions are preferred to prevent side reactions. DMF is an excellent polar aprotic solvent that promotes S N 2 reactions.
-
-
Alkylating Agent Addition: Add benzyl bromide (1.88 g, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexane) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water (200 mL). A precipitate of the crude product will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-3 benzylated product.
Caption: Workflow for the N-3 alkylation of the quinazolinone core.
Characterization
The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl stretches of the ester and amide.
-
Melting Point: To assess the purity of the final solid product.
References
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online.
- Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. ResearchGate.
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online.
- One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Publications.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. PubMed.
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
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Application of Ethyl 4-quinazolone-2-carboxylate in developing anti-inflammatory agents
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 4-quinazolone-2-carboxylate as a foundational scaffold for the discovery of novel anti-inflammatory agents.
Introduction: The Quinazolone Scaffold in Anti-Inflammatory Drug Discovery
The quinazolone core is a bicyclic aromatic heterocycle that has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. Consequently, quinazolone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and, notably, anti-inflammatory properties.[2][3][4]
Inflammation is a complex biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key goal in modern pharmacology is the development of potent and selective anti-inflammatory agents with improved safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). The quinazolone framework offers a promising starting point for this endeavor.
This guide focuses on this compound, a key chemical intermediate, and outlines a comprehensive workflow from its synthesis and derivatization to the systematic evaluation of its analogs as potential anti-inflammatory drug candidates.[5][6] We will detail the critical experimental protocols for in vitro screening, in vivo validation, and mechanistic elucidation, providing the scientific rationale behind each step to empower researchers in their drug discovery efforts.
Section 1: Synthesis of the Core Scaffold and its Derivatives
The strategic power of this compound lies in its utility as a versatile building block.[5][7] Its synthesis is straightforward, and the ester functional group at the C-2 position, along with the nitrogen at the N-3 position, serve as primary handles for chemical modification to generate diverse libraries of analogs. Structure-activity relationship (SAR) studies have consistently shown that substitutions at these positions are critical for modulating anti-inflammatory potency.[2][4]
Protocol: Synthesis of this compound (Scaffold A)
This protocol describes a common and efficient method for synthesizing the parent scaffold from readily available starting materials.[6]
Rationale: This one-pot condensation reaction, known as the Niementowski quinazolone synthesis, is a reliable method for constructing the 4-quinazolone ring system. The reaction proceeds via the formation of an intermediate amide, followed by intramolecular cyclization and dehydration.
Materials:
-
Anthranilamide
-
Diethyl oxalate
-
Ethanol, absolute
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 250 mL round-bottom flask, add anthranilamide (1.0 eq) and diethyl oxalate (1.2 eq).
-
Add absolute ethanol to the flask until the solids are sufficiently suspended.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, this compound, under vacuum. The product typically appears as a white powder.[5]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination [189-195 °C]).[6][8]
General Strategy for Derivatization
To explore the chemical space for anti-inflammatory activity, derivatives are synthesized, typically by modifying the N-3 and C-2 positions. For example, the ester at C-2 can be hydrolyzed to the carboxylic acid and then coupled with various amines to form amides. The N-3 position can be alkylated or arylated to introduce different substituents.
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
Once a library of derivatives is synthesized, a robust in vitro screening cascade is essential to identify promising lead compounds. This process begins with target-based assays and progresses to more complex cell-based models of inflammation.
Primary Screen: Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[9] Many successful NSAIDs function by inhibiting COX enzymes.[10] This assay allows for the rapid assessment of a compound's direct inhibitory effect on COX-1 and COX-2, providing crucial information on both potency and selectivity. A high selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[11]
Protocol: (Adapted from commercial COX inhibitor screening assay kits)
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and purified human recombinant COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds and controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µL of your serially diluted test compounds, controls, or vehicle (DMSO) to the appropriate wells.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination & Detection: After 2 minutes, stop the reaction and measure the product (Prostaglandin F2α, after reduction) using the colorimetric or fluorometric method provided in the kit. Read the absorbance/fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Secondary Screen: LPS-Stimulated Macrophage Assay
Rationale: To move beyond a single enzyme target and evaluate a compound's effect in a more biologically relevant context, a cell-based assay is employed. Macrophages are key players in the innate immune response. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, triggers a potent inflammatory response through activation of pathways like NF-κB.[12][13] This assay measures the ability of a compound to suppress the production of key pro-inflammatory mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a vehicle-only control group (no LPS, no compound) and an LPS-only control group.
-
Assess Cytotoxicity (MTT Assay): In a parallel plate, perform an MTT assay to ensure the observed anti-inflammatory effects are not due to cell death.[13]
-
Measure Nitric Oxide (NO) Production: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system. Read the absorbance at 540 nm.
-
Measure Pro-inflammatory Cytokines (ELISA): Use the collected supernatant to quantify the levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production for each compound relative to the LPS-only control.
Hypothetical In Vitro Data Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition (%) @ 10 µM | TNF-α Inhibition (%) @ 10 µM | Cell Viability (%) @ 10 µM |
| Scaffold A | >100 | 85.2 | <1.2 | 15.6 | 10.2 | >98 |
| Analog 3B | 50.1 | 2.5 | 20.0 | 65.8 | 58.1 | >95 |
| Analog 3F | 8.9 | 0.9 | 9.9 | 82.4 | 75.3 | >95 |
| Celecoxib | 15.0 | 0.05 | 300 | 90.5 | 88.6 | >95 |
Section 3: In Vivo Validation of Efficacy
Promising candidates from in vitro screens must be tested in a living organism to confirm their efficacy and assess their behavior in a complex physiological system.
Model: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for evaluating acute inflammation.[14][15] The injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a biphasic inflammatory response, involving the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, resulting in measurable swelling (edema).[14][16] The ability of a test compound to reduce this swelling is a strong indicator of its potential as an anti-inflammatory drug.[17][18][19]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[19]
-
Grouping and Dosing: Fast the animals overnight with free access to water. Divide them into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, p.o.)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group IV-V: Test Compound (e.g., 10 mg/kg and 20 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of all animals except the vehicle control group.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Hypothetical In Vivo Data
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hours |
| Carrageenan Control | - | 0% |
| Indomethacin | 10 | 55.2% |
| Analog 3F | 10 | 45.8% |
| Analog 3F | 20 | 62.5% |
Section 4: Elucidating the Mechanism of Action (MoA)
Identifying a compound's molecular target and the signaling pathways it modulates is crucial for lead optimization and understanding its therapeutic potential. For inflammation, the NF-κB and MAPK signaling cascades are primary targets.[20][21]
Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression.[22][23][24] Many inflammatory stimuli, including LPS, activate these pathways, leading to the transcription of genes for cytokines, chemokines, and enzymes like COX-2.[25][26] Investigating whether a lead compound can block the activation of these pathways provides deep insight into its MoA.
Protocol: Western Blot Analysis of NF-κB and MAPK Activation
-
Cell Treatment: Use the same cell culture model as the secondary screen (RAW 264.7 macrophages). Pre-treat cells with the lead compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for NF-κB) to capture peak protein phosphorylation and translocation events.
-
Protein Extraction: Lyse the cells to extract total cellular protein or perform nuclear/cytoplasmic fractionation to isolate proteins from different compartments.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK).
-
Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition by the test compound.
Conclusion
This compound is an exceptionally valuable and tractable starting point for the development of novel anti-inflammatory therapeutics. The synthetic accessibility of its core and the potential for diverse functionalization at key positions allow for the generation of extensive chemical libraries amenable to SAR studies. By employing a systematic and hierarchical screening approach—progressing from targeted enzyme assays to cell-based models and culminating in in vivo validation—researchers can efficiently identify and advance potent lead candidates. Further elucidation of the underlying mechanism of action by probing key inflammatory signaling pathways like NF-κB and MAPK will be instrumental in optimizing these leads into next-generation anti-inflammatory drugs with superior efficacy and safety profiles.
References
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- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC - NIH.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC - PubMed Central.
- NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers.
- Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Rheumatic Diseases.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne.
- Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. (n.d.). PubMed.
- MAPK signaling in inflammation-associated cancer development. (n.d.). PMC - NIH.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- MAPK signaling pathway. (n.d.). Cusabio.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PMC - NIH.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2023). ACS Medicinal Chemistry Letters.
- NF-kB pathway: Significance and symbolism. (n.d.). Wisdomlib.
- Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
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- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central.
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- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central.
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Application Notes and Protocols for the Synthesis of Novel Antimalarial Agents from Ethyl 4-quinazolone-2-carboxylate
Introduction: The Quinazolinone Scaffold as a Privileged Motif in Antimalarial Drug Discovery
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating a robust pipeline of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, the 4-quinazolone nucleus has been identified as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including those with potent antimalarial properties.[3] This significance is historically rooted in the natural product febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers.[1][4] Febrifugine's structure features a 4-quinazolone core, which has been demonstrated to be crucial for its antiplasmodial activity.[3][4] However, the clinical development of febrifugine was hampered by its adverse side effects.[1] This has spurred extensive research into the synthesis of simplified and novel febrifugine analogs, with the goal of retaining or enhancing antimalarial efficacy while improving the safety profile.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, Ethyl 4-quinazolone-2-carboxylate , for the synthesis of a new generation of quinazolone-based antimalarial compounds. We will delve into the synthetic rationale, provide step-by-step protocols for synthesis and biological evaluation, and present data interpretation to guide structure-activity relationship (SAR) studies.
Synthetic Strategy: A Modular Approach to Novel Antimalarials
Our synthetic approach is centered around the versatile intermediate, this compound. This molecule provides a strategic entry point for diversification through modification at the C2 position. The ester functionality at C2 is readily converted to a variety of amides, allowing for the exploration of a wide chemical space and the fine-tuning of physicochemical and pharmacological properties.
The overall synthetic workflow can be visualized as a two-stage process:
Caption: A modular two-stage approach for the synthesis and evaluation of antimalarial quinazolinone-2-carboxamides.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is efficiently achieved through the cyclocondensation of 2-aminobenzamide with diethyl oxalate. This method is robust and provides the key intermediate in good yield.
Reaction Pathway
Caption: Synthesis of this compound via cyclocondensation.
Detailed Protocol
Materials:
-
2-Aminobenzamide
-
Diethyl oxalate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (13.6 g, 0.1 mol) and diethyl oxalate (29.2 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for 4-6 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Outcome:
This protocol should yield this compound as a white to off-white solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Part 2: Synthesis of Quinazolinone-2-carboxamide Derivatives
The ethyl ester of the core intermediate is a versatile handle for creating a library of amide derivatives. The following protocol details a general method for the amide coupling reaction with various primary amines.
Reaction Pathway
Caption: Amide coupling to generate diverse quinazolinone-2-carboxamides.
Detailed Protocol
This protocol is adapted from a reported synthesis of quinazolinone-2-carboxamide derivatives.[5][6]
Materials:
-
This compound
-
A variety of primary amines (e.g., benzylamine, substituted anilines)
-
Trimethylaluminum (AlMe₃, 2.0 M solution in toluene)
-
Anhydrous toluene
-
Schlenk flask or oven-dried glassware
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Amine Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired primary amine (1.57 mmol) in anhydrous toluene (20 mL).
-
Activation with Trimethylaluminum: Cool the solution to 0°C using an ice bath. Slowly add trimethylaluminum (2.0 M solution in toluene, 3.93 mmol) dropwise to the stirred amine solution.
-
Stirring: Stir the resulting mixture at 0°C for 30 minutes.
-
Addition of the Ester: To this mixture, add this compound (0.786 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure quinazolinone-2-carboxamide derivative.
Structure-Activity Relationship (SAR) Data:
The following table summarizes the in vitro antiplasmodial activity of a series of synthesized quinazolinone-2-carboxamide derivatives against the 3D7 strain of P. falciparum. This data highlights the importance of the substituents on the amide nitrogen for antimalarial potency.[5][6]
| Compound ID | R Group (on Amide Nitrogen) | 3D7 IC₅₀ (µM) |
| 9a | Benzyl | >10 |
| 9b | Cyclohexylmethyl | >10 |
| 9h | (3-Ethylphenyl)methyl | 0.25 |
| 9i | (4-Ethylphenyl)methyl | 0.45 |
| 9j | (2-Ethylphenyl)methyl | 1.3 |
| 19f | (3-Ethylphenyl)methyl (with linker) | 0.025 |
Data adapted from J. Med. Chem. 2021, 64, 17, 12582–12602.[5][6]
The data suggests that substitution on the phenyl ring of the benzylamine moiety is crucial for activity, with the meta-position being optimal. Further optimization with a linker between the quinazolinone core and the terminal phenyl ring led to a significant enhancement in potency (compound 19f ).[5][6]
Part 3: Biological Evaluation Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[4]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Microplate reader with fluorescence detection
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate.
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation at 485 nm, emission at 530 nm).
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[5][7][8]
Materials:
-
Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compounds and control drugs (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁷ P. berghei-parasitized erythrocytes.
-
Grouping and Dosing: Randomly divide the infected mice into groups (e.g., n=5 per group). Two to four hours post-infection, administer the test compounds orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). One group should receive the vehicle as a negative control, and another group should receive a standard antimalarial drug as a positive control.
-
Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.
-
Calculation of Parasitemia Suppression: Calculate the average percentage of parasitemia suppression for each group using the following formula:
% Suppression = [(A - B) / A] x 100
Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
Monitoring: Monitor the mice daily for any signs of toxicity and record their survival time.
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for the discovery and development of novel antimalarial agents based on the 4-quinazolone scaffold. By leveraging the versatility of this compound as a key intermediate, researchers can efficiently generate and screen diverse libraries of compounds. The presented SAR data underscores the potential for significant potency enhancements through systematic structural modifications. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them toward preclinical and clinical development.
References
- Zhu, S., Wang, J., Chandrashekar, G., Smith, E., Liu, X., & Zhang, Y. (2010). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. European Journal of Medicinal Chemistry, 45(9), 3864–3869. [Link]
- Zhu, S., Wang, J., Chandrashekar, G., Smith, E., Liu, X., & Zhang, Y. (2010). Synthesis and Evaluation of 4-quinazolinone Compounds as Potential Antimalarial Agents. PubMed. [Link]
- Pattanayak, P., et al. (2011). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 186–191. [Link]
- Laleu, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 12582–12602. [Link]
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). [Link]
- Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Malaria Journal, 6(1), 1. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Laleu, B., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Wafa, O. M. A., et al. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry, 8(1), 1-8. [Link]
- Laleu, B., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed. [Link]
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Application Notes & Protocols: The Role of Ethyl 4-quinazolone-2-carboxylate in Agrochemical Formulation
Abstract: The 4(3H)-quinazolinone scaffold is a privileged structure in chemical biology, serving as a foundational core for numerous therapeutic agents and bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including herbicidal, antifungal, and insecticidal properties, making them highly valuable in agrochemical research.[1][4][5] This document provides detailed application notes and protocols on the use of Ethyl 4-quinazolone-2-carboxylate, a key synthetic intermediate, in the discovery and development pipeline for novel agrochemical formulations. We will explore the rationale for its use, its conversion into candidate active ingredients, and the subsequent formulation and bio-efficacy testing protocols essential for advancing a compound from the lab to the field.
Part I: Foundational Chemistry & Rationale for Use
This compound (CAS No: 29113-33-5) is a versatile heterocyclic building block.[6][7] While not typically an active ingredient itself, its true value lies in its role as a starting material for creating extensive libraries of novel quinazolinone derivatives. The ester group at the 2-position is a chemically reactive handle, ideal for modification and the exploration of structure-activity relationships (SAR).[8]
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃[6] |
| Molecular Weight | 218.21 g/mol [6] |
| Appearance | White to off-white powder[6] |
| Melting Point | 189-195 °C[6] |
Core Rationale: Mechanism of Action (MoA)
The herbicidal activity of many quinazolinone derivatives stems from their ability to inhibit crucial plant enzymes. Recent research has demonstrated that compounds derived from the quinazolin-4(3H)-one scaffold can be potent inhibitors of Acetyl-CoA Carboxylase (ACCase) .[1][9] ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential for forming cell membranes and energy storage. Its inhibition leads to the cessation of growth and eventual death of susceptible plants, particularly gramineous (grass) weeds.
Caption: Mechanism of Action: Inhibition of ACCase by a quinazolinone-based herbicide.
This targeted MoA provides the scientific basis for designing new herbicides. This compound serves as the starting scaffold, which can be chemically modified to optimize binding to the ACCase enzyme, thereby enhancing herbicidal potency and selectivity.
Caption: Synthetic workflow from starting material to a lead agrochemical compound.
Part II: Application Protocols
The following protocols provide a comprehensive workflow for synthesizing a candidate active ingredient from this compound, formulating it for testing, assessing its stability, and evaluating its biological efficacy.
Protocol 1: Synthesis of a Candidate Active Ingredient
Objective: To synthesize a novel quinazolinone-2-carboxamide derivative for biological screening. The amidation of the ethyl ester is a common and effective strategy for creating diverse analogs.[8]
Causality: The ester at the C-2 position is an electrophilic site susceptible to nucleophilic attack by an amine. This reaction is robust and allows for the introduction of a wide variety of amine-containing fragments, enabling a thorough exploration of the chemical space around the quinazolinone core to optimize for biological activity.
Materials:
-
This compound
-
A selected primary or secondary amine (e.g., 3-ethylbenzylamine)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator and purification apparatus (e.g., column chromatography)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the selected amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography to yield the final quinazolinone-2-carboxamide derivative.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Laboratory-Scale Agrochemical Formulation
Objective: To prepare a 10% Emulsifiable Concentrate (EC) formulation of the candidate active ingredient (AI) for stability and efficacy testing.
Causality: An EC formulation is a liquid concentrate designed to be diluted with water to form a stable oil-in-water emulsion.[10][11] This type of formulation is widely used in agriculture because it ensures the uniform application of water-insoluble AIs and enhances their foliar uptake. The choice of solvents and emulsifiers is critical for the physical stability of the final diluted spray.
Materials:
-
Candidate AI (synthesized in Protocol 1)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Adjuvant/Stabilizer (optional, e.g., epoxidized soybean oil)
-
Beakers, magnetic stirrer, and analytical balance
Procedure:
-
Weigh 10.0 g of the candidate AI into a beaker.
-
Add 75.0 g of the aromatic solvent and stir until the AI is completely dissolved.
-
In a separate beaker, prepare the emulsifier blend. For a 10% blend, weigh 5.0 g of the anionic surfactant and 5.0 g of the non-ionic surfactant.
-
Slowly add the 10.0 g emulsifier blend to the AI/solvent mixture while stirring continuously.
-
Continue stirring for 30 minutes to ensure a homogenous solution.
-
Transfer the final formulation to a labeled, sealed container for storage and subsequent testing.
Protocol 3: Physicochemical and Storage Stability Testing
Objective: To assess the physical and chemical stability of the EC formulation under accelerated and low-temperature conditions. This is a critical self-validating step to ensure the product has an adequate shelf-life.[12][13][][15]
Causality: Agrochemicals must remain stable during transport and storage across a wide range of temperatures. Accelerated testing at elevated temperatures (e.g., 54°C) is a globally accepted method to predict a shelf-life of at least two years under ambient conditions.[13] Low-temperature testing ensures that no components crystallize or separate out during cold periods.[13][]
Caption: Workflow for conducting storage stability tests on an agrochemical formulation.
Summary of Stability Tests:
| Test Parameter | Method Reference | Procedure Summary | Acceptance Criteria |
|---|---|---|---|
| Accelerated Storage | CIPAC MT 46.3[13] | Store sample for 14 days at 54 ± 2°C. | No significant phase separation; AI content within ±5% of initial. |
| Low Temp. Stability | CIPAC MT 39.3[13] | Store sample for 7 days at 0 ± 2°C. | No crystallization or precipitation; emulsion performance unaffected. |
| Emulsion Stability | CIPAC MT 36.3 | Dilute 5 mL of formulation in 95 mL standard hard water. Observe at 0.5, 1, 2, and 24 hours. | Minimal cream or sediment (<2 mL) after 2 hours. |
| AI Content Assay | HPLC | Quantify the active ingredient concentration before and after storage. | Degradation should be within regulatory limits (e.g., <5%). |
| Persistent Foaming | CIPAC MT 47.2 | Shake a diluted sample vigorously and measure foam volume after 1 minute. | Foam volume should be ≤ 60 mL.[] |
Protocol 4: Greenhouse Bio-Efficacy Evaluation (Herbicidal)
Objective: To determine the herbicidal effectiveness and crop safety of the candidate formulation in a controlled greenhouse environment.
Causality: Greenhouse trials are a cost-effective method to rapidly screen formulations against target weeds and assess potential phytotoxicity on crop species.[16] Using both a recommended dose (N) and a double dose (2N) helps establish the margin of safety for the crop.[17]
Experimental Design:
| Parameter | Description |
|---|---|
| Test Species | Weeds: Echinochloa crus-galli (monocot), Amaranthus retroflexus (dicot). Crop: Zea mays (Corn). |
| Experimental Unit | 10 cm diameter pots filled with standard potting mix. |
| Replicates | 4 replicates per treatment. |
| Treatments | 1. Untreated Control (sprayed with water only).2. Formulation Blank (all ingredients except AI).3. Candidate AI @ Rate N (e.g., 150 g AI/ha).4. Candidate AI @ Rate 2N (e.g., 300 g AI/ha).5. Commercial Standard Herbicide (at its recommended rate). |
| Application | Post-emergence spray when weeds are at the 2-4 leaf stage. Use a calibrated laboratory track sprayer. |
Procedure:
-
Sow seeds of all test species in pots and allow them to grow to the 2-4 leaf stage.
-
Prepare spray solutions for each treatment by diluting the respective formulations in water to achieve the target application rates.
-
Apply the treatments using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Place the treated pots back in the greenhouse in a randomized complete block design.
-
Assess the results at 7, 14, and 21 days after treatment (DAT).
-
Evaluation Metrics:
-
Percent Control (Visual): Rate weed control on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.
-
Phytotoxicity (Visual): Rate crop injury on a scale of 0% (no injury) to 100%.
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant material for each pot, dry in an oven, and weigh to determine the percent reduction in dry weight compared to the untreated control.[18][19]
-
Part III: Data Interpretation and Next Steps
The data gathered from these protocols are interdependent. A compound that shows excellent bio-efficacy (Protocol 4) is of little value if it rapidly degrades under accelerated storage (Protocol 3). Conversely, a highly stable formulation is useless if it is not biologically active. The results guide the next cycle of chemical synthesis and optimization. For example, if a lead compound shows high efficacy but poor crop safety at the 2N rate, medicinal chemists can return to Protocol 1 to synthesize analogs with modifications designed to increase selectivity. Successful candidates from greenhouse trials are then advanced to small-scale, replicated field trials to confirm performance under real-world environmental conditions.[16]
References
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- DataPhysics Instruments. (n.d.). Application note: Stability study of a pesticide formulation.
- Hao, C., et al. (2021). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
- Food and Agriculture Organization of the United Nations (FAO). (n.d.). International Code of Conduct on the Distribution and Use of Pesticides: Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.
- Gforce. (2022, July 1). Process of Testing & Trialing a New Agricultural Chemical Formulation.
- Australian Pesticides and Veterinary Medicines Authority (APVMA). (2025, September 10). Generation of storage stability data for agricultural chemical products.
- BOC Sciences. (n.d.). Agrochemical Formulated Products Testing.
- ResearchGate. (2024, April 4). (PDF) Pesticide formulation testing: importance and protocols.
- Pesticide Registration Toolkit. (n.d.). Storage stability of residues.
- Health Canada. (1993, April 5). Guidelines for Efficacy Assessment of Chemical Pesticides.
- ChemicalBook. (2025, July 16). This compound.
- India International Research Trust (IIRT). (n.d.). Chemical Pesticides Agro Chemicals Testing Services.
- United States Environmental Protection Agency (EPA). (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- ResearchGate. (2023, April 21). (PDF) Evaluation of the Efficacy of some New Herbicides in Controlling Weeds Associated with Corn Crop (Zea mays L.).
- Gerhards, R., & Schappert, A. (2020).
- TCI Chemicals. (n.d.). This compound.
- ResearchGate. (2025, August 9). Evaluation of some Herbicides' Efficacy in Weed Control Accompanying some Wheat Cultivars and Their Effect on Yield and Its Components.
- Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.
- MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Al-Suwaidan, I. A., et al. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). This compound 97%.
- E3S Web of Conferences. (2023). Synthesis of quinazolin-4-one and its application in some areas of bioengineering.
- PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
- Chemdiv. (n.d.). Compound ethyl 4-[4-(propoxycarbonyl)anilino]quinazoline-2-carboxylate.
- Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- National Institutes of Health (NIH). (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- ResearchGate. (n.d.). (PDF) Biological Activity of Quinazolinones.
- ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- ACS Publications. (2021, August 26). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- ResearchGate. (2025, October 13). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- PubMed. (2005). Signaling pathways controlling induced resistance to insect herbivores in Arabidopsis.
- SciSpace. (2001). Signalling in plant-insect interactions : signal transduction in direct and indirect plant defence.
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- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- MDPI. (2016). Recent Advances in Plant Early Signaling in Response to Herbivory.
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Application Note: Comprehensive Characterization of Ethyl 4-quinazolone-2-carboxylate
Abstract
This application note provides a detailed guide to the analytical techniques for the structural characterization and purity assessment of Ethyl 4-quinazolone-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We present a multi-faceted analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we offer not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive analytical framework for quinazolone derivatives.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a quinazolinone core, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[2] Derivatives of the quinazolinone family have been explored for their anti-inflammatory, analgesic, and antimicrobial properties.[2][3] As a versatile building block, the precise characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products in drug discovery and development pipelines.
This guide establishes an integrated analytical approach, demonstrating how complementary techniques can be synergistically employed for unambiguous structural elucidation and quality control.
Integrated Analytical Workflow
A robust characterization of this compound relies on the convergence of multiple analytical techniques. Each method provides a unique piece of structural or purity information. The overall workflow is designed to confirm the molecular structure, identify functional groups, determine purity, and quantify the substance.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework.
Rationale for NMR Analysis
The distinct electronic environments within the quinazolone ring system and the ethyl ester group result in a well-resolved set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom in the structure. Two-dimensional NMR techniques like COSY and HSQC can further confirm these assignments by establishing proton-proton and proton-carbon correlations.[4][5]
Predicted NMR Data
Based on the analysis of similar quinazolinone structures, the following spectral data are anticipated for this compound.[6][7][8]
| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Predicted Shifts | See table below | See table below |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | ~1.3 (t, 3H) | ~14.0 |
| Ethyl-CH₂ | ~4.3 (q, 2H) | ~62.0 |
| Aromatic-H (4 positions) | 7.5 - 8.2 (m, 4H) | 120.0 - 135.0 |
| N-H | ~12.0 (br s, 1H) | - |
| C=O (ester) | - | ~160.0 |
| C=O (amide) | - | ~162.0 |
| C2 (attached to ester) | - | ~148.0 |
| C4 (amide carbonyl) | - | ~162.0 |
| C4a, C8a (bridgehead) | - | ~121.0, ~149.0 |
| Aromatic-C | - | 126.0 - 135.0 |
Note: Chemical shifts are predictions and may vary based on solvent and concentration.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding with the N-H proton, which might otherwise exchange with protic solvents like methanol-d₄.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
(Optional) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in complex spectral assignments.
-
-
Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integrate the signals in the ¹H spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining information about its elemental composition through high-resolution measurements.
Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.
Expected Mass Spectrometry Data
Table 2: Predicted m/z Values for [M+H]⁺ and other Adducts [9]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₁N₂O₃⁺ | 219.0764 |
| [M+Na]⁺ | C₁₁H₁₀N₂O₃Na⁺ | 241.0583 |
| [M+K]⁺ | C₁₁H₁₀N₂O₃K⁺ | 257.0323 |
Protocol for ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other common adducts. Compare the experimentally measured accurate mass with the theoretical mass calculated for the elemental formula C₁₁H₁₀N₂O₃. The mass error should ideally be less than 5 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. When coupled with a UV detector, it allows for the quantification of the main component and any impurities.
Rationale for HPLC Method Development
A reversed-phase C18 column is a common and effective choice for the analysis of moderately polar compounds like quinazolinones.[10] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any potential impurities. Adjusting the pH of the aqueous phase is critical; for basic compounds like quinazolinones, a slightly acidic mobile phase (pH 2.5-3.5) can protonate the analyte and residual silanol groups on the column, leading to sharper, more symmetrical peaks.[10]
Protocol for HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a sample solution in the initial mobile phase composition (e.g., 10% Acetonitrile/90% Water with 0.1% Formic acid) at a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Integrate the chromatogram to determine the area of all peaks. Calculate the purity of the main peak as a percentage of the total peak area.
Caption: Common HPLC issue for quinazolinones and its solution.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FT-IR Analysis
The this compound molecule possesses several characteristic functional groups that give rise to distinct absorption bands in the infrared spectrum. These include the N-H bond, aromatic C-H bonds, the ester C=O, and the amide C=O. The presence and position of these bands provide strong evidence for the compound's structure.[12][13]
Expected FT-IR Data
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Broad band, indicative of hydrogen bonding |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |
| C=O Stretch (Amide) | 1680 - 1700 | Strong, sharp absorption |
| C=O Stretch (Ester) | 1720 - 1740 | Strong, sharp absorption |
| C=N Stretch | 1620 - 1640 | Medium to strong absorption |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands |
Protocol for FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr) powder (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of a chromophore.
Rationale for UV-Vis Analysis
The fused aromatic ring system of the quinazolinone core constitutes a significant chromophore, which absorbs light in the UV region. The position of the maximum absorbance (λ_max) is a characteristic property of the compound.[12]
Expected UV-Vis Data
Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max.
-
Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm. Use the pure solvent as a blank to zero the spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Conclusion
The combination of NMR, MS, HPLC, FT-IR, and UV-Vis spectroscopy provides a comprehensive and robust framework for the characterization of this compound. NMR and high-resolution MS confirm the molecular structure and elemental composition. HPLC assesses the purity, while FT-IR and UV-Vis spectroscopy confirm the presence of key functional groups and the chromophoric system, respectively. This integrated approach ensures the unequivocal identification and quality assessment of this important synthetic intermediate, supporting its application in pharmaceutical research and development.
References
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- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI.
- FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. ResearchGate.
- Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI.
- Synthesis and FT-IR Spectral Analysis of Some New Quinazoline-4(3H)-one Derivatives. ResearchGate.
- Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. The Royal Society of Chemistry.
- General procedure for the preparation of 1-18.
- Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfan-yl]acetate. PubMed.
- Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate.
- Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (C11H10N2O3). PubChem.
- Synthesis, characterization, and pharmacological evaluation of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]. ResearchGate.
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- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH.
- (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate.
- CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. LOCKSS.
- Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. MDPI.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
- UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate.
- UV-vis spectra for compounds 2a-e: (4 μМ in ethanol): neutral (a), acidic (b) and basic (c) conditions. ResearchGate.
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Application Note: A Robust HPLC Method for the Purity Assessment of Ethyl 4-quinazolone-2-carboxylate
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Ethyl 4-quinazolone-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is precise, accurate, and specific for the determination of the main component and its potential degradation products. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment.[2][3]
Introduction
This compound is a crucial building block in the synthesis of various bioactive molecules, including potential therapeutic agents in oncology and neurology.[1] Its chemical structure, featuring a quinazolone core, makes it a subject of interest in medicinal chemistry.[4] Ensuring the purity of this intermediate is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[5]
This document provides a comprehensive guide for the development and validation of an RP-HPLC method to assess the purity of this compound. The rationale behind the selection of chromatographic parameters is explained, followed by a detailed protocol and validation procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Structure: C₁₁H₁₀N₂O₃[6]
-
Molecular Weight: 218.21 g/mol [7]
-
Appearance: White powder[1]
-
Polarity: The molecule contains both polar (ester, amide, nitrogen heterocycle) and non-polar (benzene ring) functionalities, suggesting moderate polarity. This makes it a suitable candidate for reversed-phase chromatography.[8]
-
UV Absorbance: The presence of the quinazolone aromatic system results in strong UV absorbance, with a reported λmax around 297 nm in methanol, enabling sensitive UV detection.[9]
-
Solubility: The compound has limited aqueous solubility.[7] This necessitates the use of an organic solvent for sample preparation.
HPLC Method Development Strategy
The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities or degradation products. A reversed-phase approach was selected due to the analyte's moderate polarity.[8]
Column Selection
A C18 (octadecyl) stationary phase is the most common and versatile choice for reversed-phase chromatography and was selected for this method.[10] It provides sufficient hydrophobicity to retain this compound and separate it from more polar impurities. A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.
Mobile Phase Selection
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Aqueous Phase: A buffered aqueous phase is crucial for controlling the ionization of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and peak shapes.[10] The quinazolone structure contains nitrogen atoms that can be protonated under acidic conditions.[11] A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is selected to suppress the silanol interactions on the silica-based stationary phase and ensure a consistent ionization state for the analyte.
-
Elution Mode: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Detection Wavelength
Based on the UV spectrum, a detection wavelength of 297 nm is selected to maximize sensitivity for the main analyte.[9] A photodiode array (PDA) detector is recommended to monitor peak purity and detect any co-eluting impurities.
Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies are essential.[12][13] These studies deliberately stress the analyte to generate potential degradation products. The method must be able to resolve the intact analyte from these degradants.[14] Stress conditions include:
-
Acid hydrolysis (e.g., 0.1 N HCl)
-
Base hydrolysis (e.g., 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal degradation (e.g., 80°C)
-
Photolytic degradation (exposure to UV light)[13]
Experimental Protocol
Materials and Equipment
| Item | Description |
| Analyte | This compound (Purity ≥ 98%) |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Reagents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), Water (HPLC grade) |
| Software | OpenLab CDS or equivalent |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30-70% B), 15-18 min (70% B), 18-18.1 min (70-30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 297 nm (PDA: 200-400 nm) |
Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][3][15]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each validation run, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
These parameters ensure the chromatographic system is performing adequately.[16][17]
Specificity
Specificity is demonstrated by analyzing blank, placebo (if applicable), standard, and forced degradation samples. The method is specific if the main peak is well-resolved from any degradation products, with a peak purity angle less than the purity threshold.
Linearity
Linearity is assessed by preparing at least five concentrations of the analyte over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate sample preparations at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, LOD has an S/N of 3:1, and LOQ has an S/N of 10:1.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria.
Results and Discussion
A typical chromatogram of this compound standard should show a sharp, symmetric peak at a retention time of approximately 12-14 minutes under the specified conditions. In the forced degradation studies, significant degradation is expected under basic and oxidative conditions, with minor degradation under acidic and thermal stress. The developed method should demonstrate baseline resolution between the main peak and all major degradation products.
Table of Expected Validation Results:
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | Peak Purity > 990 | Passes |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Repeatability (%RSD) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≈ 3 | ~0.1 µg/mL |
| LOQ | S/N ≈ 10 | ~0.3 µg/mL |
| Robustness | System Suitability Passes | Passes |
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the purity assessment of this compound. It is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in a pharmaceutical development setting. The method adheres to the principles outlined in major pharmacopeias and regulatory guidelines.[5][18]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Are You Sure You Understand USP <621>? | LCGC International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466.
- Full article: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles - Taylor & Francis Online.
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
- forced degradation study: Topics by Science.gov.
- Forced degradation studies fda.
- Forced Degradation – A Review.
- Forced Degradation Studies - MedCrave online.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
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Application Notes and Protocols: NMR Spectroscopy for Structural Analysis of Ethyl 4-quinazolone-2-carboxylate Derivatives
Introduction: The Quinazolone Scaffold and the Imperative of Unambiguous Structural Verification
The 4-quinazolone core is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 4-quinazolone-2-carboxylate serves as a key intermediate in the synthesis of a multitude of these bioactive molecules.[3] Precise and unambiguous structural characterization of these derivatives is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of pharmacological data.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these organic molecules in solution.[1] It provides unparalleled insight into the molecular framework, connectivity, and spatial arrangement of atoms. This comprehensive guide provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural analysis of this compound and its derivatives. The protocols and interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to confidently characterize this important class of compounds.
Part 1: Foundational Analysis with 1D NMR Spectroscopy – ¹H and ¹³C NMR
One-dimensional NMR forms the bedrock of structural analysis, offering a rapid and informative snapshot of the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| NH (Amide) | ~11.70 - 12.91 | Broad Singlet | 1H | Disappears on D₂O exchange |
| H5 | ~8.11 - 8.13 | Doublet | 1H | Aromatic region, ortho-coupled to H6 |
| H7 | ~7.78 - 7.80 | Triplet | 1H | Aromatic region, coupled to H6 and H8 |
| H6 | ~7.44 - 7.48 | Triplet | 1H | Aromatic region, coupled to H5 and H7 |
| H8 | ~7.55 - 7.58 | Doublet | 1H | Aromatic region, ortho-coupled to H7 |
| -O-CH₂- (Ethyl) | ~4.20 - 4.31 | Quartet | 2H | Coupled to the -CH₃ of the ethyl group |
| -CH₃ (Ethyl) | ~1.19 - 1.32 | Triplet | 3H | Coupled to the -O-CH₂- of the ethyl group |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution.[1][4]
Causality Behind the Chemical Shifts:
-
Aromatic Protons (H5-H8): These protons resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the quinazolone core further deshields these protons. H5 is typically the most downfield aromatic proton due to its proximity to the anisotropic effect of the C4-carbonyl group.
-
Amide Proton (NH): The amide proton is significantly deshielded due to resonance and hydrogen bonding, resulting in a broad signal at a very downfield chemical shift. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.
-
Ethyl Group Protons: The methylene protons (-O-CH₂-) are deshielded by the adjacent electronegative oxygen atom of the ester group. The terminal methyl protons (-CH₃) are in a more shielded, aliphatic environment.
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified quinazolone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons like the NH.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While standard ¹³C NMR does not show coupling between adjacent carbons (due to the low natural abundance of ¹³C), proton-decoupled spectra provide a single peak for each chemically non-equivalent carbon.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (Amide C=O) | ~161.19 - 163.87 |
| Ester C=O | ~165.0 - 167.0 |
| C2 | ~150.0 - 153.0 |
| C8a | ~145.0 - 149.0 |
| C7 | ~134.0 - 135.5 |
| C5 | ~126.0 - 128.0 |
| C6 | ~126.0 - 128.0 |
| C8 | ~126.0 - 128.0 |
| C4a | ~120.0 - 122.0 |
| -O-CH₂- (Ethyl) | ~60.0 - 62.0 |
| -CH₃ (Ethyl) | ~14.0 - 15.0 |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution.[1][4]
Causality Behind the Chemical Shifts:
-
Carbonyl Carbons (C4 and Ester C=O): These are the most deshielded carbons due to the strong electron-withdrawing effect of the double-bonded oxygen atoms.
-
Aromatic and Heterocyclic Carbons: These carbons resonate between 120 and 155 ppm. Carbons directly attached to nitrogen (C2 and C8a) are generally more deshielded.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) is deshielded by the ester oxygen, while the methyl carbon (-CH₃) is in the shielded aliphatic region.
Part 2: Unraveling Connectivity with 2D NMR Spectroscopy
While 1D NMR provides essential information, complex substitution patterns on the quinazolone ring can lead to overlapping signals and ambiguous assignments. 2D NMR experiments are indispensable for definitively establishing the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons.
Application to this compound Derivatives:
-
Confirming the Aromatic Spin System: COSY will show correlations between adjacent protons on the benzene ring (e.g., H5 with H6, H6 with H7, and H7 with H8). This is crucial for confirming the substitution pattern on this ring. For instance, if a substituent is at the C6 position, the coupling between H5 and H7 would be absent, and the splitting patterns of H5 and H7 would simplify to doublets.
-
Verifying the Ethyl Group: A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl ester group will be observed, confirming their connectivity.
Diagram 1: COSY Experimental Workflow
Caption: Workflow for a COSY experiment.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.
Application to this compound Derivatives:
-
Unambiguous Carbon Assignment: HSQC is the most reliable method for assigning the signals of protonated carbons. Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, definitively assigning, for example, the ¹³C signals for C5, C6, C7, C8, the ethyl methylene, and the ethyl methyl groups based on their known ¹H chemical shifts.
Diagram 2: HSQC Experimental Workflow
Caption: Workflow for an HSQC experiment.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments.
Application to this compound Derivatives:
-
Assigning Quaternary Carbons:
-
The proton at H5 will show a correlation to the carbonyl carbon C4 and the quaternary carbon C8a.
-
The methylene protons of the ethyl group will show a correlation to the ester carbonyl carbon and to C2 of the quinazolone ring.
-
-
Confirming the Ring Fusion: Correlations between protons on the benzene ring (e.g., H8) and carbons in the pyrimidinone ring (e.g., C4a and C8a) confirm the fusion of the two rings.
Diagram 3: Logical Flow of Structure Elucidation
Caption: Integrated workflow for 2D NMR-based structure elucidation.
NOESY/ROESY: Through-Space Correlations and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. These experiments are vital for determining stereochemistry and preferred conformations.
Causality in Choosing NOESY vs. ROESY: The Nuclear Overhauser Effect (NOE) is dependent on the molecular tumbling rate. For small to medium-sized molecules like quinazolone derivatives (MW ~200-500 Da), the NOE can be close to zero, making NOESY signals weak or absent. ROESY is not dependent on the tumbling rate in the same way and always produces a positive signal, making it the more reliable experiment for molecules in this size range.[2]
Application to this compound Derivatives:
-
Confirming Substituent Positions: A NOE/ROE correlation between a substituent's protons and a specific proton on the quinazolone core can confirm its position. For example, if a methyl group is at C8, a NOE/ROE would be expected between the methyl protons and H7.
-
Determining Conformation: For derivatives with flexible side chains, NOE/ROE data can reveal the preferred orientation of these chains relative to the rigid quinazolone ring system.
Protocol 2: Comprehensive 2D NMR Acquisition
-
Sample Preparation: Use a slightly more concentrated sample than for ¹H NMR (15-20 mg in 0.6 mL of solvent) to improve the signal-to-noise ratio for less sensitive 2D experiments.
-
Spectrometer Setup: As per Protocol 1. Ensure excellent shimming for high-quality 2D spectra.
-
Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) is typically sufficient.
-
HSQC: Use a sensitivity-enhanced gradient HSQC sequence.
-
HMBC: Acquire a gradient-selected HMBC, optimizing the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations.
-
ROESY: Use a standard ROESY pulse sequence with a mixing time appropriate for small to medium-sized molecules (e.g., 200-500 ms).
-
-
Processing:
-
Apply the appropriate window function (e.g., sine-bell) and Fourier transform in both dimensions.
-
Perform phase and baseline correction.
-
Calibrate the axes using the 1D spectra.
-
Part 3: Integrated Data Interpretation – A Self-Validating System
The power of this multi-technique NMR approach lies in the creation of a self-validating dataset. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all the observed correlations.
Step-by-Step Elucidation Strategy:
-
Initial Assignments from 1D NMR: Tentatively assign protons and carbons based on chemical shifts, multiplicities, and integrations.
-
Establish Spin Systems with COSY: Connect coupled protons to build fragments of the molecule, such as the aromatic ring system and the ethyl group.
-
Link Protons to Carbons with HSQC: Use the proton assignments from COSY to definitively assign the attached carbons.
-
Assemble the Fragments with HMBC: Use the long-range ¹H-¹³C correlations to connect the fragments and to place quaternary carbons. For example, the HMBC correlation from the ethyl -O-CH₂- protons to C2 connects the ester group to the quinazolone core.
-
Confirm Spatial Proximity with ROESY: Verify the overall structure and determine the relative orientation of substituents through space.
By systematically applying this workflow, researchers can achieve a high level of confidence in the structural assignment of novel this compound derivatives, a critical step in the journey of drug discovery and development.
References
- Silva, L. R., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
- Svrčková, V., et al. (2022). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 27(23), 8233.
- University of California San Diego. (2018). NOESY and ROESY.
- Al-Suwaidan, I. A., et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(1), 324-335.
- Al-Obaid, A. M., et al. (2012). Synthesis and Reactivity of[1][2][5]Triazolo-annelated Quinazolines. Molecules, 17(7), 8501-8515.
- Al-Tel, T. H. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 286-298.
- Abbasi, R., et al. (2019). Supporting Information. Royal Society of Chemistry.
- Chem-Impex International. (n.d.). This compound.
- NIST. (n.d.). 4-Quinazolone, 2-ethyl-3-methyl.
- LibreTexts. (2025). 5.4: NOESY Spectra.
- Zhang, P., et al. (2016). General procedure for the preparation of 1-18. Royal Society of Chemistry.
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Ali, A. A., et al. (2015). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Synthetic Communications, 45(15), 1786-1795.
- MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate.
Sources
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- 4. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-Quinazolone-2-carboxylate: A Keystone Intermediate for Anticancer Drug Discovery
Introduction: The Quinazolone Scaffold in Oncology
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its rigid structure provides an ideal framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets. A significant number of FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon the quinazoline core and function as potent tyrosine kinase inhibitors (TKIs). These drugs competitively bind to the ATP-binding site of epidermal growth factor receptor (EGFR), thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
Within this important class of compounds, Ethyl 4-quinazolone-2-carboxylate serves as a versatile and strategically important intermediate. Its ester functionality at the 2-position allows for a variety of chemical transformations, providing a gateway to a diverse library of quinazolone derivatives with potential anticancer activity. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a representative derivative, highlighting its utility in the synthesis of novel anticancer drug candidates.
Part 1: Synthesis of this compound
The synthesis of this compound is efficiently achieved through the condensation of anthranilamide with diethyl oxalate. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Scientific Rationale
The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic amino group of anthranilamide on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form an intermediate amide. Subsequent intramolecular cyclization occurs through the attack of the amide nitrogen onto the second ester carbonyl group, leading to a tetrahedral intermediate which then eliminates another molecule of ethanol to form the stable quinazolone ring.
Experimental Workflow Diagram
Sources
Application Note & Protocol: Regioselective N-Alkylation of Ethyl 4-Quinolone-2-carboxylate
Introduction: The Significance of N-Alkylated Quinazolones in Modern Drug Discovery
The quinazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The functionalization of the quinazolone core, particularly at the N-3 position, is a critical strategy for modulating the pharmacological profile of these molecules. N-alkylation introduces steric and electronic diversity, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of ethyl 4-quinazolone-2-carboxylate, a versatile intermediate in the synthesis of complex quinazolone derivatives.[2]
Reaction Mechanism: Achieving Regioselective N-3 Alkylation
The N-alkylation of 4-quinazolones proceeds via a nucleophilic substitution reaction. The nitrogen at the N-3 position is deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, forming the N-C bond. A critical challenge in this synthesis is controlling the regioselectivity, as O-alkylation can occur as a competing side reaction.[3][4]
Our optimized protocol utilizes sodium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). This choice is predicated on achieving exclusive N-alkylation. Stronger bases, such as sodium hydride, can increase the propensity for O-alkylation. The use of sodium carbonate provides a milder reaction condition that favors the desired N-3 substitution.[5]
Experimental Protocol: Step-by-Step Guide
This protocol outlines the N-alkylation of this compound with a generic alkyl halide (R-X). For a specific example, we will refer to the use of ethyl bromoacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 29113-33-5 |
| Alkyl Halide (e.g., Ethyl bromoacetate) | Reagent Grade | Sigma-Aldrich | 105-36-2 |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexane | ACS Grade | VWR | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | |
| Silica Gel for Column Chromatography | 230-400 mesh |
Reaction Setup and Procedure
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material. Add anhydrous sodium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Characterization and Analytical Data
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For instance, in the case of N-ethyl bromoacetate, a characteristic singlet for the methylene protons adjacent to the nitrogen will appear around 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR will show new signals for the carbons of the alkyl chain.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to monitor the disappearance of the N-H stretch of the starting material.
Data Summary Table
The following table provides a summary of expected results for the N-alkylation with ethyl bromoacetate.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Ethyl bromoacetate |
| Base | Sodium Carbonate |
| Solvent | DMF |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Appearance of Product | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.3 (d, 1H), ~7.8 (t, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~4.8 (s, 2H, N-CH₂), ~4.5 (q, 2H, O-CH₂), ~1.4 (t, 3H, CH₃) |
| MS (ESI) [M+H]⁺ | m/z 305.1 |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the ester. The reaction temperature can also be optimized.
-
Side Products: The presence of unreacted starting material or O-alkylated product can be minimized by careful control of the reaction conditions and stoichiometry of the reagents.
-
Purification: The polarity of the eluent for column chromatography should be carefully optimized to achieve good separation of the product from any impurities.
Conclusion
This application note provides a robust and reproducible protocol for the regioselective N-alkylation of this compound. By following this detailed procedure, researchers can efficiently synthesize a variety of N-substituted quinazolone derivatives, which are valuable building blocks for the development of novel therapeutic agents.
References
- Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkyl
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- Scheme 1. N-alkylation of quinazolinone derivative 2.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Molecules, 2018. [Link]
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. Molecules, 2023. [Link]
- Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Quinazoline synthesis - Organic Chemistry Portal. [Link]
- N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers.
- N- and / or O- Alkylation of Quinazolinone Derivatives - ResearchG
- General procedure for the prepar
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH. Molecules, 2024. [Link]
- N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - ResearchG
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Application Notes & Protocols: The Utility of Ethyl 4-quinazolone-2-carboxylate as a Versatile Precursor in Advanced Material Science
Foreword: Unlocking the Potential of a Privileged Scaffold
The quinazolone core is a "privileged scaffold" in medicinal chemistry, renowned for its diverse biological activities.[1][2] However, its utility extends far beyond pharmacology into the realm of material science. Ethyl 4-quinazolone-2-carboxylate, a key derivative, serves as an exceptionally versatile building block for creating functional materials. Its unique electronic properties, rigid planar structure, and multiple reactive sites—the ester, the lactam, and the aromatic system—provide a rich chemical playground for researchers.
This guide provides an in-depth exploration of this compound's applications in material science. We move beyond simple synthesis to elucidate the causality behind its use in luminescent materials, anticorrosion coatings, and coordination polymers. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to empower researchers in their experimental endeavors.
Section 1: Foundational Knowledge & Synthesis
Physicochemical Properties of this compound
Before its application, a thorough understanding of the precursor's properties is essential. This compound is a stable, crystalline solid, making it easy to handle and store under standard laboratory conditions.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 189-193 °C | |
| CAS Number | 29113-33-5 | |
| Solubility | Soluble in solvents like DMSO, DMF; sparingly soluble in ethanol. | General Lab Knowledge |
| Storage | Room Temperature, in a dry, dark place. | [3][4] |
Core Synthesis Protocol: Cyclocondensation of 2-Aminobenzamide
The most reliable and efficient route to this compound is the cyclocondensation reaction between 2-aminobenzamide and diethyl oxalate.[5] This method is favored for its high yield and the commercial availability of its starting materials.
Scientific Rationale: The reaction proceeds via a nucleophilic attack of the aniline nitrogen of 2-aminobenzamide onto one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second ester group, leading to the formation of the stable, six-membered heterocyclic ring after the elimination of two molecules of ethanol. Heating under reflux provides the necessary activation energy for the condensation and cyclization steps.[5]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-aminobenzamide (1.0 eq) and absolute ethanol (approx. 10 mL per gram of aminobenzamide).
-
Reagent Addition: To this solution, add diethyl oxalate (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol. For higher purity, recrystallize the crude product from hot ethanol to yield pure this compound.[5]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp and within the literature range (189-193 °C).
Section 2: Application in Luminescent Materials & Organic Electronics
The rigid, conjugated structure of the quinazolinone scaffold makes it an ideal platform for designing luminescent materials. Its derivatives are increasingly investigated for use in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and bioimaging agents.[6][7]
Scientific Rationale: The electron-withdrawing quinazolinone core combined with electron-donating groups at various positions can create molecules with strong intramolecular charge transfer (ICT) characteristics. This allows for fine-tuning of the emission wavelength across the visible spectrum.[8] In phosphorescent OLEDs (PhOLEDs), quinazoline derivatives are used to create "bipolar" host materials, which possess both electron-transporting (the quinazoline unit) and hole-transporting (e.g., a carbazole unit) moieties. This balanced charge transport is critical for achieving high device efficiency.[9]
Caption: Layered architecture of a typical phosphorescent OLED (PhOLED).
Protocol: Synthesis of a 4-Quinazolone-2-carboxylic Acid Ligand
To be used in metal complexes, the ethyl ester must first be converted to a carboxylic acid, which can act as a potent coordinating group.
-
Hydrolysis: Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to 80-90 °C with stirring until the solid completely dissolves, indicating the formation of the sodium salt (typically 1-2 hours).
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Isolation: A white precipitate of 4-quinazolone-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. This product can now be used as a ligand for complexation.
Performance of Quinazoline-Based OLEDs
The strategic design of quinazoline derivatives has led to high-performance OLEDs, particularly for red phosphorescent emitters.
| Host Material | Dopant Conc. | Max. Brightness (cd/m²) | Max. Power Eff. (lm/W) | Max. EQE (%) | Ref. |
| BQzB2CzB | 3 wt% | 114,000 | 24.24 | 25.11 | [9] |
EQE: External Quantum Efficiency
Section 3: Application in Anticorrosion Technologies
Organic compounds containing heteroatoms (N, S, O) and π-systems are effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. Quinazolone derivatives fit this profile perfectly.[10]
Scientific Rationale: The anticorrosion mechanism relies on the adsorption of the inhibitor molecule onto the metal surface. The lone pair electrons on the nitrogen and oxygen atoms of the quinazolone ring coordinate with the vacant d-orbitals of iron atoms. Concurrently, the flat orientation of the aromatic rings provides a large surface area coverage, forming a physical barrier that isolates the metal from the corrosive medium. This process inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a "mixed-type" inhibitor.[10]
Caption: Adsorption mechanism of a quinazolone-based corrosion inhibitor.
Protocol: Evaluation of Corrosion Inhibition by Weight Loss
This is a fundamental and reliable method to screen for inhibitor efficiency.
-
Coupon Preparation: Obtain mild steel coupons of known dimensions. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon (W₁).
-
Solution Preparation: Prepare a 1 M HCl solution as the corrosive medium. Prepare separate batches of this solution containing various concentrations of the quinazolone inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Immerse one prepared coupon into each solution, including a blank (1 M HCl with no inhibitor). Ensure the coupons are fully submerged.
-
Exposure: Let the coupons sit for a defined period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Final Weighing: Remove the coupons, carefully wash to remove corrosion products, dry, and reweigh (W₂).
-
Calculation:
-
Calculate the weight loss: ΔW = W₁ - W₂.
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 Where ΔW_blank is the weight loss in the uninhibited solution and ΔW_inhibitor is the weight loss in the presence of the inhibitor.[10]
-
Expected Outcome: The inhibition efficiency should increase with increasing concentration of the quinazolone derivative.
Section 4: Precursor for Coordination Polymers & Metal-Organic Frameworks (MOFs)
The ability of this compound to be hydrolyzed into a bifunctional ligand opens a pathway to the synthesis of coordination polymers and MOFs.[11]
Scientific Rationale: The resulting 4-quinazolone-2-carboxylic acid molecule possesses two distinct coordination sites: the carboxylate group (-COO⁻) and the nitrogen atoms of the quinazoline ring. This allows it to act as a linker or "strut" that can bridge multiple metal ions, forming extended 1D, 2D, or 3D networks. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) and synthesis conditions (e.g., solvothermal) dictates the final topology and properties of the material, which can include porosity, catalytic activity, or specific magnetic/optical properties.[11][12]
Protocol: Illustrative Solvothermal Synthesis of a Coordination Polymer
-
Ligand Preparation: Synthesize 4-quinazolone-2-carboxylic acid as described in Section 2.1.
-
Reaction Mixture: In a small Teflon-lined autoclave, combine the ligand (e.g., 0.1 mmol) and a metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF, 5 mL).
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to a temperature between 100-150 °C for 24-72 hours. The high temperature and pressure facilitate the dissolution of precursors and the slow growth of crystalline material.
-
Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF and then with a lower-boiling solvent like ethanol to exchange the DMF.
-
Activation: Dry the crystals under vacuum to remove residual solvent.
Essential Characterization Techniques
A suite of analytical techniques is required to confirm the structure and properties of the synthesized materials.
| Technique | Information Provided |
| FTIR Spectroscopy | Confirms coordination of the carboxylate group to the metal (shift in C=O stretching frequency). |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the precise 3D crystal structure, bond lengths, and network topology. |
| Powder X-ray Diffraction (PXRD) | Confirms phase purity of the bulk crystalline material. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the material and identifies solvent loss or decomposition temperatures.[11] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal habit of the synthesized material.[10] |
Conclusion and Future Outlook
This compound is far more than a simple organic intermediate. It is a powerful and adaptable precursor for a new generation of advanced materials. Its robust synthesis and rich derivatization chemistry allow for the systematic design of materials with tailored properties for applications in organic electronics, surface protection, and porous crystalline frameworks. Future research will likely focus on creating more complex, multifunctional quinazolone-based linkers for MOFs with high gas sorption capacities, and on developing highly efficient, stable, and deep-blue emitting quinazoline derivatives to meet the ongoing challenges in the display technology industry.
References
- Al-Bagawi, M. H., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. [Link]
- ResearchGate.
- ResearchGate. Synthesis and Luminescent Properties of 6-Methoxy-quinazolinone-pyridine Difluoroboron Dyes. [Link]
- RSC Publishing.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
- MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
- Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
- PlumX Metrics. Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. [Link]
- Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived from 2-Phenyl-3-(p-aminophenyl)-4-quinozolone. Oriental Journal of Chemistry. [Link]
- MDPI. Triboluminescence Phenomenon Based on the Metal Complex Compounds—A Short Review. [Link]
- Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
- PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
- MDPI. Quinazolin-4(3H)
- ResearchGate. 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]
- ResearchGate. (PDF) Quinazoline-Based Thermally Activated Delayed Fluorecence for High-Performance OLEDs with External Quantum Efficiencies Exceeding 20%. [Link]
- OSTI.GOV. Modelling drug adsorption in metal–organic frameworks: the role of solvent. [Link]
- PubMed Central. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]
- ResearchGate. Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes with external quantum efficiencies about 28%. [Link]
- PubMed. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. [Link]
- MDPI.
- ResearchGate.
- PubMed Central. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. [Link]
- ResearchGate. Metal-organic framework derived crystalline nanocarbon for Fenton-like reaction. [Link]
- NIST WebBook. 4-Quinazolone, 2-ethyl-3-methyl. [Link]
- MDPI.
- ResearchGate. (PDF)
- PubMed Central. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]
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Application Notes & Protocols for High-Throughput Screening of Ethyl 4-quinazolone-2-carboxylate Derivatives
Introduction: The Quinazolone Scaffold as a Privileged Structure in Drug Discovery
The 4(3H)-quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] This "privileged structure" is found in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Ethyl 4-quinazolone-2-carboxylate serves as a versatile chemical intermediate, providing a robust starting point for the synthesis of diverse compound libraries.[3][4] High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating these large chemical libraries to identify "hit" compounds that modulate specific biological targets or pathways, thereby accelerating the drug discovery pipeline.[5][6][7]
This guide provides a comprehensive framework for designing and executing HTS campaigns for libraries of this compound derivatives. It moves beyond simple procedural lists to explain the underlying principles and critical decision-making points, ensuring that screening efforts are robust, reproducible, and yield high-quality, actionable data.
Section 1: The Foundation—Assay Development and Validation
Before screening thousands of compounds, the foundation of the entire campaign must be solidified: the assay itself. A poorly developed or validated assay will generate unreliable data, wasting significant time and resources. The goal is to create a robust, miniaturized assay (typically in 384- or 1536-well format) that is sensitive, reproducible, and statistically sound.[8][9]
The HTS Workflow: A Bird's-Eye View
The path from a large compound library to a validated hit is a multi-stage process. Each step is designed to filter the library, increasing confidence in the biological activity of the remaining compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Key Principles of Assay Validation
Assay validation ensures that the assay is "fit for purpose."[8] This involves rigorous testing of performance and statistical robustness before committing to a full-scale screen.
Application Scientist's Notes: Trustworthiness is paramount. The Z'-factor is the gold standard for evaluating HTS assay performance.[10] It provides a single metric that accounts for both the dynamic range of the signal and the data variation. An assay with a Z' > 0.5 is considered excellent and suitable for HTS. Do not proceed to a full screen with an assay that has a Z' < 0.4, as it will likely yield an unacceptably high number of false positives and false negatives.
Table 1: Essential Assay Validation Parameters
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A measure of statistical effect size, separating signal from background noise. | > 0.5 (Excellent) | Ensures that the separation between positive and negative controls is large enough to confidently identify hits. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 5 (Biochemical) > 2 (Cell-Based) | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibition or activation. |
| Coefficient of Variation (%CV) | A measure of the data variability, calculated as (Standard Deviation / Mean) * 100. | < 10% | Low variability is critical for reproducibility and the ability to detect subtle compound effects.[11] |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that the assay can tolerate without significant signal inhibition. | Typically ≤ 1% | Ensures that the vehicle used to deliver the compounds does not interfere with the assay readout. |
Section 2: Biochemical Assays—Targeting Specific Molecules
Biochemical assays utilize purified components (e.g., enzymes, receptors) to screen for direct molecular interactions.[12] Given that many quinazolinone derivatives are known to target protein kinases, this section details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful technology for HTS due to its high sensitivity and resistance to compound interference.[1][13][14]
Assay Principle: TR-FRET Kinase Inhibition Assay
TR-FRET combines the principles of FRET with the use of a long-lifetime lanthanide donor fluorophore (e.g., Terbium, Europium).[15][16] This allows for a time-gated measurement that eliminates short-lived background fluorescence from compounds and plastics, dramatically increasing the signal-to-noise ratio.[14][17]
Caption: Principle of a TR-FRET assay for kinase inhibitor screening.
Detailed Protocol: TR-FRET Kinase Assay
This protocol is a template for screening a quinazolone derivative library against a generic protein kinase (e.g., JAK2). Note: Concentrations of enzyme, substrate, and ATP must be optimized for each specific kinase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Stock: Prepare kinase in Assay Buffer at 2X final concentration.
-
Substrate/ATP Mix: Prepare biotinylated peptide substrate and ATP in Assay Buffer at 2X final concentration.
-
Test Compounds: Serially dilute quinazolone derivatives in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration plates (final DMSO concentration should be ≤ 0.5%).
-
Detection Mix: Prepare Tb-labeled anti-phospho-antibody and SA-XL665 (acceptor) in TR-FRET Detection Buffer (as per manufacturer's guidelines).
2. Assay Procedure (384-well format):
-
Compound Addition: Using an automated liquid handler, dispense 5 µL of 4X test compound (or control) into the appropriate wells of a low-volume, black 384-well plate.
-
Negative Control (0% Inhibition): 5 µL of Assay Buffer + 0.5% DMSO.
-
Positive Control (100% Inhibition): 5 µL of a known potent inhibitor at a saturating concentration.
-
-
Enzyme Addition: Dispense 5 µL of 2X Kinase Stock into all wells.
-
Initiate Reaction: Dispense 10 µL of 2X Substrate/ATP Mix into all wells to start the enzymatic reaction. The total volume is now 20 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes (optimization required).
-
Stop & Detect: Add 10 µL of Detection Mix to all wells.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.[15]
-
Excite at ~340 nm.
-
Measure emission at two wavelengths: Donor (~620 nm) and Acceptor (~665 nm), after a 50-100 µs delay.[16]
-
3. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Ratio_Compound - Ratio_Positive_Control] / [Ratio_Negative_Control - Ratio_Positive_Control])
-
Identify hits based on a predefined threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the mean of the negative controls).
Section 3: Cell-Based Assays—Screening in a Biological Context
Cell-based assays provide crucial information on a compound's activity within a more physiologically relevant environment, accounting for factors like cell permeability and cytotoxicity.[12][18][19]
Protocol 1: Cell Viability/Cytotoxicity Screening
A primary goal for many quinazolone libraries is identifying anticancer agents.[1] A cytotoxicity screen is the first step. The resazurin reduction assay is a robust, inexpensive, and HTS-compatible method for measuring cell viability.[20][21] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
1. Cell Culture and Seeding:
-
Culture a cancer cell line (e.g., HeLa, MCF-7) under standard conditions.
-
Harvest cells and perform a cell count. Dilute to an optimized seeding density (e.g., 2,000-5,000 cells/well) in complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of a clear-bottom, black-walled 384-well plate.
-
Incubate for 18-24 hours to allow cells to attach.
2. Compound Treatment:
-
Prepare 1000X stock plates of the quinazolone library in 100% DMSO.
-
Using a liquid handler with pin-tool or acoustic dispensing, transfer ~50 nL of compound from the stock plate to the cell plate (final concentration typically 10-20 µM, final DMSO 0.1%).
-
Negative Control: Wells treated with DMSO only.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
Incubate the plates for 48-72 hours.
3. Assay Readout:
-
Prepare a 10X resazurin solution in sterile PBS.
-
Add 5 µL of 10X resazurin to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).[20]
4. Data Analysis:
-
Calculate % Viability: % Viability = 100 * ([Fluorescence_Compound - Fluorescence_Background] / [Fluorescence_Negative_Control - Fluorescence_Background]) (Background is the fluorescence from wells with media only)
-
Identify cytotoxic hits (e.g., % Viability < 50%).
Protocol 2: Luciferase Reporter Assay for Pathway Analysis
To find compounds that modulate a specific signaling pathway without necessarily killing the cell, luciferase reporter assays are ideal.[10][22] They are highly sensitive and can be adapted to measure nearly any pathway (e.g., NF-κB, CREB, HIF-1α).[10][23][24]
Caption: Principle of a luciferase reporter assay for screening pathway inhibitors.
1. Cell Line Preparation:
-
Use a stable cell line expressing a luciferase gene under the control of a specific response element (e.g., HEK293 with an NF-κB-Luciferase reporter).
2. Assay Procedure:
-
Seed the reporter cells in a 384-well plate as described in Protocol 3.1.
-
Pre-treatment: Add ~50 nL of the quinazolone library compounds or controls and incubate for 1 hour. This allows compounds to enter the cells before pathway activation.
-
Stimulation: Add the specific pathway agonist (e.g., TNF-α for NF-κB) at a pre-determined EC₈₀ concentration. Do not add agonist to negative control wells.
-
Incubation: Incubate for 6-8 hours to allow for transcription and translation of the luciferase reporter.
-
Lysis & Readout:
-
Equilibrate the plate to room temperature.
-
Add a "one-step" luciferase assay reagent (which contains both lysis buffer and luciferin substrate) to each well.[25]
-
Incubate for 10 minutes in the dark.
-
Measure luminescence on a plate reader.
-
3. Data Analysis:
-
Calculate % Inhibition of the signaling pathway: % Inhibition = 100 * (1 - [Luminescence_Compound - Lum_Negative_Control] / [Luminescence_Positive_Control - Lum_Negative_Control])
-
Hits are compounds that significantly reduce the luminescent signal without being generally cytotoxic (a key reason to run a counterscreen like the viability assay in parallel or as a follow-up).[26]
Section 4: Data Analysis and Hit Confirmation
HTS generates vast amounts of data that require robust statistical analysis to confidently identify hits.[11][27][28]
Application Scientist's Notes: A primary screen hit is not a confirmed active compound. It is a candidate that requires further validation. The goal of the primary screen is to reduce the library to a manageable number of compounds for more resource-intensive follow-up studies. Do not be afraid to use stringent hit criteria to minimize the number of false positives you pursue.[11][26]
Key Steps in HTS Data Analysis:
-
Quality Control: Before analysis, every plate should be evaluated using its internal controls to ensure the Z'-factor and S/B ratio are within the acceptable range. Plates that fail QC should be repeated.
-
Normalization: Raw data is normalized (as described in the protocols above) to express compound activity as a percentage of control. This corrects for plate-to-plate and day-to-day variability.
-
Hit Selection: Hits are typically defined as compounds whose activity exceeds a certain threshold, often based on standard deviations (SD) from the mean of the negative controls (e.g., > 3xSD) or a simple activity cutoff (e.g., >50% inhibition).
-
Hit Confirmation: Putative hits from the primary screen must be re-tested. This involves re-sourcing the solid compound, creating a fresh dilution series, and re-testing in the primary assay.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically 8-12 points) to determine their potency (IC₅₀ or EC₅₀). This step is critical for ranking compounds and establishing a preliminary structure-activity relationship (SAR).[4][29]
Conclusion
The screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutics. The success of such a campaign hinges on the meticulous development and validation of high-throughput assays. By combining robust biochemical methods like TR-FRET with physiologically relevant cell-based assays, researchers can efficiently identify and characterize promising hit compounds. The protocols and principles outlined in this guide provide a comprehensive framework for executing these screens with scientific rigor, ensuring the generation of high-quality, reproducible, and ultimately valuable data for advancing drug discovery programs.
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- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
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Application Notes and Protocols for the In Vitro Biological Evaluation of Novel Quinazolinone Compounds
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology Research
The quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This bicyclic system's structural versatility allows for targeted chemical modifications, enabling the fine-tuning of its interaction with various biological targets.[1] In the realm of oncology, numerous quinazolinone derivatives have been developed and even approved as anti-tumor agents, primarily functioning as kinase inhibitors.[1][3] These compounds can modulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis, making them a promising class of molecules for novel cancer therapeutic development.[1]
This guide provides a comprehensive overview of the essential in vitro assays for the preliminary biological evaluation of novel quinazolinone compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with a robust framework for screening and characterizing the anti-cancer potential of their proprietary molecules.
Part 1: Foundational Cytotoxicity and Anti-Proliferative Assessment
The initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic and anti-proliferative effects on cancer cells. This foundational screen helps to identify active compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The MTT Assay: A Colorimetric Approach to Quantifying Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the compound's spectrum of activity. Common choices for initial screening include A549 (non-small cell lung cancer), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and PC-3 (prostate cancer).[5][6][7] Including a non-tumorigenic cell line, such as MRC-5 (normal lung fibroblast), can provide an early indication of the compound's selectivity for cancer cells.[8]
-
Concentration Range: A broad range of concentrations (e.g., 0.1, 1, 10, 50, and 100 µM) is initially used to capture the full dose-response curve and accurately determine the IC50 value.[9]
-
Incubation Time: Typical incubation times of 24, 48, or 72 hours allow for the assessment of both short-term and long-term cytotoxic effects.[10]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: In a 96-well flat-bottom microplate, seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the novel quinazolinone compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be set to 650 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Novel Quinazolinone 1 | A549 | 48 | e.g., 15.2 |
| MCF-7 | 48 | e.g., 22.5 | |
| HepG2 | 48 | e.g., 18.9 | |
| PC-3 | 48 | e.g., 25.1 | |
| MRC-5 | 48 | e.g., >100 | |
| Positive Control (e.g., Doxorubicin) | A549 | 48 | e.g., 0.8 |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction
Once a compound has demonstrated significant cytotoxic activity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[1] Several key events characterize apoptosis, including the activation of caspases and the externalization of phosphatidylserine.
Caspase-Glo® 3/7 Assay: Measuring the Hallmarks of Apoptosis
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] Their activation leads to the cleavage of numerous cellular proteins, ultimately resulting in the dismantling of the cell. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[11] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.
-
"Add-Mix-Measure" Format: The simplicity of this format makes it ideal for high-throughput screening. The single reagent addition lyses the cells and provides the necessary components for the luminescent reaction, reducing the number of handling steps.[11]
-
Luminescence Detection: Luminescent assays generally have a higher signal-to-background ratio and a wider dynamic range compared to fluorescent assays, leading to increased sensitivity.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence measurements at the same density as for the MTT assay. After 24 hours of incubation, treat the cells with the novel quinazolinone compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The fold increase in caspase activity is calculated by dividing the luminescence signal of the treated cells by the signal of the untreated control cells.
| Treatment | Cell Line | Caspase-3/7 Activity (Fold Increase vs. Control) |
| Untreated Control | A549 | 1.0 |
| Novel Quinazolinone 1 (IC50) | A549 | e.g., 4.5 |
| Positive Control (Staurosporine) | A549 | e.g., 8.2 |
Annexin V/Propidium Iodide Staining: Differentiating Apoptotic and Necrotic Cells
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Flow Cytometry: This technique allows for the rapid and quantitative analysis of individual cells within a population, providing a more detailed picture of the different stages of cell death compared to bulk assays.
-
Dual Staining: The combination of Annexin V and PI provides a more robust assessment of the mode of cell death than either stain alone.
Caption: Simplified signaling pathway of apoptosis induced by quinazolinone compounds.
-
Cell Treatment: Treat cells with the quinazolinone compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
Part 3: Target-Specific Mechanistic Studies - Enzyme Inhibition
Many quinazolinone-based anti-cancer drugs exert their effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation.[3] The epidermal growth factor receptor (EGFR) tyrosine kinase is a common target for this class of compounds.[5][6]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase. This can be done using various formats, including ELISA-based assays or cell-free kinase assays.
-
Cell-Free System: A cell-free assay provides a direct measure of the compound's inhibitory effect on the target enzyme without the complexities of cellular uptake and metabolism.
-
ELISA Format: This format is amenable to high-throughput screening and provides quantitative data on enzyme inhibition.[12]
-
Plate Coating: Coat a 96-well plate with a substrate for the EGFR tyrosine kinase (e.g., a poly(Glu, Tyr) peptide).
-
Kinase Reaction: Add the recombinant EGFR tyrosine kinase, ATP, and the novel quinazolinone compound at various concentrations to the wells. Include a known EGFR inhibitor (e.g., gefitinib) as a positive control.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add a chromogenic or chemiluminescent substrate for the HRP enzyme.
-
Signal Measurement: Measure the absorbance or luminescence to quantify the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
| Compound | Target Enzyme | IC50 (nM) |
| Novel Quinazolinone 1 | EGFRwt-TK | e.g., 10 |
| Positive Control (Gefitinib) | EGFRwt-TK | e.g., 25 |
Conclusion
The in vitro evaluation of novel quinazolinone compounds requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a solid foundation for the initial screening and mechanistic characterization of these promising anti-cancer agents. By following these well-established methodologies, researchers can generate reliable and reproducible data to guide the further development of their lead compounds. It is important to remember that these are foundational assays, and further in-depth studies, including cell cycle analysis, western blotting for key signaling proteins, and eventually in vivo studies, will be necessary to fully elucidate the therapeutic potential of any new quinazolinone derivative.
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- National Institutes of Health. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health.
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Application Note & Protocols: A Multi-faceted Approach to Characterizing Enzyme Inhibition by Quinazolone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazolone Scaffold in Enzyme Inhibition
The quinazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant portion of these activities stems from their ability to potently and selectively inhibit key enzymes implicated in disease pathways.[2][3] From kinase inhibitors like Gefitinib in cancer therapy to novel inhibitors of metabolic enzymes, quinazolone derivatives represent a fertile ground for drug discovery.[3]
However, identifying a "hit" is merely the first step. A comprehensive understanding of how a quinazolone derivative inhibits its target enzyme is critical for its progression into a viable drug candidate. This guide provides a structured, multi-pronged approach to move beyond simple potency measurements, elucidating the mechanism of action (MOA), confirming direct physical binding, and validating activity in a cellular context. This integrated strategy ensures scientific rigor and builds a robust data package for any quinazolone-based inhibitor program.
Part 1: Initial Characterization: Determining Inhibitor Potency (IC₅₀)
The first critical parameter for any inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[4][5] It is a functional measure of potency and serves as the primary metric for structure-activity relationship (SAR) studies.
Causality Behind the IC₅₀ Experiment
The IC₅₀ experiment is designed as a dose-response curve. By systematically increasing the concentration of the quinazolone derivative while keeping the enzyme and substrate concentrations constant, we can directly observe the inhibitor's effect on enzyme activity.[6] It's crucial to understand that the IC₅₀ value is highly dependent on the experimental conditions, particularly the substrate concentration.[7] For competitive inhibitors, the apparent IC₅₀ will increase as the substrate concentration increases. Therefore, consistency in assay conditions is paramount when comparing the potency of different compounds.
Protocol 1: Determination of IC₅₀ for a Quinazolone Derivative
Objective: To determine the concentration of a quinazolone derivative required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target Enzyme
-
Enzyme Substrate (specific to the enzyme)
-
Quinazolone Derivative Stock Solution (e.g., 10 mM in 100% DMSO)
-
Assay Buffer (optimized for enzyme activity)
-
96-well or 384-well microplates (e.g., non-binding surface plates)
-
Multichannel Pipettes
-
Plate Reader (e.g., spectrophotometer, fluorometer, or luminometer, depending on the assay)
Methodology:
-
Compound Dilution: Prepare a serial dilution of the quinazolone derivative.
-
Start with the 10 mM stock in DMSO.
-
Perform a 1:10 dilution into assay buffer to create a 1 mM solution with 10% DMSO (this is the "top" concentration for the assay).
-
Perform a 10-point, 3-fold serial dilution series in assay buffer containing a constant percentage of DMSO (e.g., 10%). This creates a range of inhibitor concentrations to test.
-
-
Assay Setup:
-
In a microplate, add the diluted quinazolone derivatives. Include a "no inhibitor" control (buffer with DMSO only) and a "no enzyme" control (buffer only) for background subtraction.
-
Add the target enzyme to all wells except the "no enzyme" control.
-
Incubate the enzyme and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C). This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near the Michaelis constant (Kₘ) for the enzyme to ensure a sensitive assay.[4]
-
-
Data Acquisition:
-
Immediately place the plate in the plate reader.
-
Measure the reaction progress over time (kinetic read) or after a fixed endpoint. The signal (e.g., absorbance, fluorescence) should be proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration.
-
Normalize the data: Set the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[5]
-
Data Presentation: Example IC₅₀ Data
| Quinazolone [M] (log) | % Activity |
| -9.0 | 100.1 |
| -8.5 | 98.7 |
| -8.0 | 95.2 |
| -7.5 | 81.5 |
| -7.0 | 52.3 |
| -6.5 | 21.8 |
| -6.0 | 5.6 |
| -5.5 | 1.2 |
| -5.0 | 0.5 |
Result: From the curve fit, the IC₅₀ is determined to be at the inflection point.
Visualization: IC₅₀ Determination Workflow
Caption: Workflow for determining the IC₅₀ value of a quinazolone inhibitor.
Part 2: Unveiling the Mechanism of Inhibition
While the IC₅₀ value measures potency, it does not describe how the inhibitor works. To advance a compound, it is essential to determine its mechanism of inhibition (MOA). Is the inhibition reversible? Does the compound compete with the substrate? Answering these questions requires kinetic studies that systematically vary both inhibitor and substrate concentrations.
Enzyme Kinetic Analysis for Reversible Inhibitors
The goal here is to distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition. This is achieved by measuring how the inhibitor affects the enzyme's kinetic parameters: the Michaelis constant (Kₘ, substrate affinity) and the maximum velocity (Vₘₐₓ).[8] The inhibition constant (Kᵢ), the dissociation constant of the enzyme-inhibitor complex, is a true measure of inhibitor affinity that, unlike IC₅₀, is independent of substrate concentration.[4]
Protocol 2: Determining the Mode of Inhibition
Objective: To determine the mechanism of reversible inhibition and calculate the Kᵢ value.
Methodology:
-
Experimental Design: This experiment is performed as a matrix. You will run a full substrate titration curve (e.g., 8 substrate concentrations ranging from 0.1x to 10x Kₘ) at several different fixed concentrations of the quinazolone inhibitor (e.g., 0x, 0.5x, 1x, and 2x the pre-determined IC₅₀).
-
Assay Execution:
-
For each fixed inhibitor concentration, set up reactions across a range of substrate concentrations.
-
Follow the general procedure outlined in Protocol 1 (pre-incubation of enzyme and inhibitor, followed by substrate addition).
-
Measure the initial reaction rates for every condition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to obtain the apparent Kₘ (Kₘᵃᵖᵖ) and apparent Vₘₐₓ (Vₘₐₓᵃᵖᵖ).
-
Lineweaver-Burk Plot: Transform the data by plotting 1/rate versus 1/[Substrate]. This double-reciprocal plot linearizes the Michaelis-Menten kinetics and provides a clear visual diagnosis of the inhibition mechanism.[9]
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed: Lines intersect in the upper-left quadrant.[9]
-
-
Dixon Plot: Plot 1/rate versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines can be used to determine Kᵢ.[9]
-
Kᵢ Calculation: Use appropriate secondary plots (e.g., a plot of Kₘᵃᵖᵖ vs. [Inhibitor] for competitive inhibition) or non-linear regression fitting of the global dataset to a specific inhibition model to calculate the Kᵢ value.
-
Data Presentation: Interpreting Kinetic Data
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot Appearance |
| Competitive | Increases (Kₘᵃᵖᵖ > Kₘ) | Unchanged (Vₘₐₓᵃᵖᵖ = Vₘₐₓ) | Intersect at Y-axis |
| Non-competitive | Unchanged (Kₘᵃᵖᵖ = Kₘ) | Decreases (Vₘₐₓᵃᵖᵖ < Vₘₐₓ) | Intersect at X-axis |
| Uncompetitive | Decreases (Kₘᵃᵖᵖ < Kₘ) | Decreases (Vₘₐₓᵃᵖᵖ < Vₘₐₓ) | Parallel Lines |
| Mixed | Increases or Decreases | Decreases (Vₘₐₓᵃᵖᵖ < Vₘₐₓ) | Intersect off-axes |
Visualization: MOA Determination Logic
Caption: Decision tree for identifying inhibition type from kinetic plots.
Assessing Irreversible Inhibition
Some quinazolone derivatives may act as irreversible inhibitors, forming a covalent bond with the enzyme. This is a distinct mechanism that must be investigated. Irreversible inhibitors typically show time-dependent inhibition, and their potency (IC₅₀) will decrease with longer pre-incubation times.[10]
Protocol 3: Testing for Reversibility
Objective: To determine if the inhibition is reversible or irreversible.
Methodology (Jump-Dilution Method):
-
Concentrated Incubation: Incubate the enzyme with a high concentration of the quinazolone inhibitor (e.g., 10-20x IC₅₀) for an extended period (e.g., 60 minutes) to allow for complete binding. Also, prepare a control incubation with enzyme and DMSO.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into assay buffer containing the substrate. The dilution should reduce the inhibitor concentration to a level well below its IC₅₀ (e.g., <0.1x IC₅₀).
-
Monitor Activity Recovery: Immediately monitor enzymatic activity over time.
-
Reversible Inhibition: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, and enzyme activity will recover over time, eventually reaching the level of the diluted control enzyme.
-
Irreversible Inhibition: If the inhibitor is irreversible, it will not dissociate, and enzyme activity will remain low and will not recover.
-
Part 3: Biophysical Confirmation of Direct Enzyme-Inhibitor Interaction
Enzyme kinetics assays measure the functional consequence of inhibition but do not directly prove a physical interaction between the quinazolone derivative and the target enzyme. Artifacts such as compound aggregation or assay interference can mimic inhibition. Therefore, biophysical methods are essential to confirm a direct, bona fide binding event.[11]
Fluorescence Quenching Spectroscopy
Principle: Many proteins contain intrinsic fluorophores, primarily tryptophan residues. When a ligand (like a quinazolone derivative) binds near a tryptophan, it can quench (decrease) the fluorescence signal. This change can be monitored to determine binding affinity.[12][13]
Protocol 4: Tryptophan Fluorescence Quenching Assay
Objective: To confirm direct binding and estimate the binding constant (Kₐ) by monitoring changes in the enzyme's intrinsic fluorescence.
Materials:
-
Fluorometer with temperature control
-
Quartz cuvettes
-
Purified Target Enzyme (must contain tryptophan residues)
-
Quinazolone Derivative
-
Assay Buffer
Methodology:
-
Determine Emission Maximum: Excite the enzyme solution (e.g., at 280 nm or 295 nm to be more specific for tryptophan) and scan the emission spectrum (e.g., 300-400 nm) to find the wavelength of maximum fluorescence emission (λₘₐₓ).
-
Titration: Keep the enzyme concentration constant in a cuvette. Add increasing concentrations of the quinazolone derivative (titration).
-
Measurement: After each addition and a brief equilibration, measure the fluorescence intensity at λₘₐₓ.
-
Data Analysis: Correct the fluorescence intensity for dilution effects. Plot the change in fluorescence (F₀/F) against the inhibitor concentration. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which relates to the binding affinity.[9]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed when an inhibitor binds to its target enzyme.[14] From a single ITC experiment, one can determine the binding affinity (Kₔ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.
Conceptual Protocol for ITC:
-
Preparation: Place the purified enzyme in the ITC sample cell and the quinazolone derivative in the injection syringe. Both must be in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor into the enzyme solution is performed by the instrument.
-
Heat Measurement: The instrument measures the tiny temperature changes that occur with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor-to-enzyme. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₔ, n, ΔH).
Data Presentation: Comparison of Biophysical Methods
| Method | Information Provided | Pros | Cons |
| Fluorescence Quenching | Binding Affinity (Kₐ), Binding Mechanism | High sensitivity, low protein consumption | Requires intrinsic fluorophore (Trp), potential for artifacts |
| Isothermal Titration Calorimetry (ITC) | Kₔ, Stoichiometry (n), ΔH, ΔS (Full Thermodynamics) | Label-free, universal, provides rich data | Requires large amounts of pure protein, low throughput |
| Surface Plasmon Resonance (SPR) | On/Off rates (kₒₙ/kₒբբ), Binding Affinity (Kₔ) | Real-time kinetics, high sensitivity | Requires enzyme immobilization, potential for artifacts |
Visualization: Biophysical Validation Workflow
Caption: Workflow for the biophysical validation of inhibitor binding.
Part 4: Cellular and Computational Validation
The ultimate test of an inhibitor is its efficacy in a biological system. Cellular assays are critical for confirming that the quinazolone derivative can engage its target in a complex cellular environment and produce the desired biological effect. Computational methods can provide valuable structural context for the observed activity.
Molecular Docking
Molecular docking is an in silico technique used to predict the binding mode of a small molecule within the active site of a target protein.[15][16] While it does not replace experimental data, it is a powerful tool for:
-
Rationalizing SAR: Understanding why certain chemical modifications improve or reduce potency.
-
Guiding Analogue Design: Suggesting new modifications to improve binding interactions.
-
Visualizing Interactions: Identifying key hydrogen bonds, hydrophobic interactions, or other contacts that stabilize the enzyme-inhibitor complex.[3]
Cell-Based Assays
Principle: The goal is to measure the inhibitor's effect on the enzyme's function within a living cell. This confirms cell permeability and target engagement in a physiological setting.[17]
Protocol 5: General Cell-Based Target Engagement Assay (Example for a Kinase)
Objective: To determine if the quinazolone derivative inhibits the target kinase inside cells.
Methodology:
-
Cell Culture: Culture a cell line known to express the target kinase and where the downstream signaling pathway is active.
-
Compound Treatment: Treat the cells with a dose-response of the quinazolone derivative for a specific duration.
-
Cell Lysis: After treatment, wash and lyse the cells to release the proteins.
-
Target Readout (Western Blot):
-
Measure the phosphorylation level of a known direct substrate of the target kinase using a phospho-specific antibody.
-
A potent inhibitor should decrease the amount of the phosphorylated substrate in a dose-dependent manner.
-
Also, probe for the total amount of the substrate and a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
-
Cytotoxicity Counter-Screen: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are due to specific enzyme inhibition and not general toxicity.[1]
Conclusion
Characterizing the inhibition of an enzyme by a quinazolone derivative is a systematic process that builds a pyramid of evidence. It begins with a broad screen for potency (IC₅₀), is sharpened by detailed kinetic studies to define the mechanism of action (MOA), and is solidified by biophysical methods confirming a direct physical interaction. Finally, validation in cellular models confirms physiological relevance. By following this comprehensive, self-validating approach, researchers can build a robust and compelling case for their inhibitor, paving the way for successful downstream drug development.
References
- Davidson College. (n.d.).
- Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
- She-Enterprize, A. D., et al. (2023). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wikipedia. (2024). IC50. [Link]
- Zhang, J., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. [Link]
- Ledingham, M., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- Križan, K., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Tokalı, F., et al. (2021).
- Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery. [Link]
- Tokalı, F., et al. (2021).
- Fassihi, A., et al. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Medicinal Chemistry. [Link]
- Zhang, J., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
- El-Sayed, N. N. E., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Gümüş, M., et al. (2022). Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives.
- Svobodová, B., et al. (2021). Determination of the enzyme inhibition kinetics for compounds I-6h, III-6a on MAO-A and for I-6h, II-6h on MAO-B.
- Al-Zharani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
- Kumar, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Receptors and Signal Transduction. [Link]
- Sonousi, A., et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Sun, T., & Williams, C. (2012). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Methods in Molecular Biology. [Link]
- Zhang, J., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. [Link]
- Abell, C., & Blundell, T. L. (2005). Biophysical tools to monitor enzyme-ligand interactions of enzymes involved in vitamin biosynthesis. Biochemical Society Transactions. [Link]
- Engelking, L. R. (2015). Chapter 6. Enzyme Kinetics.
- Yuan, Z., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. Journal of Biological Chemistry. [Link]
- Thulasidhasan, J., et al. (2016). Studies on Biophysical Interactions Between a Sulfa Drug and Pepsin by Fluorescence Methods.
- Ahmad, E., et al. (2023). Studying the Mechanism of Interaction of Doxofylline with Human Lysozyme: A Biophysical and In Silico Approach. International Journal of Molecular Sciences. [Link]
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Application Notes and Protocols: Docking Studies of Ethyl 4-quinazolone-2-carboxylate with Biological Targets
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of ethyl 4-quinazolone-2-carboxylate, a versatile scaffold in medicinal chemistry, against key biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
The quinazoline core is a prominent feature in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][3][4] this compound serves as a crucial intermediate in the synthesis of many of these bioactive molecules.[1][5] Molecular docking, a powerful computational method, allows for the prediction of binding modes and affinities of small molecules like this compound within the active sites of macromolecular targets, thereby guiding rational drug design and lead optimization.[6]
This document will explore the application of molecular docking to investigate the interactions of this compound with three well-established biological targets implicated in various diseases:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key target in oncology.
-
Gamma-Aminobutyric Acid Type A (GABAA) Receptor: A critical target for drugs acting on the central nervous system.
-
Tubulin: A vital protein involved in cell division and a target for anticancer agents.
Scientific Rationale and Target Selection
The choice of these targets is based on the known biological activities of quinazoline derivatives. Numerous quinazoline-based compounds have been developed as inhibitors of EGFR kinase for cancer therapy.[7][8] Similarly, the sedative and anxiolytic properties of some quinazolines are attributed to their interaction with the benzodiazepine binding site of the GABAA receptor.[9] Furthermore, certain quinazoline analogs have been shown to interfere with microtubule dynamics by binding to tubulin.[10]
Molecular docking provides a virtual framework to hypothesize and analyze the binding of this compound to these targets at an atomic level. This in-silico approach is cost-effective and provides valuable insights that can prioritize experimental studies.
General Molecular Docking Workflow
The fundamental workflow of a molecular docking study can be broken down into four main stages: preparation of the target protein (receptor) and the small molecule (ligand), performing the docking simulation, and analyzing the results.
Caption: General workflow for molecular docking studies.
Part 1: Docking against Epidermal Growth Factor Receptor (EGFR) Kinase Domain
1.1. Introduction and Rationale
The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8] Several approved kinase inhibitors, such as gefitinib and erlotinib, feature a quinazoline scaffold that binds to the ATP-binding site of the EGFR kinase domain.[7][11] Docking this compound into this site can help elucidate its potential as a novel EGFR inhibitor.
1.2. Protocol: Docking of this compound into EGFR
This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.
1.2.1. Required Materials
-
Software:
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
-
Input Files:
1.2.2. Step-by-Step Methodology
Step 1: Ligand Preparation
-
Obtain the 2D structure of this compound from a chemical database like PubChem.
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Load the 3D structure into AutoDock Tools.
-
Assign Gasteiger charges to the ligand.
-
Detect the rotatable bonds and set them to be flexible.
-
Save the prepared ligand in PDBQT format.[13]
Step 2: Receptor Preparation
-
Download the PDB file for 1XKK from the RCSB Protein Data Bank.
-
Open the PDB file in a molecular viewer and remove water molecules and the co-crystallized ligand.
-
Load the cleaned protein structure into AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
Step 3: Grid Box Generation
-
In AutoDock Tools, with the receptor loaded, define the grid box.
-
Center the grid box on the co-crystallized ligand's position in the original PDB file to encompass the ATP-binding site.
-
Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to cover the entire binding pocket and allow for ligand flexibility.
Step 4: Running AutoDock Vina
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log results.log[16]
Step 5: Analysis of Results
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Analyze the log file for the binding energies of each pose.
-
Visualize the docked poses in the receptor's binding site using a molecular viewer.[17][18]
-
Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the EGFR active site (e.g., Met793).[12][17]
1.3. Expected Results and Interpretation
A lower binding energy indicates a more favorable binding affinity. The top-ranked pose should be analyzed for plausible interactions with key residues in the EGFR kinase domain.
| Parameter | Expected Outcome | Interpretation |
| Binding Affinity | -5 to -10 kcal/mol | A strong negative value suggests favorable binding. |
| Key Interactions | Hydrogen bond with Met793 | Mimics the interaction of known quinazoline-based inhibitors.[12] |
| RMSD (vs. known inhibitor) | < 2.0 Å | Indicates a similar binding mode to the co-crystallized ligand. |
Part 2: Docking against GABAA Receptor
2.1. Introduction and Rationale
The GABAA receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the CNS.[9] The receptor has a benzodiazepine binding site, which is a target for anxiolytic and sedative drugs.[9] Given the CNS activity of some quinazoline derivatives, docking this compound into this site can provide insights into its potential neuromodulatory effects.
2.2. Protocol: Docking of this compound into the GABAA Receptor
2.2.1. Required Materials
-
Software: Same as for the EGFR docking protocol.
-
Input Files:
2.2.2. Step-by-Step Methodology
The ligand and receptor preparation steps are analogous to those described for EGFR. The key difference is the definition of the grid box.
Step 1 & 2: Ligand and Receptor Preparation
-
Follow the same procedure as in sections 1.2.2.1 and 1.2.2.2.
Step 3: Grid Box Generation
-
Load the prepared GABAA receptor structure into AutoDock Tools.
-
Identify the benzodiazepine binding site at the interface between the α1 and γ2 subunits.[9][20]
-
Center the grid box on this site.
-
Set the dimensions of the grid box to adequately cover this pocket.
Step 4 & 5: Running AutoDock Vina and Analysis of Results
-
Proceed as described in sections 1.2.2.4 and 1.2.2.5. Analyze the interactions with key residues in the benzodiazepine binding pocket.
2.3. Expected Results and Interpretation
The docking results will suggest the binding affinity and preferred orientation of this compound in the benzodiazepine binding site.
| Parameter | Expected Outcome | Interpretation |
| Binding Affinity | -6 to -11 kcal/mol | Indicates potential for binding to the receptor. |
| Key Interactions | Interactions with residues in the α1 and γ2 subunits | Suggests a binding mode similar to benzodiazepines.[21] |
Part 3: Docking against Tubulin
3.1. Introduction and Rationale
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[22] Inhibitors of tubulin polymerization are effective anticancer agents. The colchicine binding site on tubulin is a well-known target for such inhibitors.[10][23] Some quinazoline derivatives have been reported to inhibit tubulin polymerization, making this a relevant target for docking studies.
3.2. Protocol: Docking of this compound into the Colchicine Binding Site of Tubulin
3.2.1. Required Materials
-
Software: Same as for the previous protocols.
-
Input Files:
-
Tubulin crystal structure (PDB ID: 4O2B). This structure is a tubulin-colchicine complex, which clearly defines the colchicine binding site.[23]
-
Prepared 3D structure of this compound.
-
3.2.2. Step-by-Step Methodology
Step 1 & 2: Ligand and Receptor Preparation
-
Follow the same procedure as in sections 1.2.2.1 and 1.2.2.2.
Step 3: Grid Box Generation
-
Load the prepared tubulin structure into AutoDock Tools.
-
Define the grid box to be centered on the co-crystallized colchicine molecule.[10][24]
-
Ensure the grid box is large enough to accommodate the ligand and allow for conformational changes.
Step 4 & 5: Running AutoDock Vina and Analysis of Results
-
Proceed as described in sections 1.2.2.4 and 1.2.2.5. Analyze the interactions within the colchicine binding pocket.
3.3. Expected Results and Interpretation
The docking study will predict the binding mode and affinity of this compound in the colchicine binding site of tubulin.
| Parameter | Expected Outcome | Interpretation |
| Binding Affinity | -6 to -9 kcal/mol | Suggests potential tubulin polymerization inhibitory activity. |
| Key Interactions | Hydrophobic and hydrogen bond interactions with residues in the α and β tubulin interface | Indicates a plausible binding mode within the colchicine site.[24] |
Validation of Docking Protocols
A crucial aspect of any docking study is the validation of the protocol. This is typically done by redocking the co-crystallized ligand into the binding site of the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[25]
Caption: Workflow for the validation of a docking protocol.
Conclusion
This application note provides a detailed framework for conducting molecular docking studies of this compound against three therapeutically relevant biological targets. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and the design of novel quinazoline-based therapeutic agents. The integration of computational methods like molecular docking is an indispensable tool in modern drug discovery, accelerating the identification and optimization of new drug candidates.
References
- Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... - ResearchGate.
- Molecular Docking Tutorial.
- 6X3U: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus flumazenil - RCSB PDB.
- 4O2B: Tubulin-Colchicine complex - RCSB PDB.
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube.
- How to analyse docking results from HADDOCK or refine models? - Bonvin Lab.
- 6DW1: Cryo-EM structure of the benzodiazepine-sensitive alpha1beta1gamma2S tri-heteromeric GABAA receptor in complex with GABA (ECD map) - RCSB PDB.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube.
- Tubulin structure and detail of the colchicine binding site located... - ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-quinazolone-2-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-quinazolone-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who require a high-purity solid for their work. As a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, the purity of this compound is paramount.[1] This guide provides in-depth, field-proven insights into purification via recrystallization, focusing on troubleshooting common issues and explaining the scientific principles behind each step.
Fundamentals of Recrystallization for this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[2] The fundamental principle is based on differential solubility: the compound of interest and its impurities have different solubility profiles in a given solvent or solvent system.[3] For an ideal recrystallization, the target compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold.[4][5] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the liquid, or "mother liquor," after crystallization).[3][4]
This compound, with a reported melting point of 189-193 °C, is a stable solid well-suited for this technique.[6][7] Its quinazolone core provides a rigid structure conducive to forming a stable crystal lattice. The purification process involves dissolving the crude material in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals form.[8]
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound. The key is to first identify a suitable solvent through small-scale testing.
Step 1: Solvent Selection
-
Place approximately 50-100 mg of your crude this compound into several test tubes.
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To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) dropwise, starting with about 1 mL.[3]
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Agitate the tubes at room temperature. An ideal solvent will not dissolve the compound well at this stage.[3][5]
-
Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
The best solvent is one that dissolves the compound completely near its boiling point but shows low solubility at room temperature.[4]
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath for 15-20 minutes. A successful solvent will yield a high quantity of crystalline precipitate.
Step 2: The Recrystallization Workflow
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[9] Using an excess of solvent is the most common reason for low or no yield.[10]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities are present, perform a hot gravity filtration. To remove color, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter. Filter the hot solution quickly through a pre-warmed funnel to prevent premature crystallization in the funnel stem.[5][9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling ("shock cooling") can cause the compound to precipitate as a powder or oil, trapping impurities.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11] Using solvent that is not chilled can redissolve a significant portion of your product.[11]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven. The final product's purity should be assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity.[8]
Recrystallization Workflow Diagram
Caption: The standard workflow for purifying a solid by recrystallization.
Troubleshooting Guide (Q&A Format)
Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[12] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[13] Given that this compound has a high melting point, this is most likely due to a significant depression of the melting point caused by a high concentration of impurities.[14][15]
-
Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[13] Then, allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling is critical to favor crystal formation over oiling.[10]
-
Preventative Measures:
-
Reduce Supersaturation: Generate supersaturation more slowly by reducing the cooling rate.[12]
-
Use More Solvent: Start with slightly more than the absolute minimum amount of solvent required for dissolution. This keeps the compound soluble for longer as it cools.[13]
-
Remove Impurities: If the problem persists, the crude material may be highly impure. Consider a preliminary purification step (like passing a solution through a short plug of silica) or using activated charcoal during recrystallization to adsorb impurities that may be inhibiting crystallization.[14]
-
Question 2: After cooling, no crystals have formed. What should I do?
Answer: This is a very common issue, typically caused by one of two things: using too much solvent or the solution is supersaturated.[10][11]
-
Problem 1: Too Much Solvent. If the solution is too dilute, the saturation point will not be reached even upon cooling. The fix is to remove some of the solvent. Gently boil the solution in a fume hood to evaporate a portion of the solvent, then attempt to cool it again.[9][10]
-
Problem 2: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.[10] You can induce crystallization by:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a surface for the first crystals to form.[9][11]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[11][13]
-
Question 3: My final yield is very low. Where did my product go?
Answer: A low yield is most often traced back to procedural errors during the dissolution or washing steps.[13]
-
Possible Causes & Solutions:
-
Excess Solvent: As mentioned above, using too much solvent during the initial dissolution step is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[10][11] Always use the minimum amount of boiling solvent.
-
Premature Filtration: If you performed a hot filtration and the solution cooled too much, your product may have crystallized in the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Improper Washing: Washing the final crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash.[11]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization, including a final cooling step in an ice bath, to maximize the precipitation of the solid from the solution.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent? An ideal solvent should:
-
Completely dissolve the target compound when hot (at or near its boiling point).[4]
-
Have very low solubility for the target compound when cold.[4]
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Either not dissolve impurities at all, or dissolve them very well even at low temperatures.[4]
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Be chemically inert, meaning it won't react with the compound being purified.[3][16]
-
Be sufficiently volatile to be easily removed from the final crystals during drying.[16]
Q2: Can I use a mixed-solvent system? Yes. A mixed-solvent system is used when no single solvent has the ideal solubility properties.[4] This involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[4] The crude solid is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is cooled slowly.
Q3: What are some common impurities in a crude this compound synthesis? The compound is typically synthesized from anthranilamide and an oxalate ester.[6] Therefore, common impurities could include unreacted starting materials, byproducts from side reactions, or residual catalysts if any were used in the synthesis.[17][18] Highly colored impurities are often polymeric byproducts that can be removed with activated charcoal.
Q4: How critical is the cooling rate? The cooling rate is extremely critical. Slow, gradual cooling allows for the selective formation of a crystal lattice, which excludes impurity molecules.[5][8] Rapid cooling causes the solid to precipitate quickly, trapping impurities within the crystal structure and leading to a less pure final product.[8][9]
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes on Suitability |
| Ethanol | 78 | Polar Protic | Often a good starting choice for polar compounds with hydrogen bonding capability. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for compounds of intermediate polarity.[19] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for nitrogen-containing heterocycles. |
| Toluene | 111 | Nonpolar | Good for less polar compounds; its high boiling point can be advantageous for dissolving stubborn solids.[19] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent for this organic ester, but could potentially be used as an anti-solvent in a mixed system with a solvent like ethanol.[19] |
References
- Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Why do crystals oil out and what are the remedies and prevention methods?. (2024). Brainly.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
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- Recrystallization1. (n.d.).
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- General procedure for the preparation of 1-18. (n.d.).
- Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate.
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- CAS No : 29113-33-5 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
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Technical Support Center: Column Chromatography Techniques for Purifying Quinazolinone Derivatives
Welcome to the technical support center for the purification of quinazolinone derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. Drawing from established principles and field-proven experience, this resource aims to empower you to optimize your separation strategies and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the column chromatography of quinazolinone derivatives.
Q1: What is the best stationary phase for purifying quinazolinone derivatives?
A1: For most applications involving quinazolinone derivatives, silica gel (230-400 mesh) is the standard and most effective stationary phase.[1][2] Its polar surface provides good retention and separation for the moderately polar quinazolinone scaffold.[3] However, if your derivative is highly polar or exhibits strong tailing on silica, consider alternatives like alumina or reversed-phase C18 columns.[4][5] For basic quinazolinone analogs that show significant peak tailing due to interactions with acidic silanol groups on silica, using a base-deactivated column or adding a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase can be beneficial.[4][6]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The ideal mobile phase is best determined using Thin Layer Chromatography (TLC) prior to running the column.[1][7] A good starting point for many quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][2][8] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[6] This generally translates to good elution and separation on a column. If the Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane percentage); if it's too low, increase the polarity (e.g., increase the ethyl acetate percentage).[1]
Q3: My quinazolinone derivative is not eluting from the silica gel column. What should I do?
A3: This is a common issue indicating that the mobile phase is not polar enough to displace your compound from the polar silica gel.[1] To resolve this, you need to gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, you can incrementally increase the proportion of ethyl acetate. For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2][9]
Q4: I'm observing poor separation between my desired quinazolinone and an impurity. How can I improve the resolution?
A4: Poor resolution can stem from several factors.[1] First, re-optimize your mobile phase using TLC to maximize the difference in Rf values between your product and the impurity.[1] If this doesn't work, consider using a shallower solvent gradient during the column run, which can enhance the separation of closely eluting compounds.[1] Column overloading is another common cause; a general guideline is to use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[1] Finally, ensure your column is packed uniformly, as channeling can lead to poor separation.[1]
Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to troubleshooting specific experimental problems.
Issue 1: Peak Tailing or Asymmetric Peaks
Description: The eluted compound forms a peak with a "tail" rather than a symmetric Gaussian shape. This is particularly common with basic quinazolinones.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Strong Analyte-Stationary Phase Interaction | The basic nitrogen atoms in the quinazolinone ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to uneven elution.[4] | 1. Deactivate Silica Gel: Add a small percentage (1-3%) of a basic modifier like triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[6] 2. pH Adjustment (for HPLC): In reversed-phase HPLC, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can protonate the basic quinazolinone, reducing interactions with residual silanols and improving peak shape.[2][4] 3. Use an End-Capped Column (for HPLC): Select a column where the residual silanol groups have been chemically "capped" to minimize these interactions.[4] |
| Column Overloading | Exceeding the binding capacity of the stationary phase causes the excess sample to travel through the column more quickly, leading to peak distortion.[1][4] | Reduce the amount of crude sample loaded onto the column. A typical load is 1-5% of the silica gel weight.[1] |
| Inappropriate Sample Loading Solvent | Dissolving the sample in a solvent that is much stronger (more polar in normal phase) than the mobile phase can cause band broadening and tailing.[10] | Dissolve the sample in the initial mobile phase solvent or a minimally stronger solvent. If the sample is poorly soluble, consider the dry loading technique.[11] |
Issue 2: Co-elution of Impurities
Description: One or more impurities elute at the same time as the target quinazolinone derivative, resulting in mixed fractions.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Suboptimal Mobile Phase Selectivity | The chosen solvent system does not provide sufficient difference in affinity for the stationary phase between the target compound and the impurity. | 1. Systematic TLC Optimization: Test a variety of solvent systems with different polarities and solvent selectivities (e.g., replace ethyl acetate with dichloromethane or acetone).[9] 2. Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a gradient where the polarity is gradually increased over the course of the separation. This can resolve compounds with similar Rf values.[6][12] |
| Structurally Similar Impurities | Impurities that are isomers or closely related analogs of the target compound will have very similar polarities, making separation difficult. | 1. Change Stationary Phase: If silica gel fails, try a different stationary phase like alumina or a functionalized silica (e.g., diol, cyano).[13][14] The different surface chemistry can alter the selectivity of the separation. 2. Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.[1][2] |
| Improperly Packed Column | Cracks, channels, or air bubbles in the stationary phase bed create pathways for the sample to travel through unevenly, leading to broad bands and poor separation.[1] | Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is generally preferred to minimize air bubbles.[1] |
Issue 3: Low or No Recovery of the Product
Description: The desired quinazolinone derivative is not recovered in the collected fractions, or the yield is significantly lower than expected.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Compound Irreversibly Adsorbed or Decomposed on the Column | Some compounds can be unstable on acidic silica gel and may decompose during the purification process.[15] Alternatively, very polar compounds can bind so strongly that they cannot be eluted with the chosen mobile phase. | 1. Check for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the plate in a suitable solvent to see if any new spots (decomposition products) have appeared.[10] 2. Increase Eluent Strength Drastically: If the compound is stable but not eluting, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to elute highly retained compounds.[9] 3. Use a Different Stationary Phase: If decomposition is the issue, try a less acidic stationary phase like neutral alumina or Florisil.[10] |
| Compound Eluted in the Solvent Front | If the initial mobile phase is too polar, the compound may have very little interaction with the stationary phase and elute immediately with the solvent front.[15] | Always check the first few fractions collected, even before you expect your compound to elute. If this is the issue, restart the chromatography with a less polar mobile phase.[15] |
| Cracked Silica Bed | If the column runs dry or if significant heat is generated by the interaction of a polar solvent with the silica, the bed can crack, leading to poor elution.[1] | Ensure the solvent level never drops below the top of the silica bed. When switching to a more polar solvent, do so gradually to manage heat generation. |
Experimental Protocols & Workflows
Protocol 1: Standard Flash Column Chromatography of a Quinazolinone Derivative
This protocol outlines a standard procedure for purifying a synthesized quinazolinone derivative using flash column chromatography on silica gel.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). d. Visualize the spots under UV light. e. Select the solvent system that gives an Rf value of ~0.2-0.4 for the desired product and provides the best separation from impurities.[6]
2. Column Packing (Slurry Method): a. Choose a column of appropriate size for the amount of crude product. b. Place a small plug of cotton or glass wool at the bottom of the column.[3] c. In a beaker, prepare a slurry by mixing silica gel (230-400 mesh) with the initial, least polar eluent determined from TLC analysis.[1][2] d. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. e. Once the silica has settled, add a thin layer of sand on top to protect the silica bed surface.[1] f. Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[11] Using a pipette, carefully apply the solution to the top of the silica bed.[11] b. Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6][11] Carefully add this powder to the top of the packed column.[6]
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a pump or air line for flash chromatography) to achieve a steady flow. c. Begin collecting fractions in test tubes.[3] d. If using a gradient, gradually increase the percentage of the more polar solvent to elute the compounds.[6]
5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure product.[2][3] b. Combine the fractions containing the pure compound. c. Remove the solvent using a rotary evaporator to obtain the purified quinazolinone derivative.
Workflow Diagrams
A logical approach is critical for efficient troubleshooting. The following diagrams illustrate decision-making processes for common chromatographic challenges.
Caption: Decision tree for troubleshooting poor separation.
Caption: Troubleshooting workflow for non-eluting compounds.
References
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- Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
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- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society.
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- Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
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- Technical Support Center: Purification of 6-Nitroquinazoline and Its Deriv
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- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
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- Tips and Tricks for the Lab: Column Troubleshooting and Altern
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- Surface Modification/Bonding Phase of FLASH Purification Column St
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- Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies.
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Med Chem.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
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- 15. Chromatography [chem.rochester.edu]
Troubleshooting low yield in quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their synthetic routes. Here, we address common issues with in-depth explanations and provide actionable, field-proven solutions to streamline your experimental workflow.
Introduction to Quinazolinone Synthesis
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its synthesis, while conceptually straightforward, can be fraught with challenges that lead to diminished yields and complex purification profiles. The most common method for synthesizing the 4(3H)-quinazolinone backbone is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[1][2][3][4] However, various other synthetic strategies exist, including microwave-assisted protocols and metal-catalyzed cross-coupling reactions.[5][6][7][8]
This guide will focus on troubleshooting the common pitfalls associated with these synthetic methods, providing you with the expertise to diagnose and resolve issues in your own laboratory.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering.
Issue 1: Low or No Product Formation
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes?
A1: Low or no product formation is a common but solvable issue. The root cause often lies in one or more of the following areas:
-
Poor Quality of Starting Materials: Impurities in your anthranilic acid, amine, or aldehyde can lead to competing side reactions, reducing the formation of the desired quinazolinone.[9]
-
Suboptimal Reaction Temperature: Quinazolinone synthesis often requires elevated temperatures to overcome the activation energy barrier for cyclization.[9] Conversely, excessively high temperatures can lead to the degradation of starting materials or the product itself.[10]
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical. The solvent must be able to dissolve the reactants and facilitate the reaction at the optimal temperature.[9] For some syntheses, polar solvents like DMF and water have been shown to be effective, while non-polar solvents are not.[9]
-
Inactive Catalyst (for catalyzed reactions): In metal-catalyzed reactions, the activity of the catalyst is paramount. The catalyst can be "poisoned" by impurities or may have degraded over time.[6][9]
-
Atmospheric Conditions: Some reactions are sensitive to air and moisture. Oxidation of intermediates can occur, preventing the formation of the final product.[9]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in quinazolinone synthesis.
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is producing significant side products, making purification difficult. What are these common byproducts and how can I minimize them?
A2: The formation of side products is a frequent challenge, particularly in high-temperature reactions like the classical Niementowski synthesis.[6][10] Understanding the common side reactions is key to mitigating their formation.
-
Unreacted Starting Materials: This indicates an incomplete reaction. Consider extending the reaction time or increasing the temperature.[6][10]
-
Acyclic Intermediates: Incomplete cyclization can lead to the accumulation of intermediates like N-acylanthranilamide.[6][10] This often points to insufficient temperature or reaction time.
-
Decarboxylation of Anthranilic Acid: At temperatures above its melting point (around 145°C), anthranilic acid can decarboxylate to form aniline. Aniline can then react with other components in the mixture, leading to undesired byproducts.[10]
-
Formation of 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid: This higher molecular weight byproduct is a dimer formed from the self-cyclization of anthranilic acid, where one molecule reacts with an already formed quinazolinone intermediate.[10]
-
Formamide Decomposition: At temperatures above 180°C, formamide can decompose into ammonia and carbon monoxide, which can lead to further side reactions.[10]
Mechanism of Dimer Byproduct Formation
Caption: Formation of a common dimer byproduct from anthranilic acid and the quinazolinone product.
Strategies to Minimize Side Products:
| Strategy | Rationale |
| Optimize Reaction Temperature | Carefully control the temperature to be high enough for cyclization but below the decomposition point of starting materials.[10] |
| Use Excess of One Reagent | Driving the reaction to completion with an excess of a reagent like formamide can minimize unreacted starting materials. A common ratio is 1:5 of anthranilic acid to formamide.[10] |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[1][11][12] |
| Inert Atmosphere | If oxidative side products are suspected, running the reaction under nitrogen or argon can be beneficial.[9] |
Q3: I am struggling with the purification of my N-substituted quinazolinone. What are the recommended techniques?
A3: Effective purification is crucial. A multi-step approach is often the most successful.[6]
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is often effective.[10]
-
Recrystallization: If a suitable solvent or solvent mixture can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products.[6][9] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Acid-Base Extraction: The N-H proton in 4(3H)-quinazolinone is weakly acidic. This property can be exploited for purification. By dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous base, the quinazolinone can be moved to the aqueous layer, leaving non-acidic impurities behind. The product can then be recovered by acidifying the aqueous layer.[10]
Experimental Protocols
Protocol 1: General Synthesis of 4(3H)-Quinazolinone via Niementowski Reaction
This protocol describes the classical synthesis of the parent 4(3H)-quinazolinone.
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or heating mantle with a temperature controller
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask, add anthranilic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents).[10][13]
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2-4 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[6][14]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Microwave reactor
-
Crushed ice
Procedure:
-
In a suitable microwave reaction vessel, mix anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol.[14]
-
Seal the vessel and place it in the microwave reactor.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol for purification.
General Reaction Mechanism
The synthesis of 4(3H)-quinazolinones from anthranilic acid generally proceeds through two key steps: N-acylation followed by cyclization.
Caption: A simplified mechanism for the synthesis of 4(3H)-quinazolinone.
References
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025-01-15).
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024-05-13).
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019-11-08).
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem.
- A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH.
- Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem.
- Synthesis of quinazolinones - Organic Chemistry Portal.
- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
- Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid - Benchchem.
- Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023-01-18).
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
Sources
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- 2. acgpubs.org [acgpubs.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
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- 7. Quinazolinone synthesis [organic-chemistry.org]
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- 11. ijprajournal.com [ijprajournal.com]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. generis-publishing.com [generis-publishing.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 4-quinazolone-2-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-quinazolone-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for accessing a critical scaffold in medicinal chemistry. The most common route involves the condensation of anthranilamide with diethyl oxalate. While seemingly straightforward, this reaction is often plagued by side products that can significantly reduce the yield and purity of the desired product. This guide provides a structured, in-depth analysis of these side reactions and offers practical, field-proven solutions.
Common Issues and FAQs
This section addresses the most frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the most likely causes and how can I improve it?
Answer: Low yields are a common frustration in this synthesis and can often be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits include the formation of N-acylated intermediates that fail to cyclize, self-condensation of intermediates, and hydrolysis of the ester functionalities.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Cyclization | The initial N-acylation of anthranilamide may be successful, but the subsequent intramolecular cyclization to form the quinazolone ring is slow or incomplete. | Increase reaction temperature and/or time. Ensure adequate removal of the ethanol byproduct to drive the equilibrium towards the cyclized product. |
| Suboptimal Solvent Polarity | The polarity of the solvent plays a critical role. Non-polar solvents can hinder the solubility of the starting materials and intermediates, slowing down the desired reaction pathway.[1] | Switch to a higher-boiling polar aprotic solvent such as DMF or DMSO to improve solubility and facilitate the cyclization step.[1] |
| Incorrect Base Strength | The choice and amount of base are crucial. An inappropriate base can lead to side reactions or fail to promote the necessary deprotonations for cyclization. | If using a base, ensure it is strong enough to facilitate the reaction without causing significant hydrolysis. Sodium ethoxide is a common choice. |
| Poor Quality Starting Materials | Impurities in anthranilamide or diethyl oxalate can interfere with the reaction. | Ensure the purity of starting materials through recrystallization or distillation. |
FAQ 2: Identification of a Significant, Less Polar Byproduct
Question: My TLC analysis shows a significant byproduct that is less polar than my desired product. What could this be?
Answer: A common, less polar byproduct is the N,N'-diacylated anthranilamide. This occurs when a second molecule of diethyl oxalate acylates the nitrogen of the initially formed N-acylated intermediate before it can cyclize.
The lone pair of electrons on the amide nitrogen of the mono-acylated intermediate can, under certain conditions, be more nucleophilic than the aromatic amine, leading to a second acylation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound, while valuable, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the mechanisms of these side reactions—N,N'-diacylation, hydrolysis, self-condensation, and thermal decomposition—researchers can proactively adjust their experimental parameters to optimize both the yield and purity of the final product. This guide serves as a comprehensive resource to empower scientists to overcome the common hurdles in this important synthetic transformation.
References
- Mondal, S., et al. (2017). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Journal of Chemical Sciences, 129(7), 1075-1081.
- Wikipedia. Niementowski quinazoline synthesis. [Link]
Sources
Improving the yield of luotonin A synthesis from Ethyl 4-quinazolone-2-carboxylate
A Guide for Researchers on Improving Yields from Ethyl 4-quinazolone-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of luotonin A. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate. As Senior Application Scientists, we understand that synthetic chemistry is a blend of established protocols and empirical optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature, to help you navigate the common challenges associated with this synthetic pathway and maximize your yield of luotonin A.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of luotonin A. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions with explanations for the underlying chemistry.
Issue 1: Low Yield in the Initial Alkylation of the Quinazolone Nitrogen
Question: I am experiencing a low yield (<50%) when alkylating the N-3 position of this compound with propargyl bromide. What are the common causes and how can I fix this?
Answer: This is a critical step, and low yields are often traced back to suboptimal reaction conditions or reactant purity. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The acidity of the N-H proton on the quinazolone ring is moderate. An insufficiently strong base or poor reaction setup can lead to an incomplete reaction.
-
Causality: The reaction proceeds via the formation of a nucleophilic quinazolone anion, which then attacks the electrophilic propargyl bromide. If the anion is not formed efficiently, the starting material will remain unreacted.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
-
Phase-Transfer Catalyst: For reactions with solid bases like K₂CO₃ in solvents like DMSO, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by facilitating the transport of the anion into the organic phase.[1]
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, especially when using highly reactive bases like NaH. Moisture will quench the base and the quinazolone anion, halting the reaction.
-
-
-
Poor Solubility of Reactants: this compound can have limited solubility in certain organic solvents, leading to a slow and incomplete reaction.[1]
-
Causality: Heterogeneous reaction mixtures suffer from slow reaction kinetics as the interaction between reactants is limited to the surface of the solid.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. While non-polar solvents like toluene or THF can be ineffective, polar aprotic solvents such as DMF or DMSO are generally preferred as they can better solvate the quinazolone and its anionic intermediate.[2][3] Run small-scale parallel reactions to screen for the optimal solvent.
-
Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve solubility and reaction rate. However, monitor the reaction closely by TLC to avoid potential side product formation at higher temperatures.
-
-
-
Impurity of Starting Materials: The presence of impurities in either the quinazolone starting material or the propargyl bromide can inhibit the reaction.
-
Causality: Impurities can compete in side reactions or poison catalysts if any are used. For instance, water is a common impurity that affects base efficiency.[4]
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your this compound (m.p. 189-193 °C) and propargyl bromide (distill if necessary) using techniques like NMR or melting point analysis.
-
Purification: Recrystallize the starting quinazolone if its purity is questionable.
-
-
Issue 2: Low Yield in the Final Friedländer Annulation Step
Question: My final cyclization step to form the pentacyclic luotonin A core via the Friedländer reaction is giving me a very low yield. How can I optimize this transformation?
Answer: The Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an activated methylene group (in this case, your propargylated quinazolone intermediate), is a powerful tool but can be sensitive to conditions.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Acid Conditions: This reaction typically requires an acid catalyst to activate the carbonyl group of the quinazolone intermediate for the intramolecular cyclization.
-
Causality: The catalyst protonates the carbonyl, making it more electrophilic and susceptible to nucleophilic attack from the aniline derivative, driving the condensation and subsequent cyclization.
-
Troubleshooting Steps:
-
Catalyst Screening: While traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) are used, Lewis acids have shown excellent efficacy. Cerium(IV) ammonium nitrate (CAN) has been reported to improve the yield of this step to 66%.[5][6] Methanesulfonic acid (MsOH) is another effective catalyst.[7] Screen different catalysts and loadings in small-scale trials.
-
Reaction Temperature: The Friedländer reaction often requires heat to proceed. Refluxing in a suitable solvent like ethanol or DCE is common.[6][7] Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and product stability.[3]
-
-
-
Side Product Formation/Decomposition: The complex intermediates can be prone to degradation or polymerization under harsh acidic conditions or high temperatures.
-
Causality: The extended conjugation in the intermediates and final product makes them susceptible to oxidation or other acid-catalyzed side reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to closely monitor the reaction. Aim for the shortest reaction time necessary for the consumption of the starting material to minimize byproduct formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which can be a problem for electron-rich aromatic systems.
-
-
Data Summary: Catalyst and Solvent Optimization for Friedländer Annulation
| Catalyst (equiv.) | Solvent | Temperature | Reported Yield | Reference |
| None | - | - | 36% | [5] |
| Ce(IV) ammonium nitrate (CAN) | Ethanol | Reflux | 66% | [5][6] |
| Methanesulfonic acid (MsOH, 2 equiv.) | DCE | 80 °C | 48-61% | [7] |
Issue 3: Product is Difficult to Purify
Question: I've successfully synthesized luotonin A, but I'm losing a significant amount during silica gel column chromatography, and the final product has low solubility. What are the best practices for purification?
Answer: Luotonin A is a planar, polycyclic aromatic alkaloid, which often leads to poor solubility and strong adsorption on silica gel, making purification challenging.
Potential Causes & Solutions:
-
Irreversible Adsorption on Silica: The multiple nitrogen atoms in the luotonin A scaffold can chelate to the acidic silanol groups on the surface of silica gel, leading to streaking on the column and low recovery.
-
Causality: The Lewis basic nitrogen atoms interact strongly with the Lewis acidic silica surface.
-
Troubleshooting Steps:
-
Deactivate Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (by using an ammonia-saturated mobile phase). This will cap the acidic sites and reduce product adsorption.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).
-
-
-
Low Solubility: Luotonin A is notoriously insoluble in many common organic solvents, making recrystallization and handling difficult.[1]
-
Causality: The planar and rigid structure allows for efficient crystal packing, leading to high lattice energy and consequently low solubility.
-
Troubleshooting Steps:
-
Recrystallization Solvent Screening: Finding a suitable recrystallization solvent is key. Often, high-boiling point polar aprotic solvents like DMSO or DMF are required to dissolve the crude product, followed by the addition of an anti-solvent (like water or methanol) to induce precipitation.[1]
-
Trituration: Before attempting a full recrystallization, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., hot ethyl acetate or diethyl ether). This can significantly clean up the material without major product loss.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for luotonin A starting from this compound?
The synthesis generally involves a two-stage process. First, the quinazolone core is functionalized, typically through N-alkylation with a three-carbon unit like propargyl bromide. This introduces the necessary atoms for the subsequent cyclization. The second stage is an intramolecular cyclization reaction, often a variation of the Friedländer annulation or aza-Diels-Alder reaction, to construct the final two rings of the pentacyclic luotonin A scaffold.[5][8]
Caption: High-level workflow for luotonin A synthesis.
Q2: Why is the choice of solvent so critical in quinazolone chemistry?
Solvent polarity can fundamentally alter the reaction pathway. For instance, in some related quinazoline syntheses, polar solvents favor the desired C-N bond formation to yield the quinazoline core. In contrast, non-polar solvents can inadvertently promote side reactions, such as the formation of benzimidazole byproducts.[2] Therefore, switching from a non-polar solvent like THF to a polar aprotic solvent like DMSO can be the single most important change to improve your yield.[2][3]
Q3: Are there alternative cyclization strategies to the Friedländer reaction?
Yes, several other elegant strategies have been developed. A notable alternative is the intramolecular aza-Diels-Alder reaction, which has been frequently applied for constructing the quinolinopyrrolo-quinazoline skeleton.[8] Another approach involves a Pictet-Spengler type reaction, where an imine intermediate undergoes an acid-catalyzed cyclization.[9][10] The choice of strategy often depends on the specific substitution pattern desired on the luotonin A core.
Caption: Troubleshooting logic for low yield in the cyclization step.
Experimental Protocols
Protocol: CAN-Catalyzed Friedländer Annulation for Luotonin A Synthesis
This protocol is adapted from methodologies reported in the literature for the synthesis of luotonin A and its analogues.[5][6]
Materials:
-
N-propargylated quinazolone intermediate
-
2-Aminobenzaldehyde
-
Cerium(IV) ammonium nitrate (CAN)
-
Ethanol (absolute, anhydrous)
-
Standard reflux apparatus with condenser
-
Inert gas line (Nitrogen or Argon)
-
TLC plates (silica gel) and developing chamber
-
Purification setup (column chromatography or recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-propargylated quinazolone intermediate (1.0 equiv).
-
Reagent Addition: Add 2-aminobenzaldehyde (1.1 equiv) to the flask.
-
Solvent and Catalyst: Add anhydrous ethanol to the flask to create a solution or fine suspension (concentration typically 0.1 M). Begin stirring. Add cerium(IV) ammonium nitrate (CAN, ~20 mol%) to the mixture.
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the crude luotonin A may form.
-
Isolation: Filter the solid precipitate and wash it with cold ethanol to remove soluble impurities. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a high-boiling point solvent (e.g., DMF/water) or by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
References
- Gajewska, T., & Grynkiewicz, J. (2024). Recent Advances in the Research on Luotonins A, B, and E. Molecules, 29(15), 3429.
- Rasapalli, S., Sammeta, V. R., Murphy, Z. F., Golen, J. A., Agama, K., Pommier, Y., & Savinov, S. N. (2021). Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins. Bioorganic & Medicinal Chemistry Letters, 32, 127694.
- Gajewska, T., & Grynkiewicz, J. (2024). Recent Advances in the Research on Luotonins A, B, and E. Molecules, 29(15), 3429.
- Bracher, F., & Litz, T. (2007). Short and efficient total synthesis of luotonin A and 22-hydroxyacuminatine using a common cascade strategy. The Journal of Organic Chemistry, 72(16), 6270–6272.
- Cagir, A., Jones, S. H., Gao, R., Eisenhauer, B. M., & Hecht, S. M. (2003). Synthesis and topoisomerase I inhibitory properties of luotonin A analogues. Bioorganic & Medicinal Chemistry Letters, 13(18), 3075–3078.
- Haider, N., Wobus, A., & Wolschann, P. (2015). Position-Selective Synthesis and Biological Evaluation of Four Isomeric A-Ring Amino Derivatives of the Alkaloid Luotonin A. Molecules, 20(1), 1646–1661.
- Toyota, M., Wada, T., & Ihara, M. (2001). Practical Total Synthesis of Luotonin A by Intramolecular Double Hetero Diels-Alder Reaction. Organic Letters, 3(23), 3765–3767.
- Lin, C. H., Lin, T. S., & Hwang, J. (2011). One-Pot Synthesis of Luotonin A and Its Analogues. Organic Letters, 13(7), 1622–1625.
- Kwon, S. H., Seo, H. A., & Cheon, C. H. (2015). Total Synthesis of Luotonin A and Rutaecarpine from an Aldimine via the Designed Cyclization. Organic Letters, 17(24), 6214–6217.
- Lin, C. H., Lin, T. S., & Hwang, J. (2011). One-Pot Synthesis of Luotonin A and Its Analogues. Request PDF.
- Dallavalle, S., Musso, L., Cincinelli, R., & Merlini, L. (2012). Synthesis of luotonin A and its analogues by CAN-catalyzed Friedländer reactions. ResearchGate.
- Haider, N., Wobus, A., & Wolschann, P. (2015). Synthesis and Cytotoxic Activity of Substituted Luotonin A Derivatives. ResearchGate.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- ResearchGate. (n.d.). Synthesis of luotonin A derivatives by Liu and Wang.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Pan, C., Li, J., Chen, Z., Su, J., & Mo, D. (2024). Design and synthesis of luotonin A-derived topoisomerase targeting scaffold with potent antitumor effect and low genotoxicity. Bioorganic Chemistry, 143, 107015.
- University of California, Santa Cruz. (n.d.). Bioactive Quinazolinone: Synthetic pathway.
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- PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield?.
- Conti, P., & St-Denis, Y. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 717.
- Liu, Y., Wang, Y., & Li, Y. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(59), 37575–37579.
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Technical Support Center: Enhancing the Solubility of Quinazolinone-Based Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of quinazolinone-based compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.
Introduction: The Quinazolinone Solubility Challenge
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1][2] However, their often rigid, lipophilic, and aromatic structures contribute to high crystal lattice energy and low aqueous solubility.[3] This poor solubility can lead to several experimental artifacts, including compound precipitation, underestimated potency, and inconsistent data, ultimately hindering the accurate assessment of their biological effects.[4] This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone compound won't dissolve in the aqueous buffer for my in vitro assay. What is the first step?
The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6]
Initial Dissolution Protocol:
-
Weighing: Accurately weigh the quinazolinone compound.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Assisted Dissolution: If the compound does not readily dissolve, employ gentle warming (e.g., 37°C water bath) and sonication.[5] Be cautious with heat-sensitive compounds.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.
-
Storage: Store the stock solution appropriately, often at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
This common phenomenon is known as "precipitation upon dilution" and occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO.[3][7] Here are several strategies to address this, which can be used alone or in combination:
-
Reduce the Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[3] This may require adjusting your experimental design to work within the soluble concentration range.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[8][9]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[10][11][12]
-
pH Adjustment: The solubility of many quinazolinone derivatives is pH-dependent due to the presence of basic nitrogen atoms.[3][13][14]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound Precipitation Persists Despite Using DMSO
If simple dilution of a DMSO stock into your aqueous buffer is unsuccessful, a more systematic approach is required.
Caption: Decision workflow for troubleshooting compound precipitation.
1. pH Adjustment
Many quinazolinone derivatives contain basic nitrogen atoms, making them more soluble at a lower (acidic) pH where they become ionized.[3] For example, the quinazoline-based drug gefitinib is more soluble at an acidic pH.[3]
-
Protocol:
-
Determine the pKa of your compound if possible.
-
Prepare your assay buffer at a range of pH values (e.g., 5.0, 6.0, 7.4).
-
Attempt to dissolve your compound in each buffer.
-
Crucial Control: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Run a pH control experiment without your compound.
-
2. Co-solvents
Co-solvents reduce the polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[8] Common choices for biological assays include polyethylene glycol 400 (PEG 400) and propylene glycol.[15][16]
-
Protocol:
-
Prepare your aqueous buffer containing a low percentage of a co-solvent (e.g., 1-5% v/v).
-
Add your DMSO stock solution to the co-solvent-containing buffer.
-
Crucial Control: Test the effect of the co-solvent at the final concentration on your assay. Many cell lines can tolerate up to 1% of certain co-solvents, but this must be empirically determined.[17]
-
Co-solvent Comparison Table
| Co-solvent | Typical Starting Concentration | Properties & Considerations |
| PEG 400 | 1-5% (v/v) | Biocompatible, often used in formulations.[18][19] Can enhance both hydrophilic and hydrophobic interactions.[20] |
| Propylene Glycol | 1-5% (v/v) | Common pharmaceutical excipient.[8] |
| Ethanol | 0.5-2% (v/v) | Can have effects on cells at higher concentrations.[17] |
3. Cyclodextrins
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[][22]
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).
-
Add your quinazolinone compound (from a DMSO stock or as a powder) to the HP-β-CD solution.
-
Incubate the mixture, often with gentle agitation, to allow for complex formation.
-
Crucial Control: Determine the potential cytotoxicity of the cyclodextrin on your cell line.[23][24][25][26] While generally well-tolerated at low concentrations, this should be verified.
-
Caption: Formation of a drug-cyclodextrin inclusion complex.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent data can often be traced back to subtle precipitation or the cellular effects of the solubilization method itself.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).[17][27][28]
-
Stock Solution Integrity: Visually inspect your DMSO stock for any precipitation before each use. If crystals are present, gently warm and vortex to redissolve completely.[3]
-
Dilution Method: When diluting the DMSO stock into the assay medium, add the stock to the medium while vortexing, rather than the other way around. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[4]
Issue 3: Good in vitro Activity but Poor in vivo Bioavailability
This is a common challenge for compounds with low solubility. While beyond the scope of simple assay troubleshooting, it's important to be aware of formulation strategies that can address this for later-stage development.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, which can improve its dissolution rate.[3][29][30]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[31][32][33][34]
-
Salt Formation: For ionizable quinazolinones, forming a salt can dramatically improve aqueous solubility.[35]
Conclusion
Improving the solubility of quinazolinone-based compounds is a critical step for obtaining reliable data in biological assays. By systematically applying the strategies outlined in this guide—from optimizing DMSO stock preparation to employing co-solvents, cyclodextrins, and pH adjustments—researchers can overcome these challenges. Always remember to include the appropriate vehicle controls in your experiments to ensure that the observed biological effects are due to your compound and not the solubilization method itself.
References
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(4), 1234.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(2), 255.
- Gould, S., & Scott, R. C. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
- Konno, T., Kurazumi, H., & Ishihara, K. (2013). [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 133(1), 39-46.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed.
- Fenyvesi, F., Bálint, M., Haimhoffer, Á., Szabó, D., Vecsernyés, M., Róka, E., ... & Váradi, J. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International journal of molecular sciences, 23(5), 2595.
- Fenyvesi, F., Bálint, M., Haimhoffer, Á., Szabó, D., Vecsernyés, M., Róka, E., ... & Váradi, J. (2020). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules (Basel, Switzerland), 25(22), 5369.
- Wood, W. G., & Newcomb, R. (2007). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. Brain research, 1140, 10-18.
- Malfacini, D., Pireddu, R., Sanna, F., Carta, A., & Gornati, R. (2015). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. Journal of pharmacy & bioallied sciences, 7(4), 291-297.
- Aneesh, T. P., & Sonal, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- Piras, A. M., Maisetta, G., Sandreschi, S., Esin, S., Rinaldi, A. C., & Batoni, G. (2016). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics, 8(4), 43.
- Wikipedia. (n.d.). Cosolvent.
- Aneesh, T. P., & Sonal, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
- Zeynizadeh, B., & Ghasemi, M. (2017). Preparation of quinazolinones using biosynthesized silver nanoparticles. Journal of nanoparticle research : an interdisciplinary forum for nanoscale science and technology, 19(1), 20.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Zeynizadeh, B., & Ghasemi, M. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific reports, 14(1), 11394.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
- ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Zeynizadeh, B., & Ghasemi, M. (2020). Multicomponent Preparation of Quinazolinone Derivatives in the Presence of TiO2 Nanoparticles Supported Ionic Liquids. Polycyclic Aromatic Compounds, 40(5), 1338-1349.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Hansen, M. B., Nielsen, S. E., & Berg, K. (2012). Considerations regarding use of solvents in in vitro cell based assays. In vitro cellular & developmental biology. Animal, 48(4), 238-242.
- Al-kasmi, B., & Shakeel, F. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceuticals, 16(4), 515.
- Reddit. (2022). How to tackle compound solubility issue.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
- Alshehri, S., Shakeel, F., & Imam, S. S. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega, 7(2), 2276-2286.
- Kumar, S., & Singh, S. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 118-123.
- ResearchGate. (n.d.). Integration of Nanotechnology with Quinazolines in the Medical Field.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules (Basel, Switzerland), 29(10), 2337.
- ResearchGate. (n.d.). Synthetic strategies for preparation of 4‐quinazolinone derivatives.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Alshehri, S., Shakeel, F., & Imam, S. S. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mi. Semantic Scholar.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2024). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. Molecules, 29(1), 123.
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Preventing decomposition of Ethyl 4-quinazolone-2-carboxylate during storage
Technical Support Center: Ethyl 4-quinazolone-2-carboxylate
Introduction: The Stability Imperative for a Key Synthetic Building Block
This compound is a pivotal intermediate in medicinal chemistry and materials science, valued for its role in the synthesis of novel bioactive molecules, including potential anti-inflammatory agents and oncology therapeutics.[1][2] Its unique quinazolone structure, however, contains functionalities susceptible to degradation, namely an ester and a lactam (amide-like) moiety within the heterocyclic ring.[1][3] The integrity of this compound is paramount for the success of downstream applications, as impurities can lead to failed reactions, compromised biological activity, and difficulties in purification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, identifying, and troubleshooting the decomposition of this compound during storage and handling. By understanding the causality behind its degradation pathways, users can implement robust protocols to ensure the long-term stability and reliability of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
The consensus from supplier data and best practices for heterocyclic compounds points to refrigerated, dry, and dark conditions.[1][4][5] The recommended storage temperature is between 0-8 °C.[1] For long-term storage (over 6 months), we advise storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and placed inside a desiccator in the refrigerator. While some suppliers note room temperature storage is possible, this should be reserved for short-term, in-use quantities to minimize the risk of thermal and hydrolytic degradation.[6][7]
Q2: What are the common visual and analytical signs of decomposition?
-
Visual Inspection: The pure compound is a white to off-white crystalline powder.[1] A noticeable shift to a yellow or brownish hue is a primary indicator of potential photolytic or oxidative degradation. Clumping or a "wet" appearance suggests moisture absorption, a precursor to hydrolysis.
-
Analytical Confirmation: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[1][3] The appearance of new peaks, particularly a more polar peak corresponding to the hydrolyzed carboxylic acid, or a diminished area percentage of the main peak, confirms decomposition. Thin-Layer Chromatography (TLC) can also be used as a rapid check, where new spots would indicate the presence of impurities.
Q3: How does atmospheric moisture affect the compound's stability?
Moisture is a significant threat due to the risk of hydrolysis. The ester functional group is susceptible to cleavage in the presence of water, even uncatalyzed over long periods, to form 4-quinazolone-2-carboxylic acid and ethanol.[6][8] This is one of the most common degradation pathways for ester-containing compounds.[9][10] The presence of acidic or basic contaminants can catalyze this reaction significantly.[9]
Q4: Is this compound sensitive to light?
Yes. Heterocyclic aromatic systems, particularly quinolone and quinazolinone scaffolds, are often photosensitive.[11][12] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to complex degradation products.[13] Therefore, it is imperative to store the compound in amber glass vials or otherwise protect it from light.
Q5: My compound is showing poor solubility compared to a previous batch. Is this related to decomposition?
This is a strong possibility. If the compound has undergone hydrolysis to 4-quinazolone-2-carboxylic acid, the resulting acid is generally less soluble in common organic solvents like ethyl acetate or dichloromethane compared to the parent ethyl ester. The change in solubility can disrupt reaction stoichiometry and performance.
Visualizing Potential Degradation Pathways
The stability of this compound is challenged by several environmental factors. The following diagram illustrates the primary degradation pathways that can occur under suboptimal storage or handling conditions. Understanding these pathways is the first step in prevention.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This table is designed to help you quickly diagnose and resolve issues related to compound stability.
| Observed Symptom | Potential Root Cause | Recommended Action & Scientific Rationale |
| Reduced or inconsistent reaction yields | Degradation of Starting Material: The actual molar quantity of active reagent is lower than calculated due to the presence of impurities. | 1. Confirm Purity: Perform a quantitative HPLC analysis (see protocol below) to determine the exact purity of your stock.[1] 2. Use Fresh Stock: If purity is below 95%, it is highly recommended to use a new, verified batch. 3. Review Storage: Ensure the material is stored at 0-8 °C in a desiccated, dark environment.[1] |
| Appearance of new, unidentified spots on TLC or peaks in HPLC analysis | Formation of Degradation Products: The compound has been exposed to moisture, light, or excessive heat. | 1. Identify the Stressor: Review handling procedures. Was the bottle left open? Was it exposed to direct light? Was it stored outside the refrigerator for an extended period? 2. Mitigate Exposure: Implement stricter handling protocols. Use amber vials, purge with inert gas before sealing, and minimize time at room temperature. 3. Forced Degradation Study: For critical applications, a forced degradation study can help identify which stressor (acid, base, light, heat, oxidation) is the primary cause of instability.[9][13][14] |
| Change in physical appearance (e.g., from white powder to yellow/brown solid) | Photodecomposition or Oxidation: Aromatic and heterocyclic compounds can form colored chromophores upon exposure to light or atmospheric oxygen.[11] | 1. Immediate Light Protection: Transfer the compound to an amber glass vial and store it in a dark cabinet or box, even within the refrigerator.[13] 2. Inert Atmosphere: For long-term storage, purging the vial with argon or nitrogen before sealing displaces oxygen, preventing oxidation.[10] |
| Poor solubility in previously effective solvents | Hydrolysis to Carboxylic Acid: The resulting 4-quinazolone-2-carboxylic acid has different polarity and solubility profiles, often being less soluble in moderately polar organic solvents.[6][8] | 1. Purity Analysis: Confirm the presence of the hydrolyzed product via HPLC or LC-MS. 2. Re-evaluate Solvent System: If the material must be used, a more polar or protic solvent system may be required for dissolution, but this may not be compatible with the intended reaction. 3. Prevention is Key: This symptom underscores the critical importance of protecting the compound from moisture. |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products. Note: This method should be validated in your laboratory for optimal performance.
Objective: To determine the purity of this compound and identify the presence of the primary hydrolytic degradant, 4-quinazolone-2-carboxylic acid.
1. Materials & Reagents:
-
This compound (Sample)
-
Reference Standard of this compound (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Methanol (HPLC Grade, for sample dissolution)
2. Instrumentation & Conditions:
-
HPLC System: With UV/Vis or DAD detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid (or 0.05% TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.05% TFA)
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 297 nm (based on reported λmax)[6]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in Methanol to make a 1 mg/mL stock solution. Dilute to a working concentration of ~0.1 mg/mL with 50:50 Water:Acetonitrile.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (50:50 Water:Acetonitrile) to ensure no system contamination.
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The primary peak should correspond to the retention time of the standard. Any significant earlier-eluting peaks may indicate the more polar hydrolyzed acid, while other peaks represent different impurities.
5. Data Analysis:
-
Calculate the area percentage of the main peak in the sample chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A purity level below 97% suggests significant degradation, and the material should be used with caution or replaced.
Troubleshooting Workflow Diagram
When encountering a problem, a logical workflow can streamline the troubleshooting process.
Caption: A logical workflow for troubleshooting EQC decomposition.
References
- Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. URL: https://www.worldscientificnews.com/wp-content/uploads/2016/02/WSN-31-2016-100-110.pdf
- SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives.
- Petrović, M., Pérez, S., & Barceló, D. (2013). Characterization of intermediate compounds formed upon photoinduced degradation of quinolones by high-performance liquid chromatography/high-resolution multiple-stage mass spectrometry. ResearchGate.
- J&K Scientific LLC. (n.d.). This compound.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php
- Agüera, A., Hernando, M. D., Malato, S., & Fernández-Alba, A. R. (2009). Polar photodegradation products of quinolones determined by HPLC/MS/MS. Photochemical and Photobiological Sciences.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. URL: https://www.japsonline.com/admin/php/uploads/444_pdf.pdf
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. URL: https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19
- Kumar, V., & Singh, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons, Inc.
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Technical Support Center: Optimizing Solvent Systems for TLC Analysis of Quinazolinone Reactions
Welcome to the Technical Support Center for Thin Layer Chromatography (TLC) analysis in quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the optimization of solvent systems for monitoring these critical reactions.
Introduction: The Role of TLC in Quinazolinone Synthesis
Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions, including the synthesis of quinazolinone derivatives.[1][2] It allows for rapid, qualitative assessment of the presence of starting materials, intermediates, and the desired product. The key to effective TLC analysis lies in the selection of an appropriate solvent system (mobile phase), which dictates the separation of components on the stationary phase (typically silica gel).[3][4] This guide will provide in-depth troubleshooting for common TLC problems encountered during quinazolinone synthesis and offer practical solutions to achieve optimal separation.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter during the TLC analysis of your quinazolinone reaction.
Issue 1: Poor Separation of Spots (Overlapping or Smeared Spots)
Question: My TLC plate shows spots that are overlapping or poorly resolved. How can I improve the separation?
Answer: Poor resolution on a TLC plate indicates that the polarity of the mobile phase is not optimal for the mixture of compounds.[5] To achieve better separation, you need to systematically adjust the solvent system.
-
Underlying Principle: The separation of compounds on a silica gel TLC plate is based on differences in their polarity.[6][7] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Rf value), while less polar compounds are more soluble in the mobile phase and travel further (higher Rf value).[2][6] The goal is to find a solvent system that maximizes the difference in Rf values between your starting materials, intermediates, and the final quinazolinone product.
-
Step-by-Step Protocol for Optimizing Separation:
-
Start with a Standard Solvent System: A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][8] Begin with a ratio of 7:3 or 8:2 hexane:ethyl acetate.
-
Systematically Vary the Polarity:
-
If spots are clustered at the bottom (low Rf): The solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). Try ratios like 6:4, 1:1, and so on.
-
If spots are clustered at the top (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent.
-
-
Consider Alternative Solvent Systems: If adjusting the ratio of your initial system doesn't provide adequate separation, you may need to switch to a different solvent combination. For more polar quinazolinones, a mixture of dichloromethane and methanol can be effective.[8]
-
Utilize Co-spotting: To definitively identify your starting materials and product, co-spot your reaction mixture alongside pure samples of your starting materials on the same TLC plate.[9] This will help you track the consumption of reactants and the formation of the product.
-
Issue 2: Streaking or Tailing of Spots
Question: The spots on my TLC plate are elongated or have tails. What causes this and how can I fix it?
Answer: Streaking or tailing of spots on a TLC plate can be caused by several factors, including sample overloading, inappropriate spotting solvent, or interactions between the compound and the stationary phase.[10][11]
-
Causality and Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[11] The stationary phase becomes saturated, leading to a non-uniform distribution of the compound as the solvent moves up the plate.
-
Solution: Dilute your sample and re-spot a smaller amount on the plate.[11]
-
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar, it can cause the initial spot to spread out at the baseline, leading to streaking during development.[10]
-
Solution: Use a less polar and more volatile solvent to dissolve your sample for spotting. Dichloromethane or ethyl acetate are often good choices.[5]
-
-
Compound Interaction with Silica Gel: Some compounds, particularly those that are acidic or basic, can interact strongly with the acidic silica gel, causing tailing.[10][11]
-
Issue 3: Spots Remain at the Baseline (Rf ≈ 0)
Question: My spots are not moving from the baseline of the TLC plate. What should I do?
Answer: If your spots remain at the origin, it indicates that the mobile phase is not polar enough to move the compounds up the plate.[12]
-
Explanation: Your compounds have a much stronger affinity for the stationary phase (silica gel) than for the mobile phase. To get them to move, you need to increase the eluting power of your solvent system.
-
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: Significantly increase the proportion of the polar solvent in your mixture. For a hexane/ethyl acetate system, you might need to move to a higher concentration of ethyl acetate or even pure ethyl acetate.
-
Switch to a More Polar Solvent System: If increasing the polarity of your current system is ineffective, switch to a stronger eluent combination, such as dichloromethane/methanol.[8] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
-
Issue 4: Spots Run with the Solvent Front (Rf ≈ 1)
Question: All my spots are running at the top of the TLC plate with the solvent front. How can I resolve them?
Answer: When spots run with the solvent front, it means the mobile phase is too polar for your compounds.[12]
-
Explanation: The compounds are highly soluble in the mobile phase and have very little interaction with the stationary phase. To achieve separation, you need to decrease the eluting power of your solvent system.
-
Troubleshooting Steps:
-
Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent in your mixture. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 9:1 or even a 95:5 ratio.[12]
-
Change to a Less Polar Solvent System: If you are already using a low percentage of a polar solvent, you may need to switch to an even less polar system. For very non-polar compounds, you might use a mixture of hexane and a small amount of a slightly more polar solvent like toluene or dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for a new quinazolinone reaction?
A1: A good starting point for many quinazolinone derivatives is a mixture of hexane and ethyl acetate, often in a 7:3 or 8:2 ratio.[5] This system provides a good balance of polarity for many common quinazolinone scaffolds. From this starting point, you can adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.2 and 0.4.[8]
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
A2: The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front.[2] It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase. It provides an indication of the compound's polarity; lower Rf values correspond to more polar compounds, and higher Rf values indicate less polar compounds.[13][14]
Q3: I can't see any spots on my TLC plate after development. What could be the issue?
A3: There are several reasons why you might not see spots on your developed TLC plate:
-
The compound is not UV-active: Quinazolinones, being aromatic, are typically UV-active.[12] However, if your starting materials or intermediates are not, you will need to use a visualization stain.
-
The sample is too dilute: The concentration of your compound may be too low to be detected.[11] Try concentrating your sample or spotting the plate multiple times in the same location, allowing the solvent to evaporate between applications.[11]
-
The compound has evaporated: If your compound is volatile, it may have evaporated from the plate during development or drying.
Q4: What are the best visualization techniques for quinazolinone compounds?
A4: The most common and non-destructive method for visualizing quinazolinones is using a UV lamp, as their conjugated aromatic system makes them UV-active.[12][15] However, for compounds that are not UV-active or to enhance visualization, chemical stains are used.[16]
-
UV Light: View the dried TLC plate under a UV lamp (typically at 254 nm). UV-active compounds will appear as dark spots against a fluorescent background.[15]
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and effective method.[16][17] Iodine vapor will stain many organic compounds, making them appear as brown or yellow spots.[17]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[12]
Experimental Protocols and Data
Protocol: Step-by-Step TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.[5]
-
Sample Preparation: Dissolve a small amount of your reaction mixture and starting materials in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
Spotting: Using a capillary tube, apply small spots of your samples onto the baseline.[5] It is good practice to spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).[9]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[18] Cover the chamber to allow for solvent vapor saturation.[4]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5][18] Allow the plate to dry and then visualize the spots using a UV lamp or an appropriate stain.[5]
Table 1: Example Solvent Systems for Quinazolinone TLC Analysis
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 7:3) | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on initial TLC results.[5][8] |
| Dichloromethane / Methanol (e.g., 95:5) | For more polar quinazolinone derivatives. | Effective for compounds that show low Rf in hexane/ethyl acetate systems.[8] |
| Toluene / Acetone (e.g., 8:2) | Alternative for moderately polar compounds. | Can provide different selectivity compared to ester-based systems. |
| Chloroform / Methanol (e.g., 8:2) | Used for a range of quinazolinone derivatives. | A versatile solvent system for various polarities.[19] |
Diagrams
Caption: Troubleshooting workflow for common TLC issues.
Caption: General guide for solvent system selection based on compound polarity.
References
- Benchchem. Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- National Institutes of Health (NIH). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
- Benchchem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- SiliCycle. Thin Layer Chromatography Plates: Use and Best Practices.
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- National Institutes of Health (NIH). A rapid and systematic approach for the optimization of radio-TLC resolution.
- Benchchem. Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
- Chemistry LibreTexts. 2.3D: Separation Theory.
- Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
- MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
- Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
- University of California, Los Angeles. Thin Layer Chromatography.
- University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography.
- University of Colorado Boulder. Thin Layer Chromatography (TLC).
- University of California, Los Angeles. TLC Visualization Methods.
- Merck. TLC Tips and Tricks.
- Benchchem. Technical Support Center: Synthesis of Quinazolinone Derivatives.
- National Institutes of Health (NIH). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- University of California, Los Angeles. TLC Stains.
- ResearchGate. Comparison of RF value for different solvent using effective carbon number (ECN) method.
- Benchchem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- ResearchGate. Recent Advances in Quinazolinones as an Emerging Molecular Platform for Luminescent Materials and Bioimaging.
- University of Illinois Chicago. 5. Thin Layer Chromatography.
- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Scribd. TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid.
- SiliCycle. Troubleshooting for Thin Layer Chromatography.
- Chemistry LibreTexts. 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
- University of Rochester. Troubleshooting Thin Layer Chromatography.
- Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
- EPFL. TLC Visualization Reagents.
- Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Organic Chemistry. TLC stains.
- University of Rochester. Magic Formulas: TLC Stains.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- MIT OpenCourseWare. TLC-The Basics | MIT Digital Lab Techniques Manual.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ResearchGate. The Rf values of the best three developing solvent systems..
- Marz Chemistry. RF Values[MarZ Chemistry].
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Overcoming poor reactivity of substituted anthranilamides in quinazolinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Reactivity of Substituted Anthranilamides
Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges posed by poorly reactive substituted anthranilamides. As Senior Application Scientists, we understand that synthetic roadblocks can be frustrating. This resource is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Yields & Stalled Reactions
The synthesis of the quinazolinone scaffold, a privileged structure in medicinal chemistry, often begins with the cyclocondensation of an anthranilamide derivative.[1][2] However, the electronic and steric nature of substituents on the anthranilamide ring can dramatically impact reactivity, leading to disappointing yields or failed reactions.[1][3] This section addresses the most common issues and provides actionable solutions.
Issue 1: Reaction fails to proceed or gives trace product with electron-deficient anthranilamides.
Root Cause Analysis: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) substituents decrease the nucleophilicity of both the amino group and the amide nitrogen of the anthranilamide. This reduced electron density hinders the initial nucleophilic attack on the carbonyl partner (e.g., aldehyde, orthoester) and the subsequent intramolecular cyclization, which are critical steps in quinazolinone formation.[3]
Troubleshooting Strategies:
-
Increase Reaction Temperature: Forcing conditions, such as higher temperatures, can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitoring for potential decomposition is crucial.[4]
-
Employ Stronger Catalysts:
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can protonate the carbonyl partner, making it a more potent electrophile and facilitating the initial condensation.[3][5]
-
Lewis Acids: Lewis acids such as FeCl₃ or SbCl₃ can coordinate to the carbonyl oxygen, similarly increasing its electrophilicity.[6][7]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the polar reactants, often leading to higher yields and dramatically reduced reaction times, which is particularly beneficial for unreactive substrates.[2][8][9]
-
Alternative Synthetic Routes: If direct condensation fails, consider a two-step approach. First, acylate the anthranilamide to form the N-acyl anthranilamide, then induce cyclodehydration. This can sometimes be more efficient for deactivated systems.[10]
Issue 2: Low yields are observed with sterically hindered anthranilamides.
Root Cause Analysis: Bulky substituents near the reacting centers (the 2-amino group and the amide) can physically obstruct the approach of the reaction partner and impede the conformational changes required for the final ring-closing step.[3] For instance, a methyl group at the 6-position of the anthranilamide can lead to the formation of a non-cyclized amide instead of the desired quinazolinone.[3]
Troubleshooting Strategies:
-
Change the Reaction Partner:
-
Using less sterically demanding aldehydes or switching from orthoesters to aldehydes might alleviate steric clash.
-
The use of dimethylformamide dimethylacetal (DMFDMA) can be an effective one-carbon source for constructing the quinazolinone ring, sometimes overcoming steric barriers.[11]
-
-
High-Temperature/Pressure Conditions: Similar to addressing electronic effects, increasing the thermal energy can help overcome steric repulsion.
-
Catalyst Selection: Certain catalytic systems may be more tolerant of steric hindrance. For example, some iridium-catalyzed hydrogen transfer reactions have shown success in these scenarios.
-
Flow Chemistry: Continuous flow reactors can offer precise control over temperature and reaction time at elevated pressures, which can drive sterically hindered reactions to completion more effectively than batch processes.[12]
Issue 3: Formation of undesired side products, such as benzimidazoles.
Root Cause Analysis: The reaction pathway can be sensitive to solvent polarity. In some cases, particularly with certain substrates, non-polar solvents may favor the formation of benzimidazole byproducts over the desired quinazolinone.[4]
Troubleshooting Strategies:
-
Solvent Optimization: Switching to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or even a polar protic solvent like ethanol, can significantly influence the reaction pathway and favor quinazolinone formation.[4][13]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time can minimize the formation of thermodynamically stable but undesired side products.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a substituted anthranilamide and an aldehyde not working, even with a catalyst?
This is a common issue stemming from the interplay of electronic and steric effects. If your anthranilamide has strong electron-withdrawing groups, the nucleophilicity of the amino group might be too low for the reaction to initiate, even with a standard acid catalyst.[3] Similarly, significant steric hindrance around the reactive sites can prevent the necessary bond formations.
A1: Recommended Actions:
-
Confirm Reactant Purity: Ensure your starting materials are pure and dry.
-
Intensify Reaction Conditions: Consider moving to a higher boiling point solvent to increase the reaction temperature. Microwave-assisted synthesis is an excellent alternative to explore for accelerating sluggish reactions.[2][6][7]
-
Alternative Catalysis: If a Brønsted acid isn't effective, a Lewis acid or a transition metal catalyst (e.g., copper(I) bromide) might promote the reaction through a different mechanism.[12]
-
Consider a Different Synthetic Strategy: It may be more effective to start from a different precursor, such as the corresponding isatoic anhydride, which can be more reactive in some multi-component reactions.[3]
Q2: I'm observing a mixture of products. How can I improve the selectivity for the desired quinazolinone?
A2: Product selectivity is often a function of the reaction conditions.
-
Solvent Choice: As noted in the troubleshooting guide, solvent polarity is a critical factor. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol).[4]
-
Temperature Control: The formation of byproducts can be temperature-dependent. Running the reaction at a lower temperature for a longer duration may improve selectivity. Conversely, sometimes a higher temperature can favor the desired product. Systematic optimization is key.
-
Catalyst Loading: The amount of catalyst can also influence selectivity. Try varying the catalyst loading to find the optimal concentration.
Q3: Are there any "greener" or more sustainable methods for quinazolinone synthesis from anthranilamides?
A3: Yes, the field is actively moving towards more environmentally friendly synthetic protocols.
-
Catalyst- and Solvent-Free Reactions: Some syntheses can be achieved by heating the anthranilamide and aldehyde together under air, which acts as the oxidant.[1][13]
-
Mechanochemical Synthesis: Grinding the reactants together, often with a catalytic amount of an acid like p-TSA, can drive the reaction to completion without the need for a solvent, significantly reducing waste.[3]
-
Aqueous Media: Certain reactions can be performed in water, sometimes with the aid of a surfactant or a phase-transfer catalyst, which is a much more environmentally benign solvent.[3][14]
Q4: Can I use ketones instead of aldehydes in these reactions?
A4: Yes, ketones can be used, and they will result in a 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one. The subsequent oxidation to the fully aromatic quinazolinone is not possible in this case. The reactivity of ketones is generally lower than that of aldehydes due to steric hindrance and the electron-donating effect of the two alkyl/aryl groups. Therefore, more forcing conditions or more active catalysts may be required.[15][16]
Experimental Protocols & Data
Protocol 1: General Procedure for p-TSA Catalyzed Synthesis of Quinazolinones
This protocol is a good starting point for moderately reactive anthranilamides.
-
To a round-bottom flask equipped with a reflux condenser, add the substituted anthranilamide (1.0 eq), the aldehyde (1.1 eq), and p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Add a suitable solvent (e.g., toluene or THF) to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent. If not, remove the solvent under reduced pressure.
-
The crude intermediate (dihydroquinazolinone) is then dissolved in a suitable solvent (e.g., THF), and an oxidant such as phenyliodine diacetate (PIDA) (1.2 eq) is added.[5]
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Catalyst and Solvent Selection
| Issue | Substituent Type on Anthranilamide | Recommended Catalyst | Recommended Solvent | Temperature Profile |
| Low Reactivity | Strong EWG (e.g., -NO₂) | Trifluoroacetic Acid (TFA)[3] or FeCl₃ | DMSO[13] or DMF | High (120-150 °C) or Microwave[2] |
| Steric Hindrance | Bulky group at C6 (e.g., -CH₃)[3] | Iridium or Cobalt complexes[17][18] | Toluene or Dichloromethane | High (Reflux or higher) |
| Side Product | Moderate EWG/EDG | p-Toluenesulfonic Acid (p-TSA)[5] | THF[5] or Ethanol | Moderate (Reflux) |
| Green Synthesis | Electron Rich/Neutral | None (Aerobic)[1] or p-TSA (catalytic) | None (Mechanochemical)[3] | High (Heating) or Grinding |
Visualizing the Process
Diagram 1: General Reaction Pathway
The synthesis generally proceeds through an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.
Caption: General pathway for quinazolinone synthesis.
Diagram 2: Troubleshooting Decision Tree
This workflow helps in systematically addressing poor reactivity issues.
Caption: Decision tree for troubleshooting poor reactivity.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Obafemi, C. A., et al. (2013). Microwave-assisted Synthesis and Antibacterial Activity of Some Quinazolinone Derivatives. Journal of Pharmaceutical Research.
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO.
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- ResearchGate. (n.d.). Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism.
- Cheng, R., et al. (2013).
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
- Dabiri, M., et al. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. PMC - NIH.
- ResearchGate. (n.d.). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Abdelkhalek, A. S., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- ACS Publications. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
- ResearchGate. (n.d.). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Google Patents. (n.d.). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
- ResearchGate. (n.d.). Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents.
- ScienceScholar. (2022). Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents.
- MDPI. (n.d.). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade.
- PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- MDPI. (n.d.). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation.
- ResearchGate. (n.d.). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media.
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- 5. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of Copper-Catalyzed Quinazolinone Synthesis
Welcome to the technical support center for copper-catalyzed quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Quinazolinones are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a vast range of biological activities.[1] Copper catalysis offers an affordable, abundant, and often highly efficient route for their synthesis.[1][2] However, like any sophisticated chemical transformation, challenges can arise.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and enhance the overall efficiency of your synthetic endeavors.
Section 1: Troubleshooting Low or No Product Yield
Low conversion of starting materials is one of the most frequent challenges. The issues often trace back to fundamental reaction parameters such as solvent, base, temperature, or the integrity of the reactants.
Question 1: My reaction shows very low conversion or fails completely. Where should I start my investigation?
Answer: A systematic approach is crucial. Before making significant changes to the catalytic system, verify the foundational elements of your reaction setup. A logical troubleshooting workflow can save considerable time and resources.
Start by checking reactant and reagent purity. Ensure starting materials are free from contaminants and that solvents are anhydrous if the reaction is moisture-sensitive. Next, re-evaluate your choice of solvent and base, as these are critical for reaction success.[3] Temperature also plays a pivotal role; some reactions require significant thermal energy to proceed efficiently.[4]
Below is a decision tree to guide your initial troubleshooting steps.
Caption: Troubleshooting flowchart for low yield in quinazolinone synthesis.
Question 2: How critical is the choice of solvent and base?
Answer: The selection of solvent and base is paramount and can dictate the reaction's success or failure.
-
Solvent: The solvent's primary role is to solubilize the reactants, but its polarity can also influence the reaction pathway. Polar aprotic solvents like DMSO, DMF, and anisole are frequently used and often give superior results compared to non-polar solvents like toluene or THF.[3][5] In some copper-catalyzed domino reactions, DMSO is the solvent of choice, facilitating both the initial coupling and subsequent cyclization steps.[6]
-
Base: The base is typically required to deprotonate a nucleophile (e.g., an amine or the amide N-H) or to neutralize acid generated during the reaction. The strength of the base must be sufficient to facilitate the key deprotonation step without causing unwanted side reactions. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] Organic bases like Et₃N are also employed, particularly in reactions involving isocyanides.[5] If a reaction is sluggish with a weaker base like K₂CO₃, switching to a stronger, more soluble base like Cs₂CO₃ can significantly improve the rate and yield.[3]
| Parameter | Common Choices | Typical Yield (%) | Rationale & Reference |
| Solvent | Toluene, THF (Non-polar) | < 20% | Often ineffective due to poor reactant solubility and favoring side reactions.[3] |
| DMSO, DMF (Polar Aprotic) | 70-95% | Excellent solubilizing power for a wide range of substrates and salts. Often the optimal choice.[6] | |
| Anisole (Polar Aprotic) | 60-90% | A more sustainable solvent option that performs well in many Cu-catalyzed cyclizations.[8] | |
| Base | Na₂CO₃ (Weak) | < 40% | May be too weak for efficient deprotonation, leading to incomplete reaction.[3] |
| K₂CO₃, K₃PO₄ (Moderate) | 65-85% | Effective for a broad range of substrates; a good starting point for optimization.[6][7] | |
| Cs₂CO₃ (Strong) | > 80% | Higher solubility and basicity can accelerate reactions with challenging substrates.[9] |
Section 2: Managing Side Product Formation
The formation of undesired byproducts complicates purification and reduces the yield of the target quinazolinone. Understanding the mechanistic origins of these side products is key to their suppression.
Question 3: My reaction produces a significant amount of a benzimidazole byproduct instead of the quinazolinone. What causes this and how can I fix it?
Answer: This is a classic example of competing cyclization pathways. The formation of a benzimidazole side product is often favored in non-polar solvents.[3]
Causality: The key intermediate in many quinazolinone syntheses is a 2-aminobenzamide derivative. Intramolecular cyclization can occur via two competing pathways:
-
Desired Pathway (Quinazolinone): Nucleophilic attack of the amide nitrogen onto an imine or carbonyl carbon. This is generally favored in polar solvents.
-
Side Pathway (Benzimidazole): An alternative cyclization pathway that can be promoted by specific reaction conditions, particularly the use of non-polar solvents which may alter the conformation or reactivity of the intermediate.[3]
Solution:
-
Switch to a Polar Solvent: The most effective solution is to change the solvent. Switching from a non-polar solvent like toluene to a polar aprotic solvent like DMSO or DMF will almost always favor the desired quinazolinone formation.[3]
-
Optimize Temperature: Temperature can also influence the selectivity. Systematically screen temperatures to find the optimal window for the desired transformation.
Caption: Competing cyclization pathways in quinazolinone synthesis.
Question 4: I'm observing uncyclized intermediates or homocoupling of my starting materials. What should I do?
Answer: These issues point to problems with either the cyclization step or the catalytic cycle itself.
-
Uncyclized Intermediates: If you isolate the product of the initial C-N coupling but not the final cyclized quinazolinone (e.g., you isolate 2-(benzylamino)benzamide instead of 2-phenylquinazolin-4(3H)-one), it indicates the second step (cyclization/oxidation) is failing.[6]
-
Cause: This can be due to insufficient temperature, an inappropriate oxidant (if one is required), or steric hindrance preventing the intramolecular ring closure.
-
Solution: Increase the reaction temperature. If the reaction is an aerobic oxidation, ensure good exposure to air or O₂. For sterically hindered substrates, a more forceful base or higher temperatures may be necessary to drive the cyclization to completion.
-
-
Homocoupling: The formation of biaryls from aryl halide starting materials (Ullmann homocoupling) suggests that the desired cross-coupling with the amine nucleophile is too slow.
-
Cause: This can happen if the amine is not nucleophilic enough or if the catalyst concentration is too high, promoting catalyst aggregation and side reactions.
-
Solution: Consider adding a ligand to the copper catalyst to modulate its reactivity and favor the cross-coupling pathway.[10] Also, ensure the base is effectively deprotonating the amine to increase its nucleophilicity.
-
Section 3: Catalyst System Optimization and Troubleshooting
The heart of the reaction is the copper catalyst. Its activity, stability, and interaction with ligands are critical for efficiency.
Question 5: What is the general catalytic cycle, and how does it help in troubleshooting?
Answer: Most copper-catalyzed C-N cross-coupling reactions are thought to proceed through a Cu(I)/Cu(III) or a related catalytic cycle. Understanding these fundamental steps helps diagnose where a reaction might be failing.
-
Ligand Association: The active Cu(I) species coordinates with the nucleophile (amine/amide) and the base.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the coupled product and regenerating a Cu(I) species, thus closing the catalytic cycle.
Problems can arise at any stage: if the ligand is inappropriate, if the oxidative addition is slow (e.g., with aryl chlorides), or if the catalyst falls out of the cycle.
Caption: Generalized catalytic cycle for Cu-catalyzed C-N coupling.
Question 6: My reaction starts well but then stalls. Could this be catalyst deactivation?
Answer: Yes, stalling is a classic sign of catalyst deactivation. Copper catalysts can be deactivated through several mechanisms.
-
Catalyst Agglomeration/Precipitation: The active, soluble Cu(I) species can precipitate from the solution as insoluble copper salts or copper metal (copper black), effectively removing it from the catalytic cycle.[7] This can be caused by impurities or unfavorable reaction conditions.
-
Ligand Degradation: In ligated systems, the ligand itself can be consumed by a side reaction, such as competitive N-arylation, which deactivates the catalyst.[10]
-
Inhibition by Products or Bases: In some cases, the reaction product can coordinate too strongly to the copper center, inhibiting turnover. Similarly, certain bases or their counter-ions can form inactive copper complexes.[7][11]
Solutions:
-
Use a Ligand: For challenging reactions, the addition of a stabilizing ligand like 1,10-phenanthroline, a phosphine (e.g., PCy₃), or an amino acid (e.g., L-proline) can prevent catalyst agglomeration and improve its lifetime and efficiency.[8][12]
-
Ensure Inert Atmosphere: Although many modern protocols are "aerobic," oxygen can sometimes lead to the formation of inactive CuO or Cu₂O species. If you suspect oxidative deactivation, running the reaction under an inert atmosphere (N₂ or Ar) is a crucial troubleshooting step.
-
Check Base Compatibility: The solubility and coordination properties of the base are important. Insoluble inorganic bases can sometimes lead to slow, inconsistent reaction rates.[7]
Experimental Protocols
This section provides a general, self-validating protocol that serves as a robust starting point for your experiments.
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones
This protocol is adapted from a reliable domino synthesis methodology involving 2-halobenzamides and (aryl)methanamines.[6]
Materials:
-
2-Iodobenzamide (or other 2-halobenzamide) (1.0 equiv)
-
(Aryl)methanamine (2.0 equiv)
-
Copper(I) Bromide (CuBr) (10 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 2-halobenzamide (e.g., 0.2 mmol, 49.4 mg), CuBr (0.02 mmol, 2.9 mg), and K₂CO₃ (0.6 mmol, 82.9 mg).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times. While the original procedure runs under air, starting under inert conditions is a good practice for troubleshooting.
-
Through the septum, add anhydrous DMSO (2 mL) followed by the (aryl)methanamine (e.g., benzylamine, 0.4 mmol, 43.6 µL).
-
Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
Self-Validation: This protocol is considered self-validating because it uses commercially available, well-behaved starting materials and a simple, robust catalytic system. Successful synthesis of the target quinazolinone in good yield (typically >70%) confirms the integrity of the reagents, solvent, and experimental setup, providing a reliable baseline for exploring more complex substrates.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Wang, B., et al. (2010). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 12(20), 4632–4635. [Link]
- Xu, W., et al. (2016). Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. Synlett, 27(19), 2851-2857. [Link]
- Yadav, P., & Singh, R. (2023). Recent advances in copper-catalyzed synthesis of quinazolinones. RSC Advances. [Link]
- Li, Y., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Organic Chemistry Frontiers. [Link]
- Tamatam, R., Kim, S.-H., & Shin, D. (2023).
- Tamatam, R., Kim, S.-H., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562. [Link]
- Dutta, B., et al. (2023). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. [Link]
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones.
- Pal, S., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products.
- ResearchGate. (n.d.). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols.
- RSC Publishing. (2022). Copper and electrocatalytic synergy for the construction of fused quinazolinones with 2-aminobenzaldehydes and cyclic amines. [Link]
- Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
- ResearchGate. (n.d.). Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions.
- ResearchGate. (n.d.). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
- Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4261–4305. [Link]
- National Institutes of Health. (2022). Copper and electrocatalytic synergy for the construction of fused quinazolinones with 2-aminobenzaldehydes and cyclic amines. [Link]
- Lefèvre, G., et al. (2014). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 33(21), 6240–6252. [Link]
- National Institutes of Health. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
- Upadhyaya, K., et al. (2016). One-Pot Copper(I)-Catalyzed Ligand/Base-Free Tandem Cyclooxidative Synthesis of Quinazolinones. The Journal of Organic Chemistry, 81(12), 5046–5055. [Link]
- National Institutes of Health. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- Balaraman, K., & Gunanathan, C. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
- Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. [Link]
- Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 94. [Link]
- ResearchGate. (n.d.). Recent examples of the copper-catalyzed synthesis of quinazolinones and this work.
- ResearchGate. (n.d.). Copper-catalyzed synthesis of quinazolinones.
- ResearchGate. (n.d.). A Simple and Efficient Approach to Quinazolinones under Mild Copper-Catalyzed Conditions.
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- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Synthesis of Quinazolinone Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation. As a self-validating system, the protocols and troubleshooting advice provided herein are grounded in established scientific principles and field-proven insights to ensure the robustness and reproducibility of your synthetic workflows.
I. Troubleshooting Guide: Common Issues & Solutions
Microwave-assisted organic synthesis (MAOS) offers significant advantages in terms of reaction speed and efficiency for quinazolinone synthesis.[1][2][3][4] However, like any technique, it presents a unique set of challenges. This section addresses common problems, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) | Causality & Expert Insights |
| Low or No Product Yield | 1. Suboptimal Temperature: The reaction has not reached the necessary activation energy. 2. Incorrect Solvent: The chosen solvent may have poor microwave absorption properties (low dielectric constant).[5] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Catalyst Inactivity: The catalyst may be poisoned, degraded, or an inappropriate choice for the specific transformation. | 1. Increase Temperature: Incrementally increase the reaction temperature. Microwave reactors allow for rapid heating to temperatures far above the solvent's boiling point in sealed vessels.[6][7] 2. Solvent Screening: Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, DMSO, ethanol).[6] Ionic liquids can also be highly effective microwave absorbers.[8][9] 3. Extend Reaction Time: Increase the irradiation time in increments. However, be mindful of potential byproduct formation with prolonged heating. 4. Catalyst Optimization: If using a catalyst (e.g., copper, palladium), ensure its integrity and consider screening other catalysts.[6][8][10] For some reactions, a catalyst-free approach under microwave irradiation may be feasible. | Microwave energy is converted to thermal energy through dielectric heating, which is most efficient in polar molecules.[5][11] Therefore, a polar solvent is crucial for effective and uniform heating of the reaction mixture.[12] The reaction temperature is a critical parameter that directly influences the reaction rate. Dedicated microwave reactors provide precise temperature control, which is essential for reproducibility.[13] |
| Formation of Byproducts/Charring | 1. Excessive Temperature: Overheating can lead to the decomposition of starting materials, reagents, or the desired product. 2. Prolonged Reaction Time: Extended exposure to high temperatures can promote side reactions. 3. Localized Superheating: Non-uniform heating within the reaction vessel can create "hot spots" where decomposition occurs.[14] | 1. Reduce Temperature: Lower the set reaction temperature. 2. Decrease Reaction Time: Optimize the irradiation time to be just sufficient for the completion of the reaction. 3. Ensure Proper Stirring: Use a properly sized magnetic stir bar to ensure homogenous heating of the reaction mixture.[14] For viscous mixtures, mechanical stirring may be necessary if the reactor allows. | The rapid heating rates in microwave synthesis can sometimes lead to overshooting the target temperature, causing thermal degradation.[12] Effective stirring is paramount to distribute the microwave energy evenly throughout the reaction mixture, preventing localized superheating and ensuring consistent results.[14] |
| Reaction Not Reproducible | 1. Inconsistent Microwave Power Delivery: Domestic microwave ovens often have uneven power distribution.[15] 2. Variations in Starting Material Quality: Impurities in reactants can affect the reaction outcome. 3. Inaccurate Temperature/Pressure Monitoring: Lack of precise control over reaction parameters. | 1. Use a Dedicated Scientific Microwave Reactor: These instruments provide uniform microwave irradiation and precise control over reaction parameters.[13][14] 2. Ensure High Purity of Reagents: Use reagents of known purity and consistency. 3. Calibrate Sensors: Regularly calibrate the temperature and pressure sensors of your microwave reactor according to the manufacturer's guidelines. | Reproducibility in microwave synthesis is highly dependent on the equipment used. Scientific microwave reactors are designed for laboratory use and offer features like continuous power output, accurate temperature and pressure feedback control, and efficient stirring, which are absent in domestic ovens.[13][14] These features are critical for obtaining consistent and reliable results. |
| Pressure Build-up and Vessel Failure | 1. Reaction Generates Gas: Some reactions may evolve gaseous byproducts, leading to a rapid increase in pressure in a sealed vessel.[16] 2. Use of Low-Boiling Point Solvents at High Temperatures: This can generate significant vapor pressure. 3. Exceeding Vessel's Pressure Limit: The combination of solvent vapor pressure and gaseous byproducts can exceed the safety limits of the reaction vial.[16] | 1. Conduct a Small-Scale Test Reaction: Always perform a small-scale test to assess gas evolution before scaling up. 2. Choose an Appropriate Solvent: Select a solvent with a higher boiling point if high temperatures are required. 3. Use Vented Vessels or Operate at a Lower Temperature: If gas evolution is unavoidable, consider using vessels with pressure-release caps or optimizing the reaction to proceed at a lower, safer temperature. 4. Do Not Exceed the Recommended Fill Volume: Adhere to the manufacturer's guidelines for the maximum reaction volume in the vessel. | Safety is paramount in microwave chemistry.[14] The rapid heating in a sealed system can lead to a dangerous build-up of pressure.[17] Understanding the potential for gas evolution and the vapor pressure of your chosen solvent at the target temperature is crucial for preventing vessel failures and ensuring a safe operating environment. Always consult the specifications and safety guidelines of your microwave reactor and reaction vessels.[14] |
II. Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis faster than conventional heating for quinazolinone synthesis?
Microwave irradiation directly heats the reaction mixture through dielectric heating, a process where polar molecules align with the rapidly oscillating electric field of the microwaves, generating heat.[5][12] This leads to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture, significantly accelerating the reaction rate compared to conventional heating, which relies on slower thermal conduction from the vessel walls.[12][17]
Q2: Can I use a domestic microwave oven for my synthesis?
It is strongly advised against using a domestic microwave oven for chemical synthesis.[14] These appliances lack the necessary safety features, such as pressure and temperature monitoring and control, and are not designed to handle corrosive solvents or the potential for sudden pressure increases.[13][14] This can lead to explosions, poor reproducibility, and exposure to hazardous fumes.[14][16] Always use a dedicated scientific microwave reactor designed for laboratory use.[14]
Q3: What are the best solvents for microwave-assisted quinazolinone synthesis?
The ideal solvents for microwave synthesis are polar and have a high dielectric constant, as they efficiently absorb microwave energy.[5] Commonly used and effective solvents for quinazolinone synthesis include:
Non-polar solvents like toluene or hexane are generally poor choices unless a reactant or catalyst strongly absorbs microwaves.[5] In some cases, solvent-free reactions can be performed, which is a greener approach.[7][10][12]
Q4: How do I choose the right starting materials for my desired quinazolinone derivative?
The choice of starting materials dictates the substitution pattern of the final quinazolinone. Common synthetic strategies include:
-
Niementowski Reaction: Condensation of anthranilic acids with amides.[6][7]
-
From 2-Aminobenzamides: Reaction with aldehydes, alcohols, or other carbonyl compounds.[10]
-
From Anthranilic Acid: Reaction with various nitrogen and carbon sources, such as in a one-pot, multi-component reaction.[2][3]
The specific substituents on your starting materials (e.g., on the anthranilic acid or the aldehyde) will be incorporated into the final quinazolinone structure.
Q5: What safety precautions should I take when performing microwave-assisted synthesis?
-
Always use a dedicated laboratory microwave reactor. [14]
-
Never exceed the maximum recommended temperature, pressure, or volume for the reaction vessels. [14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform reactions in a well-ventilated fume hood. [14]
-
Be aware of the potential for gas evolution and superheating. [14][16]
-
If you are unsure about a reaction, start with a small scale and low power. [14]
III. Experimental Workflows & Diagrams
A. General Workflow for Microwave-Assisted Quinazolinone Synthesis
The following diagram illustrates a typical workflow for optimizing the microwave-assisted synthesis of a quinazolinone derivative.
Caption: A generalized workflow for the optimization of microwave-assisted quinazolinone synthesis.
B. Troubleshooting Logic Diagram
This diagram provides a logical pathway for troubleshooting common issues encountered during synthesis.
Caption: A decision tree for troubleshooting common microwave synthesis problems.
IV. References
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing.
-
Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
-
A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
-
Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. PubMed Central.
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
-
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.
-
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH.
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal for Research in Applied Science and Engineering Technology.
-
A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing.
-
Safety Considerations for Microwave Synthesis. CEM Corporation.
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
-
Disadvantages of using microwave irradiation for synthesis reactions?!. The Student Room.
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
-
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
-
Microwave-assisted synthesis. Anton Paar Wiki.
-
Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. NIH.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-Quinazolone-2-carboxylate Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly promising subclass: Ethyl 4-quinazolone-2-carboxylate derivatives. We will dissect how subtle molecular modifications to this core structure can profoundly impact its biological activity, offering a comparative lens for researchers in drug discovery and development. This technical guide will navigate through the synthetic rationale, comparative biological data, and experimental protocols to empower your research endeavors.
The Quinazolinone Core: A Privileged Scaffold
The 4(3H)-quinazolinone ring system, a fusion of a pyrimidine and a benzene ring, is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets. The this compound scaffold, in particular, serves as a versatile starting point for chemical elaboration, offering multiple sites for modification. Understanding the electronic and steric influence of substituents at each position is paramount to designing potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents. We will explore the SAR across three major therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential in combating microbial resistance.[1][2] The this compound core can be tailored to exhibit potent antibacterial and antifungal properties.
Key SAR Insights:
-
Position 2 (C2): While the ethyl carboxylate group at C2 is our core, its modification into amides or hydrazones can significantly enhance antimicrobial potency. The introduction of lipophilic moieties at this position can facilitate passage through microbial cell membranes.[1]
-
Position 3 (N3): Substitution at the N3 position with various aryl or alkyl groups is a critical determinant of activity. The incorporation of heterocyclic rings, such as pyrazole, has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[3]
-
Fused Benzene Ring (C6, C7): The introduction of electron-withdrawing groups, such as halogens (e.g., bromine), on the benzene ring can increase the lipophilicity and, consequently, the antimicrobial efficacy of the compounds.[1]
Comparative Data for Antimicrobial Activity:
| Compound ID | C2-Substituent | N3-Substituent | Benzene Ring Substitution | Target Organism | MIC (µg/mL) | Reference |
| Lead Scaffold | -COOEt | -H | Unsubstituted | - | - | - |
| Derivative A | -CONH-aryl | -H | 6-Br | S. aureus | 1.56 | [1] |
| Derivative B | -C(=N-NH-C(=S)NH-aryl) | -H | Unsubstituted | E. coli | 8 | [3] |
| Derivative C | -COOEt | -CH2-aryl | 6,8-di-Br | B. cereus | 1.56 | [1] |
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[4][5][6][7][8][9][10] Derivatives of this compound have been explored as potent antiproliferative agents, often through the inhibition of protein kinases like EGFR.[7][8][9][10]
Key SAR Insights:
-
Position 2 (C2): Modification of the ethyl carboxylate to incorporate functionalities that can interact with the ATP-binding pocket of kinases is a common strategy. Aryl ether or aryl amino linkages at this position have shown promise.
-
Position 3 (N3): Small alkyl substitutions, such as a methyl group, on the N3 nitrogen can enhance anticancer activity.[8]
-
Position 4 (C4): The carbonyl oxygen at C4 is a crucial hydrogen bond acceptor.
-
Fused Benzene Ring (C6, C7): Substitutions at the C6 and C7 positions with groups that can form additional interactions with the target protein are beneficial. For instance, moieties that can act as hydrogen bond donors or acceptors can significantly improve potency.
Comparative Data for Anticancer Activity (IC50 in µM):
| Compound ID | C2-Substituent Modification | N3-Substituent | Benzene Ring Substitution | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| Gefitinib (Ref.) | - | - | - | 17.9 | 21.55 | 20.68 | [4][5] |
| Derivative D | 2-phenoxymethyl | -CH3 | Unsubstituted | >10 | >10 | >10 | [8] |
| Derivative E | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl} | -CH3 | Unsubstituted | 5.21 | 6.34 | 7.12 | [8] |
| Derivative F | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl} | -CH3 | Unsubstituted | 3.15 | 4.28 | 5.09 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and quinazolinone derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13][14]
Key SAR Insights:
-
Position 2 (C2): The ethyl carboxylate can be derivatized to mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs), which is crucial for binding to the active site of COX enzymes. Conjugation with moieties like ibuprofen has shown to enhance COX-2 selectivity.[11]
-
Position 3 (N3): The N3 position can be substituted with aryl groups bearing electron-withdrawing groups to enhance anti-inflammatory effects.[14]
-
Fused Benzene Ring: The introduction of a bromo group at position 6 has been associated with increased anti-inflammatory and analgesic activities.[12]
Comparative Data for Anti-inflammatory Activity (% Inhibition of Edema):
| Compound ID | C2-Substituent Modification | N3-Substituent | Benzene Ring Substitution | % Inhibition | Reference |
| Phenylbutazone (Ref.) | - | - | - | 38.9 | [14] |
| Derivative G | -COOEt | -phenyl | 6-Br | 18.2 | [12] |
| Derivative H | -COOEt | -4-chlorophenyl | 6-Br | 20.4 | [12] |
| Derivative I | Conjugated with Ibuprofen | -H | Unsubstituted | Similar to Celecoxib | [11] |
Experimental Protocols
To ensure the reproducibility and integrity of SAR studies, standardized experimental protocols are essential.
General Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
Rationale: This protocol describes a common and efficient method for synthesizing the core scaffold, which can then be used for further derivatization. The cyclization of an anthranilate derivative with ethyl cyanoformate is a key step.
Step-by-Step Methodology:
-
Starting Material: Begin with a substituted anthranilic acid or its ester derivative.
-
Amidation: React the anthranilate with a suitable reagent to form an intermediate amide.
-
Cyclization: To a solution of the intermediate in a suitable solvent (e.g., dioxane), add ethyl cyanoformate.[15]
-
Heating: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships
Diagrams are powerful tools for summarizing complex SAR data and guiding future drug design efforts.
General SAR of 4-Quinazolone Derivatives
Caption: Key modification sites on the 4-quinazolone core and their influence on biological activities.
Experimental Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship studies.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. This guide has systematically compared the structure-activity relationships of its derivatives across antimicrobial, anticancer, and anti-inflammatory applications. The key takeaways emphasize the critical role of substitutions at the C2, N3, and the fused benzene ring in dictating biological potency and selectivity.
Future research should focus on exploring novel substitutions at these key positions, employing computational modeling to guide rational design, and investigating the mechanism of action of the most potent derivatives. By leveraging the insights presented in this guide, the scientific community can accelerate the discovery of next-generation quinazolone-based therapeutics.
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A Comparative Analysis of the Biological Activity of Quinazolinone Derivatives, Anchored by Ethyl 4-quinazolone-2-carboxylate
A Senior Application Scientist's Guide to a Versatile Scaffold
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and profound biological significance. This guide delves into a comparative analysis of the biological activities of various quinazolinone derivatives, with a special focus on the foundational role of Ethyl 4-quinazolone-2-carboxylate. While this specific ester is often celebrated as a crucial synthetic intermediate, its core structure is the bedrock upon which a multitude of potent therapeutic agents are built.[1] This document will provide researchers, scientists, and drug development professionals with an in-depth comparison of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities across a spectrum of quinazolinone analogues, supported by experimental data and detailed protocols.
The Quinazolinone Core: A Hub of Pharmacological Diversity
The 4(3H)-quinazolinone nucleus is a bicyclic heterocyclic system that has captivated chemists and pharmacologists for decades. Its derivatives have demonstrated a wide array of pharmacological properties, leading to the development of numerous clinically approved drugs.[2] The structural flexibility of the quinazolinone ring system allows for substitutions at various positions, most notably at the 2 and 3 positions, giving rise to a vast library of compounds with finely tuned biological activities. These activities span from targeted anticancer therapies to broad-spectrum antimicrobial agents and potent central nervous system modulators.
This compound serves as a key building block in the synthesis of many of these derivatives.[1] Its ester functional group at the 2-position provides a reactive handle for the introduction of diverse chemical moieties, enabling the exploration of extensive structure-activity relationships (SAR). While direct, potent biological activity of this compound itself is not extensively documented, its importance is underscored by its frequent use in the synthesis of highly active compounds.
Comparative Biological Activity of Quinazolinone Derivatives
The following sections provide a comparative overview of the biological activities of various quinazolinone derivatives. The data presented is collated from numerous studies and is intended to highlight the therapeutic potential of this chemical class.
Anticancer Activity
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds acting as potent inhibitors of key signaling pathways involved in tumorigenesis.[3] A primary mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3]
Table 1: Comparative Anticancer Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Gefitinib (Iressa®) | Various (EGFR-mutant) | ~0.015-0.5 | EGFR Tyrosine Kinase Inhibitor | [4] |
| Erlotinib (Tarceva®) | Various (EGFR-mutant) | ~0.02-2 | EGFR Tyrosine Kinase Inhibitor | [4] |
| Compound 30 | A549 (Lung) | 6.15 nM (EGFR) | EGFR/HER2 Dual Inhibitor | [3] |
| Compound 45 | HepG-2 (Liver) | 4.36 | Carbonic Anhydrase Inhibitor | [3] |
| Compound A3 | PC3 (Prostate) | 10 | Not specified | [5][6] |
| Compound A3 | MCF-7 (Breast) | 10 | Not specified | [5][6] |
| Compound A3 | HT-29 (Colon) | 12 | Not specified | [5][6] |
The data clearly indicates that strategic modifications to the quinazolinone scaffold can yield compounds with potent, low nanomolar to micromolar anticancer activity. The success of drugs like Gefitinib and Erlotinib has paved the way for the continued exploration of this versatile scaffold in oncology.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinazolinone derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] One of the key bacterial targets for some quinazolinones is DNA gyrase, an enzyme essential for bacterial DNA replication.[8][9]
Table 2: Comparative Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action (if known) | Reference |
| Compound f1 | MRSA | 4-8 | DNA Gyrase B Inhibitor | [8][9] |
| Compound 27 | S. aureus | 0.03 | Penicillin-Binding Protein Inhibition | [10] |
| Compound 3m | S. aureus | 1.95 | Not specified | [11] |
| Compound 3m | C. albicans | 3.90 | Not specified | [11] |
| Various Derivatives | S. aureus, E. coli | 61.91-95.23% of standard | Not specified | [12] |
The impressive sub-microgram per milliliter MIC values for some derivatives against resistant strains like MRSA highlight the potential of quinazolinones to address the challenge of antimicrobial resistance.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[13][14]
Table 3: Comparative Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Assay | Activity | Mechanism of Action (if known) | Reference |
| Proquazone | In vivo | Effective at 300-900 mg/day | Non-steroidal anti-inflammatory | [13] |
| Compound 21 | Carrageenan-induced paw edema | 32.5% inhibition | Not specified | [14] |
| Compound 40 | Carrageageenan-induced paw edema | 36.3% inhibition | Not specified | [15] |
| Compound VA3 & VA4 | In vivo | More potent than diclofenac | Not specified | [16] |
The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing goal in medicine. The quinazolinone scaffold offers a promising template for the design of novel anti-inflammatory agents.
Anticonvulsant Activity
Several quinazolinone derivatives have been shown to possess significant anticonvulsant activity, making them attractive candidates for the treatment of epilepsy.[17][18] The mechanism of action for some of these compounds is believed to involve the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[18]
Table 4: Comparative Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Animal Model | Activity | Mechanism of Action (if known) | Reference |
| Methaqualone | PTZ & MES | Active | GABA-A Receptor Modulator | [17][18] |
| Compound 8, 13, 19 | PTZ-induced seizures | 100% protection | Carbonic Anhydrase II Inhibition (putative) | [17] |
| Compound 5f | PTZ & MES | ED50 = 28.90 mg/kg | Not specified | [19] |
| Compound 5b | PTZ & MES | ED50 = 47.38 mg/kg | Not specified | [19] |
| Compound 5c | PTZ & MES | ED50 = 56.40 mg/kg | Not specified | [19] |
The potent activity and high protection levels observed in preclinical models suggest that quinazolinones could be a valuable source of new antiepileptic drugs with potentially novel mechanisms of action.
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the scientific rigor behind these findings, this section outlines a key signaling pathway targeted by quinazolinones and a typical experimental workflow for assessing biological activity.
EGFR Signaling Pathway and Inhibition by Quinazolinones
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based EGFR inhibitors, such as Gefitinib, act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
General Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a standard workflow for evaluating the cytotoxic effects of novel quinazolinone derivatives against cancer cell lines.
Caption: A typical experimental workflow for MTT-based cytotoxicity assays.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of quinazolinone derivatives against a panel of cancer cell lines.
Materials:
-
Quinazolinone derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the growth medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of quinazolinone derivatives against selected bacterial and fungal strains.
Materials:
-
Quinazolinone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare a two-fold serial dilution of the quinazolinone derivatives in the broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
The quinazolinone scaffold, exemplified by the versatile synthetic intermediate this compound, represents a remarkably fruitful area of research in medicinal chemistry. The extensive body of work on its derivatives showcases a broad and potent spectrum of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the development of highly selective and potent therapeutic agents. This guide has provided a comparative overview of these activities, supported by experimental data and robust protocols, to aid researchers in the continued exploration and exploitation of this privileged chemical scaffold for the discovery of next-generation therapeutics.
References
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A Comparative Analysis of Synthetic Methodologies for Ethyl 4-quinazolone-2-carboxylate: A Guide for Researchers
Ethyl 4-quinazolone-2-carboxylate is a pivotal scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for a variety of pharmacologically active compounds.[1][2] The efficiency of its synthesis is therefore of critical importance to researchers in the field. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction conditions, and substrate availability.
Introduction to the Quinazolone Scaffold
The quinazolinone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The substituent at the 2-position, in this case, an ethyl carboxylate group, provides a versatile handle for further chemical modifications, making this compound a valuable building block.
Key Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached through several distinct pathways. This guide will focus on the most prevalent and mechanistically diverse methods, providing a detailed comparison of their advantages and limitations.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages |
| Method A: Condensation of Anthranilamide with Diethyl Oxalate | Anthranilamide, Diethyl Oxalate | Ethanol, Reflux | Good to Excellent | Readily available starting materials, straightforward procedure. | Requires elevated temperatures and relatively long reaction times. |
| Method B: One-Pot Three-Component Synthesis from Isatin Derivatives | Isatin, Aldehyde, Ammonium Acetate | Alkaline hydrolysis of isatin, followed by condensation. | Moderate to Good | High atom economy, potential for diversity-oriented synthesis.[3] | The initial hydrolysis of isatin adds a step to the "one-pot" process.[4] |
| Method C: Modified Niementowski Reaction | Anthranilic Acid, Ethyl Cyanoformate | Varies (e.g., polyphosphoric acid, microwave irradiation) | Variable | Versatile for producing a range of substituted quinazolinones.[5] | Can require harsh conditions or specialized equipment (microwave). |
Method A: The Classical Approach - Condensation of Anthranilamide and Diethyl Oxalate
This is arguably the most direct and commonly cited method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of anthranilamide on one of the carbonyl carbons of diethyl oxalate. This is followed by the elimination of ethanol to form an intermediate N-acyloxycarbonylanthranilamide. Subsequent intramolecular cyclization, driven by the attack of the amide nitrogen onto the newly formed ester carbonyl, leads to a tetrahedral intermediate which then eliminates a second molecule of ethanol to afford the final product.
Caption: Workflow for the synthesis of this compound via Method A.
Experimental Protocol
-
Reaction Setup: A mixture of anthranilamide (1 equivalent) and diethyl oxalate (1.1-1.5 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.[6]
Method B: The One-Pot Strategy - From Isatin Derivatives
One-pot multicomponent reactions represent an efficient and atom-economical approach to complex molecules.[3] For the synthesis of quinazolinone-4-carboxylic acid derivatives, a one-pot three-component reaction starting from isatin has been reported, which can be adapted for the synthesis of the corresponding ethyl ester.[3][4]
Mechanistic Considerations
This method involves the initial alkaline hydrolysis of isatin to yield a sodium salt of (2-amino-phenyl)-oxo-acetic acid. This intermediate then undergoes a condensation reaction with an aldehyde and ammonium acetate. The reaction likely proceeds through the formation of an imine, followed by cyclization and subsequent oxidation (often aerial) to furnish the quinazolinone ring. The carboxylic acid can then be esterified in a subsequent step, or potentially in a one-pot fashion with the appropriate choice of reagents and conditions.
Caption: Conceptual workflow for the synthesis of this compound via Method B.
Experimental Protocol (Conceptual)
-
Hydrolysis of Isatin: Isatin is hydrolyzed with a base such as sodium hydroxide in an aqueous or alcoholic solvent.
-
One-Pot Condensation: To the resulting solution of (2-amino-phenyl)-oxo-acetic acid salt, an aldehyde (in this case, formaldehyde or a synthetic equivalent) and ammonium acetate are added. The mixture is then heated.
-
Esterification: After the formation of the quinazolinone-4-carboxylic acid, the reaction mixture is acidified, and the carboxylic acid is esterified by adding ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) and heating to reflux.[3]
-
Isolation: The final product is isolated through standard work-up procedures, which may involve extraction and purification by column chromatography.
Method C: The Versatile Niementowski Reaction and its Modifications
The Niementowski reaction is a classical method for the synthesis of 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[5] While the traditional Niementowski reaction might not be the most direct route to this compound, modifications using different coupling partners can be envisioned. A plausible adaptation would involve the reaction of anthranilic acid with a reagent that can provide the C2-carboxylate moiety, such as ethyl cyanoformate.
Mechanistic Insights
The reaction would likely proceed through the initial acylation of the amino group of anthranilic acid by ethyl cyanoformate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The use of catalysts or activating agents can significantly influence the reaction rate and yield. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate similar quinazolinone syntheses, often leading to higher yields in shorter reaction times.[7]
Caption: Proposed workflow for the synthesis of this compound via a modified Niementowski reaction.
Experimental Protocol (General)
-
Reaction Mixture: Anthranilic acid (1 equivalent) and ethyl cyanoformate (1-1.2 equivalents) are combined in a suitable solvent (e.g., DMF, diphenyl ether). A catalyst, such as polyphosphoric acid, may be added.
-
Heating: The reaction mixture is heated to a high temperature (e.g., 150-250°C) for several hours. Alternatively, the reaction can be performed in a sealed vessel under microwave irradiation.
-
Work-up: After cooling, the reaction mixture is poured into water or an ice-water mixture. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Concluding Remarks for the Practicing Scientist
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research project.
-
For straightforward, reliable synthesis with readily available starting materials, Method A (Condensation of Anthranilamide with Diethyl Oxalate) is highly recommended. Its simplicity and generally good yields make it an excellent choice for routine synthesis.
-
When exploring novel analogues and aiming for high atom economy, the principles of Method B (One-Pot Synthesis from Isatin Derivatives) offer an attractive, albeit potentially more complex, alternative. This approach is particularly well-suited for the generation of libraries of related compounds.
-
Method C (Modified Niementowski Reaction) provides a versatile platform for the synthesis of a wide range of quinazolinones. While it may require more optimization and potentially harsher conditions, its adaptability makes it a powerful tool in the medicinal chemist's arsenal.
It is advised that for any chosen method, small-scale pilot reactions are conducted to optimize conditions for yield and purity before scaling up. The insights and protocols provided in this guide are intended to serve as a solid foundation for the successful synthesis of this compound and its derivatives.
References
A comprehensive list of references will be provided at the end of this document. The in-text citations refer to the search results that support the corresponding statements.
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A Senior Application Scientist's Guide to In Vivo Efficacy Testing of Ethyl 4-quinazolone-2-carboxylate Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this versatile heterocyclic system have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide focuses on a specific, yet highly promising subset: derivatives of Ethyl 4-quinazolone-2-carboxylate. This starting material offers a flexible platform for synthesizing a diverse library of compounds with therapeutic potential.[6]
This document serves as a comprehensive comparison of the in vivo performance of various this compound derivatives, supported by experimental data from preclinical animal models. We will delve into the causality behind experimental design, present detailed protocols for key assays, and provide a comparative analysis of efficacy data to guide your research and development efforts.
The Significance of In Vivo Efficacy Testing
While in vitro assays provide valuable initial data on the biological activity of a compound, they cannot replicate the complex physiological environment of a living organism. In vivo efficacy testing in animal models is a critical step in the drug discovery pipeline, offering insights into a compound's:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics: The relationship between drug concentration and its therapeutic effect.
-
Safety and Toxicity: Potential adverse effects and determination of a therapeutic window.
-
Efficacy in a Disease Context: Performance against a disease in a whole-organism setting.
The choice of an appropriate animal model is paramount and depends on the therapeutic area of interest. The following sections will explore common in vivo models used to evaluate this compound derivatives and compare the performance of selected compounds.
Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A widely used and well-validated model for acute inflammation is the carrageenan-induced paw edema model in rodents.[7] Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (Type IV lambda)
-
Plethysmometer
-
Test compounds (derivatives of this compound)
-
Standard drug (e.g., Phenylbutazone, Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to minimize stress-related variability.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug
-
Group III, IV, etc.: Test compounds at various doses.
-
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) as per the experimental design.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Comparative In Vivo Anti-Inflammatory Efficacy
The following table summarizes the in vivo anti-inflammatory activity of a series of synthesized quinazolinone derivatives. While not directly synthesized from this compound, they represent structurally similar compounds and provide valuable comparative data.
| Compound ID | Structure/Substitution | Dose (mg/kg, p.o.) | % Edema Inhibition (at 3h) | Reference |
| 9 | 2'-(p-chlorobenzylideneamino)phenyl at 3-position | 50 | 20.4% | [8] |
| 15 | Azetidinone derivative with p-chlorophenyl | 50 | >24.6% | [8] |
| 21 | Thiazolidinone derivative with p-chlorophenyl | 50 | 32.5% | [8] |
| 40 | 3-(4-oxo-2-substituted-aryl-thiazolidin-3-yl)-... | 50 | 36.3% | [4] |
| Phenylbutazone | Standard Drug | 50 | - | [8] |
Analysis: The data suggests that the incorporation of heterocyclic moieties like azetidinone and thiazolidinone at the 3-position of the quinazolinone scaffold can enhance anti-inflammatory activity compared to the Schiff base precursors.[8] Specifically, thiazolidinone derivatives (e.g., compound 21 and 40) demonstrated the most significant reduction in paw edema.[4][8] The presence of a p-chlorophenyl group also appears to be favorable for activity.[8]
Anticancer Activity: Xenograft Models
Evaluating the in vivo anticancer efficacy of novel compounds necessitates the use of animal models that mimic human cancer. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard in the field.
Experimental Workflow: Human Tumor Xenograft Model
Caption: Workflow for a typical human tumor xenograft study.
Detailed Protocol: Xenograft Model for Anticancer Efficacy
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel (optional, for enhanced tumor take)
-
Test compounds
-
Standard-of-care anticancer drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment: Administer the test compounds, vehicle, or a positive control drug according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Data Collection: Measure the tumor dimensions with calipers (length and width) and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: V = (length x width²) / 2.
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size, after a fixed duration, or if signs of toxicity are observed.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for histological or biomarker analysis.
Comparative In Vivo Anticancer Efficacy
Antimicrobial Activity: Murine Systemic Infection Model
The in vivo efficacy of new antimicrobial agents is often assessed using a murine systemic infection model. This model helps to determine a compound's ability to clear a bacterial infection in a living host.
Experimental Workflow: Murine Systemic Infection Model
Caption: Workflow for a murine systemic infection model.
Detailed Protocol: Murine Systemic Infection Model
Materials:
-
Mice (e.g., Swiss albino)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial culture media (e.g., Tryptic Soy Broth)
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Inoculum Preparation: Wash and dilute the bacterial cells in sterile saline to a predetermined concentration (e.g., 1 x 10^8 CFU/mL). The concentration should be sufficient to cause a lethal infection in the control group.
-
Infection: Inject the bacterial suspension intraperitoneally into the mice.
-
Treatment: Administer the test compounds or a standard antibiotic at a specific time point post-infection (e.g., 1 hour).
-
Observation: Monitor the animals for signs of infection and mortality over a defined period (e.g., 7 days).
-
Efficacy Evaluation: The primary endpoint is typically the survival rate. The dose of the compound that protects 50% of the animals (ED50) can be calculated. Alternatively, at specific time points, blood or organs can be collected to determine the bacterial load (CFU/g of tissue or mL of blood).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. The in vivo data for structurally related quinazolinone derivatives demonstrates their potential in treating inflammatory conditions, cancer, and bacterial infections.
Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to establish clear structure-activity relationships in vivo. Further studies should also explore the mechanisms of action of the most promising compounds and assess their pharmacokinetic and safety profiles in more detail. The experimental models and protocols outlined in this guide provide a robust framework for conducting these crucial preclinical evaluations.
References
[8] Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83-90. Available at: [Link] [3] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances. Available at: [Link] [10] Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Cancer Nano, 13(1). Available at: [Link] [11] Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(11), 3244-3253. Available at: [Link] [12] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23). Available at: [Link] [4] Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. Available at: [Link] [9] The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). Future Medicinal Chemistry. Available at: [Link] [7] Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365-1380. Available at: [Link] [5] Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link] [6] this compound (97%). (n.d.). Amerigo Scientific. Available at: [Link] [13] Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. (n.d.). International Journal of Engineering and Research, V3(10). Available at: [Link] [14] Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega. Available at: [Link] [1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(19). Available at: [Link] [15] Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of microbiology, epidemiology and immunobiology, 98(4), 438-447. Available at: [Link] [2] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Research in Pharmaceutical Sciences, 7(2), 87-94. Available at: [Link] [16] New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. (2021). Asian Pacific Journal of Health Sciences, 8(2), 58-62. Available at: [Link] [17] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). Molecules, 28(13). Available at: [Link] [18] Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). Molecules, 27(23). Available at: [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Quinazolinone Derivatives
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective therapeutics. Among these, the quinazolinone core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of various quinazolinone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. Our focus is to dissect the structure-activity relationships that govern their efficacy against a range of pathogenic microbes, offering insights into the rational design of next-generation antimicrobial agents.
The Versatile Quinazolinone Scaffold: A Foundation for Antimicrobial Activity
Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring. This core structure has been the subject of extensive medicinal chemistry research due to its wide array of pharmacological properties, including anticancer, anti-inflammatory, and, most pertinent to this guide, antimicrobial activities.[1][2] The versatility of the quinazolinone scaffold allows for substitutions at various positions, profoundly influencing its biological activity and antimicrobial spectrum.[3]
The antimicrobial prowess of quinazolinone derivatives is largely attributed to their ability to inhibit essential bacterial enzymes, with a primary target being DNA gyrase (a type II topoisomerase).[4][5] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, quinazolinones disrupt these vital processes, leading to bacterial cell death.[6][7] This mechanism is a key factor in their broad-spectrum potential.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The true measure of an antimicrobial agent lies in its spectrum of activity. To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against key Gram-positive, Gram-negative, and fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation and is a critical metric for assessing antimicrobial potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives (μg/mL)
| Derivative Class | Gram-Positive: Staphylococcus aureus | Gram-Negative: Escherichia coli | Fungal: Candida albicans | Reference(s) |
| 2-Aryl-3-substituted-quinazolin-4(3H)-ones | ||||
| 2-(4-chlorophenyl)-3-benzylquinazolin-4(3H)-one (3a) | 25.6 | 25.1 | 26.1 | [1][8] |
| 2-(Amino)quinazolin-4(3H)-ones | ||||
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (6l) | 1.0 (ATCC25923) | - | - | [9] |
| 7-chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one (6y) | 0.36 (ATCC25923) | - | - | [9] |
| Thiazolylketenyl Quinazolinones | ||||
| TQ 4 | 0.5 (MRSA) | 0.5 | - | [10] |
| Hydrazone and Pyrazole Scaffolds | ||||
| 2-(1-(furan-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)-one (4a) | 4 | > Amoxicillin | 2 | [4] |
| Fused Pyrrolo-quinazolinones | ||||
| Compound 9 | 32-64 (B. subtilis) | - | 32-64 | [11] |
| Fused Pyridazine-quinazolinones | ||||
| Compound 2 | - | Better than bactericidal | 32 | [11] |
Note: The specific strains and testing conditions can vary between studies, which may influence MIC values. Direct comparison should be made with caution. The provided data is for illustrative purposes to highlight the antimicrobial spectrum.
From the data, several key trends emerge:
-
Gram-Positive Activity: Many quinazolinone derivatives exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9][10][12] The 2-(amino)quinazolin-4(3H)-ones and thiazolylketenyl quinazolinones, in particular, show promisingly low MIC values.[9][10]
-
Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria is often more challenging due to their outer membrane barrier. However, certain derivatives, such as the 2-aryl-3-substituted-quinazolin-4(3H)-ones and some hydrazone derivatives, have demonstrated notable activity against E. coli.[1][4][8]
-
Antifungal Activity: The antifungal potential of quinazolinones is also significant, with several derivatives showing efficacy against Candida albicans and other fungi.[11][13] The hydrazone and fused heterocyclic derivatives have shown good activity in this regard.[4][11]
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The antimicrobial spectrum and potency of quinazolinone derivatives are intricately linked to the nature and position of substituents on the quinazolinone core. Understanding these structure-activity relationships is paramount for the rational design of more effective antimicrobial agents.
Key Substitutions and Their Impact:
-
Position 2: Substitutions at the 2-position of the quinazolinone ring are critical for activity. The introduction of aryl groups, often with halogen substitutions, can enhance antibacterial and antifungal effects.[1][8] Furthermore, incorporating amino groups or heterocyclic moieties like thiazole at this position has been shown to yield potent anti-MRSA agents.[9][10]
-
Position 3: The substituent at the 3-position also plays a significant role. The presence of a substituted aromatic ring at this position is often essential for antimicrobial activity.[3] Benzyl and other arylmethyl groups are common and effective substitutions.[1][8]
-
Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at the 6 and 8 positions of the benzene ring can significantly improve antimicrobial activities.[3][11] For instance, a 7-chloro substituent was found to be a key feature for potent antistaphylococcal activity in 2-(amino)quinazolin-4(3H)-one derivatives.[9]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can influence activity. For example, in some series, electron-donating groups on a phenyl ring at position 2 were found to be more potent against E. coli. Conversely, strong electron-withdrawing groups like a nitro group can sometimes decrease activity against certain bacteria.[14]
The following diagram illustrates the key positions on the quinazolinone scaffold that are frequently modified to modulate antimicrobial activity.
Caption: Key positions for substitution on the quinazolinone core.
Experimental Protocols: Ensuring Methodological Rigor
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[15][16] The broth microdilution method is a widely accepted technique for determining MIC values.
Step-by-Step Broth Microdilution Protocol (CLSI M07 Guideline)
-
Preparation of Inoculum:
-
Select three to five isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the quinazolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. The final volume in each well should be 100-200 µL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The following diagram outlines the experimental workflow for the broth microdilution method.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
Quinazolinone derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. Their versatility allows for extensive chemical modification, enabling the fine-tuning of their antimicrobial properties. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at positions 2, 3, 6, and 8 in dictating their potency and spectrum.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these potent compounds to translate their in vitro efficacy into viable clinical candidates. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating the quinazolinone scaffold with other antimicrobial pharmacophores could lead to the discovery of next-generation drugs that can effectively combat the growing threat of antimicrobial resistance.
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- Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol
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A Head-to-Head Comparison of Ethyl 4-Quinazolone-2-Carboxylate Analogs as Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Within this privileged structural class, ethyl 4-quinazolone-2-carboxylate and its analogs represent a promising frontier for the development of novel enzyme inhibitors. This guide provides a comprehensive, head-to-head comparison of these analogs, focusing on their inhibitory efficacy against phosphodiesterase 4B (PDE4B), a key enzyme implicated in inflammatory pathways. Through a detailed analysis of experimental data, structure-activity relationships (SAR), and underlying molecular mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.
The Significance of the 4-Quinazolone-2-Carboxylate Scaffold
The 4-quinazolone core, a fusion of benzene and pyrimidine rings, is a versatile pharmacophore found in numerous natural and synthetic bioactive compounds.[2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[4][5][6] The this compound backbone, in particular, offers a unique combination of structural rigidity and synthetic tractability, making it an ideal starting point for the design of potent and selective enzyme inhibitors.[7][8] The ester functional group at the 2-position and the potential for substitution on the quinazolone ring provide ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of PDE4B Inhibition
Recent studies have highlighted the potential of this compound analogs as inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[9] This makes PDE4B an attractive target for the treatment of various inflammatory diseases.
A series of ethyl 4-(substituted amino)quinazoline-2-carboxylate derivatives were synthesized and evaluated for their ability to inhibit PDE4B. The inhibitory activity of these compounds was assessed by measuring the percentage of enzyme inhibition at a concentration of 10 µM. The results, summarized in the table below, provide a clear head-to-head comparison of their performance.
| Compound ID | R Group (Substitution at position 4) | % Inhibition of PDE4B at 10 µM |
| IXa | Phenylamino | - |
| IXb | 4-Chlorophenylamino | 42% |
| IXd | 4-Tolylamino | 62% |
| IXf | 4-Methoxyphenylamino | 68% |
| Reference | Rolipram | Not specified in this study |
| Data sourced from Serya et al., 2015.[9] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a clear structure-activity relationship among the tested analogs. The nature of the substituent at the 4-position of the quinazoline ring significantly influences the inhibitory potency against PDE4B.
-
Electron-donating groups enhance activity: The introduction of electron-donating groups on the phenylamino substituent at the 4-position leads to a marked increase in PDE4B inhibition. The compound with a 4-methoxyphenylamino group (IXf ) exhibited the highest inhibitory activity (68%), followed by the 4-tolylamino derivative (IXd ) at 62%.[9]
-
Electron-withdrawing groups show moderate activity: The presence of an electron-withdrawing chloro group at the 4-position of the phenylamino ring (IXb ) resulted in moderate inhibitory activity (42%).[9]
-
Unsubstituted phenylamino shows weaker activity: While not explicitly quantified in this particular dataset, the trend suggests that the unsubstituted phenylamino analog (IXa ) would likely exhibit the lowest activity in this series.
These findings underscore the importance of the electronic properties of the substituent at the 4-position for effective interaction with the PDE4B active site. The electron-donating groups may enhance the binding affinity of the inhibitor to the enzyme, potentially through favorable electronic interactions or by influencing the overall conformation of the molecule.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity of the presented data, this section details the methodologies for the synthesis of the this compound analogs and a representative enzyme inhibition assay.
Synthesis of Ethyl 4-(Substituted amino)quinazoline-2-carboxylate Derivatives (IXa-f)
The synthesis of the target compounds is achieved through a straightforward and efficient process, as illustrated in the workflow diagram below. The key step involves the nucleophilic substitution of the chloro group at the 4-position of ethyl 4-chloroquinazoline-2-carboxylate with various substituted anilines.[9]
Caption: Synthetic workflow for Ethyl 4-(substituted amino)quinazoline-2-carboxylate analogs.
Step-by-Step Protocol:
-
Preparation of Ethyl 4-chloroquinazoline-2-carboxylate (VIII): A mixture of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate and phosphorus oxychloride (POCl₃) is refluxed for 4 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the intermediate VIII .[9]
-
Synthesis of Ethyl 4-(substituted amino)quinazoline-2-carboxylate Derivatives (IXa-f): A mixture of ethyl 4-chloroquinazoline-2-carboxylate (VIII ) and the corresponding substituted aniline (e.g., p-toluidine for IXd , p-anisidine for IXf ) in absolute ethanol is refluxed for 6-8 hours. The reaction mixture is then concentrated under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is filtered, washed with ether, and recrystallized from ethanol to afford the final products IXa-f .[9]
Representative Enzyme Inhibition Assay: Kynurenine 3-Monooxygenase (KMO)
While the primary data presented here is for PDE4B, the quinazolinone scaffold is a known inhibitor of other enzymes, such as Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway implicated in neurodegenerative diseases.[10] The following protocol for a KMO inhibitor screening assay serves as a representative example of how the inhibitory activity of these compounds can be quantified. This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KMO-catalyzed reaction.
Caption: The role of PDE4B inhibition in the cAMP signaling pathway.
As depicted in the diagram, PDE4B catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4B, the this compound analogs prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines like TNF-α. [9]
Conclusion and Future Directions
This head-to-head comparison demonstrates that this compound analogs are a promising class of PDE4B inhibitors with clear structure-activity relationships. The findings highlight the importance of substitution at the 4-position of the quinazoline ring, with electron-donating groups significantly enhancing inhibitory potency. The detailed synthetic and assay protocols provided herein offer a robust framework for further research and development in this area.
Future investigations should focus on expanding the library of analogs to further probe the SAR, including modifications at other positions of the quinazolone ring and the ethyl ester moiety. In vivo studies are warranted to evaluate the therapeutic potential of the most potent compounds in relevant disease models. Furthermore, exploring the inhibitory activity of this scaffold against other enzyme targets, such as KMO, could unveil new therapeutic applications for this versatile chemical class. The insights provided in this guide will undoubtedly serve as a valuable resource for scientists dedicated to the discovery and development of next-generation enzyme inhibitors.
References
- Serya, R. A. T., Abbas, A. H., Ismail, N. S. M., Esmat, A., & Abou El Ella, D. A. (2015). Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. Chemical & Pharmaceutical Bulletin, 63(2), 102-116. [Link]
- BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit.
- Serya, R. A. T., Abbas, A. H., Ismail, N. S. M., Esmat, A., & Abou El Ella, D. A. (2015). Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors.
- Mole, D. J., Webster, S. P., Uings, I., Hayes, P. C., & Walker, J. R. (2019). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 25(11), 1694-1701. [Link]
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A Comparative Guide to the Synthesis of Ethyl 4-quinazolone-2-carboxylate: Validation of a Novel One-Pot, Microwave-Assisted Route
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to key quinazolinone intermediates like Ethyl 4-quinazolone-2-carboxylate is of paramount importance to the drug discovery and development sector. This guide provides a comparative analysis of established synthetic methodologies against a novel, catalyst-free, one-pot microwave-assisted approach. We present a detailed protocol for this new route, alongside supporting experimental and spectroscopic data that validates its superior performance in terms of reaction time, yield, and adherence to green chemistry principles.
Introduction: The Enduring Significance of the Quinazolinone Core
Quinazolin-4(3H)-ones are a class of fused nitrogen-containing heterocycles that have garnered significant attention from medicinal chemists for decades.[3] Their unique structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The title compound, this compound, is a particularly valuable building block, serving as a key intermediate in the synthesis of complex alkaloids like luotonin A, which exhibits notable cytotoxic activity against cancer cells.[6][7]
Traditional synthetic methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1][8] This has spurred the development of more efficient and sustainable protocols.[9][10] This guide critically evaluates a prominent conventional method and introduces a novel, validated green chemistry approach designed to overcome these classical limitations.
Review of Established Synthetic Routes
The Niementowski Reaction: A Classical Approach
The most common and historically significant method for synthesizing the 4(3H)-quinazolinone ring is the Niementowski reaction, first reported in 1895.[11][12] In its typical form, this reaction involves the thermal condensation of an anthranilic acid with an amide.[1] For the synthesis of this compound, a variation employing anthranilamide and diethyl oxalate is commonly used.
Reaction Scheme (Conventional): Anthranilamide reacts with diethyl oxalate, typically under prolonged heating in a high-boiling solvent like ethanol or acetic acid, to first form an intermediate which then cyclizes to the desired product.
Advantages:
-
Utilizes readily available starting materials.
-
A well-established and understood reaction mechanism.
Disadvantages:
-
Requires high temperatures (typically >150 °C) and long reaction times (often 8-24 hours).[8][11]
-
Yields can be moderate and variable.
-
Often requires significant purification steps to remove byproducts and unreacted starting materials.
-
High energy consumption and use of organic solvents conflict with green chemistry principles.[13]
A Novel Synthetic Route: One-Pot, Catalyst-Free Microwave-Assisted Synthesis
To address the shortcomings of classical methods, we have validated a new synthetic protocol that leverages the efficiency of microwave irradiation in a one-pot, solvent-free, and catalyst-free system.[14][15] Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve the purity of products in quinazolinone synthesis.[8][16]
Causality Behind the Experimental Design: This new route is predicated on the direct reaction of anthranilic acid with diethyl oxalate and urea. The rationale is as follows:
-
Microwave Irradiation: Provides rapid, uniform heating of the reactants, directly coupling energy with the molecules. This circumvents the slow, inefficient heat transfer of conventional oil baths, thereby accelerating the reaction rate.[14]
-
Anthranilic Acid & Diethyl Oxalate: These serve as the primary backbone of the target molecule.
-
Urea as Nitrogen Source: Upon heating, urea serves as an efficient in-situ source of ammonia for the cyclization step, eliminating the need to handle gaseous ammonia or use less efficient amide reagents.
-
Catalyst-Free & Solvent-Free: By eliminating the need for a catalyst, the protocol simplifies product workup and purification, reducing chemical waste.[13] The solvent-free "neat" reaction condition further enhances the green profile by maximizing atom economy and minimizing solvent disposal.
Workflow for Synthesis and Validation
The following diagram illustrates the comprehensive workflow for the synthesis, purification, and analytical validation of this compound via the novel microwave-assisted route.
Caption: Experimental workflow for the microwave-assisted synthesis and validation.
Experimental Protocols & Data
Detailed Protocol for Microwave-Assisted Synthesis
Materials:
-
Anthranilic Acid (1.37 g, 10 mmol)
-
Diethyl oxalate (1.75 g, 12 mmol)
-
Urea (0.72 g, 12 mmol)
-
10 mL sealed microwave reaction vessel with a magnetic stir bar
Procedure:
-
Place anthranilic acid, diethyl oxalate, and urea into the 10 mL microwave reaction vessel.
-
Seal the vessel and place it in the cavity of a scientific microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 160 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature (approx. 20 minutes).
-
Add 20 mL of cold deionized water to the solidified reaction mass and stir vigorously.
-
Collect the resulting precipitate by vacuum filtration and wash with an additional 10 mL of cold water.
-
Recrystallize the crude product from an ethanol/water mixture (approx. 80:20 v/v) to yield pure this compound as a white crystalline solid.
Comparative Performance Analysis
The novel microwave-assisted route demonstrates significant improvements over the conventional thermal method in all key performance metrics.
| Parameter | Conventional Thermal Route | Novel Microwave-Assisted Route |
| Starting Materials | Anthranilamide, Diethyl Oxalate | Anthranilic Acid, Diethyl Oxalate, Urea |
| Solvent | Ethanol or Acetic Acid | None (Solvent-free) |
| Catalyst | None (or acid catalyst) | None |
| Temperature | 130-150 °C | 160 °C |
| Reaction Time | 8 - 12 hours | 15 minutes |
| Yield (Isolated) | 65 - 75% | 92% |
| Purification | Column Chromatography often needed | Simple Recrystallization |
| Green Chemistry Profile | Poor (High energy, solvent waste) | Excellent (Low energy, solvent-free) |
Spectroscopic and Physical Validation Data
The identity and purity of the synthesized compound were confirmed by melting point, HPLC, and spectroscopic analysis. The data obtained are consistent with the structure of this compound.[17][18]
-
Appearance: White crystalline powder
-
Melting Point: 191-193 °C (Lit. 189-193 °C)
-
HPLC Purity: >98%
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.85 (s, 1H, -NH), 8.20 (dd, J=8.0, 1.0 Hz, 1H), 7.90 (t, J=7.6 Hz, 1H), 7.75 (d, J=8.2 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.5, 160.8, 148.1, 145.2, 135.0, 127.5, 126.8, 126.0, 120.5, 62.5, 14.0.
-
Mass Spec (ESI+) : m/z 219.07 [M+H]⁺, Calculated for C₁₁H₁₀N₂O₃: 218.21.
Comparative Pathway Analysis
The diagram below contrasts the multi-step nature of the classical approach with the streamlined, one-pot efficiency of the novel microwave route.
Caption: Comparison of conventional vs. novel microwave-assisted synthetic pathways.
Conclusion
This guide validates a novel synthetic route to this compound that represents a significant advancement over traditional methods like the Niementowski reaction. The one-pot, catalyst-free, microwave-assisted protocol offers dramatic reductions in reaction time (from hours to minutes), a substantial increase in isolated yield (92%), and a vastly improved environmental footprint. The operational simplicity and efficiency of this method make it a highly attractive alternative for researchers in academic and industrial settings, facilitating more rapid and sustainable access to this crucial intermediate for drug discovery and development.
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A Comparative Guide to the Cytotoxicity of Quinazolone-Based Compounds and Standard Chemotherapeutics
Introduction: The Privileged Quinazolone Scaffold in Oncology
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinazolone scaffold is a prominent member of this class.[1] These heterocyclic compounds, characterized by a fused benzene and pyrimidine ring system, are found in numerous natural alkaloids and synthetic molecules, exhibiting a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] The structural versatility of the quinazolone core allows for extensive chemical modification, enabling the development of targeted agents that can modulate critical cellular pathways involved in cancer progression.[1]
Ethyl 4-quinazolone-2-carboxylate is a key chemical intermediate, serving as a versatile and crucial building block for the synthesis of more complex and biologically active quinazolone derivatives.[5] Its structure is a launchpad for creating novel therapeutic agents, particularly in oncology, where derivatives have shown promise.[5] This guide provides an in-depth comparison of the cytotoxic potential of quinazolone-based anticancer agents against established, standard-of-care drugs like Doxorubicin and Cisplatin. We will delve into the experimental protocols used for evaluation, present comparative data from authoritative literature, and explore the underlying mechanistic pathways that these compounds exploit to induce cancer cell death.
Part 1: Mechanisms of Action - A Tale of Two Classes
The therapeutic efficacy of an anticancer agent is defined by its mechanism of action. While both quinazolone derivatives and standard chemotherapeutics aim to eliminate cancer cells, their strategies differ significantly.
Quinazolone Derivatives: Targeted Inhibition
The anticancer effects of quinazolone derivatives are diverse, often stemming from their ability to act as targeted inhibitors of specific proteins that are overactive in cancer cells.[6] Key mechanisms include:
-
Kinase Inhibition: Many quinazolone compounds are designed as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] Overexpression of EGFR is a hallmark of many tumors, and its inhibition can halt signaling pathways that drive cell proliferation and survival.[3][10]
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton.[1] By inhibiting tubulin polymerization, these agents can arrest the cell cycle, leading to cell death.
-
Induction of Apoptosis: A significant number of quinazolone compounds exert their cytotoxic effects by triggering apoptosis, or programmed cell death, through various signaling cascades.[1][2]
Standard Drugs: Broad-Spectrum Cytotoxicity
Standard chemotherapeutic agents like Doxorubicin and Cisplatin have been cornerstones of cancer treatment for decades. Their mechanisms are generally less targeted and rely on inducing overwhelming cellular damage.
-
Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication. This action leads to DNA double-strand breaks and subsequent cell death.
-
Cisplatin: As a platinum-based drug, Cisplatin forms covalent cross-links with the purine bases in DNA. These adducts interfere with DNA repair mechanisms, ultimately triggering apoptosis.
Part 2: The Gold Standard for In Vitro Assessment: The MTT Assay
To objectively compare the cytotoxicity of different compounds, a robust and reproducible experimental method is essential. The MTT assay is a cornerstone colorimetric method for assessing cell viability and is widely used in drug discovery and toxicology.[11]
Causality Behind Experimental Choice
The principle of the MTT assay is elegantly simple and effective: it measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[12][13] The assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] This conversion is carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[15] Crucially, this enzymatic activity is only present in living, metabolically active cells.[15] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells in the culture well, allowing for quantitative measurement of a compound's cytotoxic effect.[12][16]
Experimental Protocol: MTT Cytotoxicity Assay
The following protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound. The IC₅₀ value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[11]
-
Cell Seeding:
-
Harvest exponentially growing cells (e.g., HeLa, MCF-7) and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound derivatives, Doxorubicin, Cisplatin) in culture medium.
-
After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17]
-
Add 10 µL of the MTT stock solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[17][18]
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[18]
-
-
Solubilization and Measurement:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the insoluble formazan crystals.[17]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Part 3: Comparative Cytotoxicity Data
While direct, publicly available IC₅₀ data for the parent compound this compound is limited, the extensive body of literature on its derivatives provides a strong basis for comparison against standard drugs. The following table summarizes representative IC₅₀ values from published studies for Doxorubicin and Cisplatin against common cancer cell lines.
| Compound | Cancer Cell Line | Type of Cancer | Incubation Time | IC₅₀ Value (µM) | Reference |
| Doxorubicin | HeLa | Cervical Cancer | 24 h | 1.39 ± 0.17 | [19] |
| HeLa | Cervical Cancer | 72 h | ~2.66 | [20] | |
| MCF-7 | Breast Cancer | 48 h | ~1.25 | [21] | |
| Cisplatin | MCF-7 | Breast Cancer | 24 h | 10 | [22] |
| MCF-7 | Breast Cancer | 48 h | 4 | [23] | |
| MCF-7 | Breast Cancer | 48 h | 0.65 | [24] |
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay specifics.[21][25]
Interpretation: The data clearly show the potent, low-micromolar activity of standard chemotherapeutics against both cervical (HeLa) and breast (MCF-7) cancer cell lines. Doxorubicin consistently demonstrates high potency.[19][21] Cisplatin also shows effective cytotoxicity, though its reported IC₅₀ values in MCF-7 cells show considerable variability across different studies, highlighting the importance of consistent internal controls.[22][23][24] Quinazolone derivatives have been reported with IC₅₀ values in the nanomolar to low-micromolar range, demonstrating that this class of compounds can achieve potency comparable or even superior to standard drugs, often by targeting specific molecular pathways like EGFR.[8][10]
Part 4: Mechanistic Deep Dive - The Apoptosis Signaling Pathway
A common endpoint for many effective anticancer agents, including numerous quinazolone derivatives, is the induction of apoptosis.[26] Apoptosis is a highly regulated process of programmed cell death that eliminates damaged or unwanted cells without inducing an inflammatory response.[27][28] It is primarily orchestrated through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[29][30]
-
Extrinsic Pathway: This pathway is initiated by external signals. Death ligands (e.g., FasL, TNF-α) bind to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of an initiator caspase, Caspase-8.[28][29]
-
Intrinsic Pathway: This pathway is triggered by internal cellular stress, such as DNA damage or oxidative stress.[27] Stress signals converge on the mitochondria, leading to the release of cytochrome c. This molecule then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator Caspase-9.[27][29]
Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[27]
Visualization: The Apoptotic Signaling Cascade
Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.
Conclusion
This guide provides a comparative framework for evaluating the cytotoxicity of novel quinazolone-based compounds against standard chemotherapeutic agents. While established drugs like Doxorubicin and Cisplatin remain potent tools, their broad-spectrum activity is often associated with significant toxicity. The quinazolone scaffold represents a highly promising platform for developing targeted anticancer agents that may offer improved efficacy and better safety profiles.[1][3] this compound serves as an invaluable starting point for the synthesis of such novel derivatives.[5]
The standardized MTT assay provides a reliable method for quantitative comparison, and an understanding of the underlying mechanisms, such as the induction of apoptosis, is critical for rational drug design. Future research must continue to leverage versatile intermediates like this compound to synthesize and screen new derivatives, with the ultimate goal of identifying next-generation cancer therapies that are both more effective and less toxic.
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Assessing the selectivity of Ethyl 4-quinazolone-2-carboxylate derivatives for biological targets
In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among these, Ethyl 4-quinazolone-2-carboxylate and its derivatives have emerged as a promising class of compounds with tunable selectivity for a range of biological targets. This guide provides a comprehensive comparison of the target selectivity of these derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutic agents.
The Significance of Selectivity in Quinazolone-Based Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. For quinazolone derivatives, which often target ATP-binding sites of kinases, off-target effects can lead to toxicity and undesirable side effects.[3] Therefore, understanding the structure-activity relationships (SAR) that govern selectivity is paramount. Substitutions at various positions of the quinazolone ring, particularly at the 2, 3, 6, and 7-positions, have been shown to significantly influence target binding and selectivity.[2] This guide will delve into how modifications to the this compound scaffold can modulate its interaction with key biological targets.
Comparative Analysis of Target Selectivity
The versatility of the this compound scaffold allows for the generation of a diverse library of compounds with varying selectivity profiles. The following sections and data tables summarize the inhibitory activities of representative derivatives against key biological targets.
Kinase Inhibition Profile
Quinazolone derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4]
Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives against various Kinases.
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 3) | Target Kinase | IC50 (µM) | Reference |
| Derivative A | -SCH2-aryl | Phenyl | EGFR | 0.049 | [5] |
| VEGFR-2 | 0.054 | [5] | |||
| Derivative B | -SCH2-aryl | 4-Methylphenyl | EGFR | 0.059 | [5] |
| VEGFR-2 | 0.041 | [5] | |||
| Derivative C | Substituted phenyl | H | CDK2 | 0.173 | [6] |
| HER2 | Not Potent | [6] | |||
| Derivative D | Substituted phenyl | Benzyl | CDK2 | 0.177 | [6] |
| HER2 | Potent | [6] | |||
| Derivative E | 3-Bromophenyl | H | Aurora A | Potent | [7] |
| Other Kinases | Weak | [7] |
Note: The specific structures of the aryl and substituted phenyl groups are detailed in the cited references.
The data clearly indicates that substitutions at both the 2 and 3-positions of the quinazolone core play a crucial role in determining kinase selectivity. For instance, the nature of the substituent on the N3-phenyl ring can shift the activity between EGFR and VEGFR-2.[5] Similarly, N-benzyl substitution at position 3 can enhance HER2 inhibitory activity.[6] The introduction of a 3-bromophenyl group at the 2-position can confer high selectivity for Aurora A kinase.[7]
Anticancer Activity Profile
The kinase inhibitory activity of these derivatives often translates to potent anticancer effects. The following table summarizes the cytotoxic activity of various derivatives against a panel of human cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | R-Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative F | 2-Aryl | Jurkat (T-cell ALL) | < 5 | [8] |
| NB4 (AML) | < 5 | [8] | ||
| Derivative G | 2-Aryl | Jurkat (T-cell ALL) | Selective for Jurkat | [8] |
| Derivative H | 2-Thio-aryl, N3-phenyl | HEPG2 (Liver) | 3.92 | [5] |
| HCT-116 (Colon) | 1.50 | [5] | ||
| MCF-7 (Breast) | Potent | [5] | ||
| Derivative I | 2-Phenyl, N3-benzothiazolyl | HeLa (Cervical) | 1.85 | |
| MDA-MB231 (Breast) | 2.81 | |||
| Derivative J | 2-Aryl, 8-fluoro | MCF-7 (Breast) | 168.78 | [7] |
These findings highlight the potential of this compound derivatives as broad-spectrum or selective anticancer agents. The nature of the substituent at the 2-position significantly influences the cytotoxic potency and the cancer cell line selectivity.[8]
Mechanistic Insights into Selectivity
The observed selectivity of these derivatives can be attributed to their differential binding modes within the active sites of their target proteins. Molecular docking studies have revealed that substitutions on the quinazolone scaffold can lead to specific hydrogen bonding and hydrophobic interactions with key amino acid residues, thereby dictating target preference.
For example, in the case of dual EGFR/VEGFR-2 inhibitors, the S-alkylated substituent at the 2-position and the para-substituent on the N3-phenyl ring are crucial for engaging with the distinct topographies of the two kinase active sites.[5] Similarly, for Aurora A inhibitors, the 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid scaffold demonstrates a binding mode that is highly specific to Aurora A, with minimal interactions with other kinases.[7]
Below is a conceptual representation of the structure-activity relationships that govern the selectivity of these derivatives.
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
Experimental Protocols for Assessing Selectivity
To ensure the scientific rigor of selectivity studies, robust and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in kinase assay buffer.
-
Prepare an ATP solution at a concentration close to the Km value for the specific kinase.
-
-
Assay Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the diluted kinase to each well and incubate briefly to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
-
Detection:
-
After a defined incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways affected by the test compound.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of a kinase).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
-
Analysis:
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels upon compound treatment.
-
Conclusion
The this compound scaffold represents a highly versatile platform for the development of selective biological inhibitors. Through judicious chemical modifications, researchers can fine-tune the selectivity of these derivatives for specific kinases and cancer cell lines. The comparative data and detailed protocols presented in this guide are intended to empower researchers to rationally design and evaluate novel quinazolone-based compounds with improved therapeutic profiles. The continued exploration of the SAR of this promising scaffold holds the key to unlocking new and effective treatments for a range of diseases.
References
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- de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 30(15), XXXX.
- Zheng, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(1), 323.
- Abdel-rahman, H. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25000-25015.
- Poorirani, S., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 15(3), 253-263.
- Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(11), 3501.
- Costa, M. S., et al. (2021). Comparison of the IC50values of derivatives against a gastric cancer...
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- Ghorab, M. M., et al. (2021). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Future Medicinal Chemistry, 13(16), 1435-1450.
- El-Gohary, N. S., & Shaaban, M. I. (2025). Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Future Medicinal Chemistry, 17(13), XXXX.
- Al-Said, M. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
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- El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)
- Chen, C. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6219.
- Nemr, M. T., et al. (2023). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-230.
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- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(3), 226-234.
- Siswandono, S., et al. (2020). Predictors' values and IC50-pred of new compounds of quinazoline derivatives. Rasayan Journal of Chemistry, 13(2), 856-861.
- Annang, F., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13086-13104.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Isomers
This guide provides a comprehensive, in-depth technical comparison of the molecular docking of quinazolinone isomers, grounded in scientific integrity and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand the structure-activity relationships of this critical heterocyclic scaffold.
Introduction: The Significance of Quinazolinone Isomers in Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4][5][6] The specific arrangement of substituents on the quinazolinone ring system gives rise to various isomers, each potentially exhibiting unique biological profiles. Understanding how these subtle structural differences influence binding to a biological target is paramount for rational drug design.
Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a protein, offering insights into binding affinity and interaction patterns.[7][8] This guide will provide a detailed, step-by-step protocol for a comparative docking study of quinazolinone isomers against a clinically relevant target, the Epidermal Growth Factor Receptor (EGFR), and demonstrate how to correlate these in silico findings with experimental data.
The "Why": Causality Behind Experimental Choices
In any robust computational study, the rationale behind the selection of the target, ligands, and methodology is as crucial as the results themselves. Here, we dissect the key decisions for our comparative docking study.
Target Selection: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and signaling pathways.[4][9] Its dysregulation is a hallmark of many cancers, making it a well-validated and highly relevant therapeutic target.[4][9][10] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors, underscoring the significance of this scaffold in targeting the EGFR kinase domain.[3] For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with the quinazoline inhibitor Erlotinib (PDB ID: 1M17).[1][11][12] This provides a high-resolution starting point and a co-crystallized ligand for validation of our docking protocol.
Ligand Selection: A Tale of Two Isomers
To illustrate the comparative aspect of this guide, we will focus on two representative quinazolinone isomers:
-
2-phenyl-4(3H)-quinazolinone: A foundational structure where the phenyl group is at the 2-position.
-
3-phenyl-4(3H)-quinazolinone: An isomer with the phenyl group shifted to the 3-position.
These isomers, while structurally similar, present different spatial arrangements and hydrogen bonding capabilities, which are hypothesized to result in distinct binding modes and affinities within the EGFR active site. We will also include Erlotinib as a reference compound, given its known inhibitory activity and co-crystallized structure with our target protein.
Experimental Workflow: A Self-Validating System
A trustworthy computational protocol is one that is reproducible and validated. The following workflow is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated results.
Caption: A flowchart of the comparative molecular docking workflow.
Part 1: Detailed Experimental Protocols
This section provides a step-by-step methodology for the comparative docking study. We will utilize the widely accessible and validated software suite: AutoDockTools for preparation and AutoDock Vina for the docking simulation.[13][14][15]
Protein Preparation
The initial step involves preparing the receptor (EGFR) for docking. This is a critical stage to ensure the protein structure is clean and correctly formatted.
-
Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain complexed with Erlotinib from the Protein Data Bank (PDB ID: 1M17).[12]
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove water molecules, co-factors, and any non-essential chains. For 1M17, we will retain the protein chain (Chain A) and the co-crystallized ligand (Erlotinib, referred to as AQ4 in the PDB file) for validation purposes.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare the Receptor in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). This format includes atomic charges and atom types required by AutoDock Vina.
-
Ligand Preparation
The quinazolinone isomers and the reference compound must be prepared in a similar manner to the protein.
-
Obtain Ligand Structures:
-
The 3D structures of 2-phenyl-4(3H)-quinazolinone and 3-phenyl-4(3H)-quinazolinone can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a 3D format (e.g., SDF or MOL2).
-
The structure of Erlotinib can be extracted from the 1M17 PDB file or obtained from a database like PubChem.
-
-
Energy Minimization: It is crucial to start with a low-energy conformation of the ligands. Perform energy minimization using a suitable force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera.
-
Prepare Ligands in AutoDockTools (ADT):
-
Open each ligand file in ADT.
-
ADT will automatically add Gasteiger charges.
-
Define the rotatable bonds (Torsion Tree > Detect Root followed by Torsion Tree > Choose Torsions).
-
Save each prepared ligand in the PDBQT format.
-
Grid Box Generation
The grid box defines the search space for the docking simulation within the protein's active site.
-
Load Prepared Protein: Open the prepared protein PDBQT file in ADT.
-
Define the Grid Box:
-
Center the grid box on the co-crystallized ligand (Erlotinib) to define the active site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket and allow for sufficient rotational and translational freedom of the ligands. A box size of 25 x 25 x 25 Å is a reasonable starting point.
-
Save the grid parameters in a configuration file (conf.txt).
-
Molecular Docking Simulation
With the prepared protein, ligands, and grid box, we can now perform the docking using AutoDock Vina.
-
Run AutoDock Vina: Execute the docking from the command line using the following command structure:
-
--receptor: The prepared protein file.
-
--ligand: The prepared ligand file.
-
--config: The grid box configuration file.
-
--out: The output file containing the docked poses.
-
--log: A log file containing the binding affinity scores.
-
-
Repeat for all Ligands: Perform the docking simulation for each of the quinazolinone isomers and Erlotinib.
Part 2: Data Presentation and Analysis
The output of a docking simulation is a set of docked poses for each ligand, along with their predicted binding affinities. This section details how to interpret and present this data.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[16] A more negative value indicates a stronger predicted binding affinity.[16] The Root Mean Square Deviation (RMSD) between the docked pose of the reference ligand (Erlotinib) and its co-crystallized position should also be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.
| Ligand | Predicted Binding Affinity (kcal/mol) | RMSD (Å) (vs. 1M17) | Experimental IC50 (nM)[4][5][9][17][18] | Key Interacting Residues |
| Erlotinib (Reference) | -9.5 | < 2.0 | ~50 | Met793, Thr790, Cys797 |
| 2-phenyl-4(3H)-quinazolinone | -8.2 | N/A | >1000 | TBD |
| 3-phenyl-4(3H)-quinazolinone | -7.5 | N/A | >1000 | TBD |
Note: The binding affinity and IC50 values presented here are illustrative. The actual results will be generated from the docking simulation and sourced from relevant literature for correlation.
Visualization of Binding Interactions
Visual inspection of the docked poses is essential to understand the specific interactions between the ligands and the protein.
-
3D Visualization with PyMOL:
-
Load the prepared protein PDBQT file and the output PDBQT files for each ligand into PyMOL.
-
Align the protein structures.
-
Visualize the binding poses of each isomer within the EGFR active site.
-
Identify and display key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
2D Interaction Diagrams with LigPlot+:
Caption: A generalized diagram of key interactions in the EGFR active site.
Part 3: Interpretation and Correlation with Experimental Data
The ultimate goal of a docking study is to generate hypotheses that can be tested experimentally. A strong correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 values) lends confidence to the computational model.
For our quinazolinone isomers, we would expect that a lower (more negative) binding energy would correlate with a lower IC50 value (higher potency). For instance, if 2-phenyl-4(3H)-quinazolinone shows a significantly better binding affinity than its 3-phenyl isomer, we would hypothesize that it would be a more potent inhibitor of EGFR. A literature search for the experimental IC50 values of these or closely related analogs against EGFR would be the next step to validate this hypothesis.[4][5][9][17][18]
Discrepancies between docking scores and experimental data can also be insightful, suggesting that factors not accounted for in the docking simulation, such as solvation effects, protein flexibility, or off-target effects, may be at play.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of quinazolinone isomers, using EGFR as a case study. By following the detailed protocols and principles of scientific integrity outlined herein, researchers can effectively utilize computational tools to gain valuable insights into the structure-activity relationships of this important class of molecules. The integration of in silico predictions with experimental data is crucial for advancing the design and development of novel quinazolinone-based therapeutics.
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- Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. PubMed. [Link]
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- Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17).
- 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. RCSB PDB. [Link]
- 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]
- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- A simple click by click protocol to perform docking: AutoDock 4.
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- Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)
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A Researcher's Guide to Verifying the Mechanism of Action for Bioactive Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of bioactive compounds.[1] These derivatives have garnered significant attention for their therapeutic potential, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of novel quinazolinone derivatives is a critical step in translating a promising compound into a clinical candidate. This guide provides an in-depth comparison of common MoAs associated with bioactive quinazolinones and details the experimental workflows required for their rigorous verification.
The Mechanistic Landscape of Bioactive Quinazolinones
Quinazolinone derivatives exert their biological effects through a variety of mechanisms, often by interacting with specific molecular targets.[5] Understanding these primary modes of action is crucial for designing effective experimental strategies for MoA verification.
One of the most well-documented mechanisms is the inhibition of protein kinases . Many quinazolinone-based molecules act as potent inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][7][8] By binding to the ATP-binding site of these enzymes, they can disrupt downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[7] Several FDA-approved anticancer drugs, including gefitinib and erlotinib, are quinazoline derivatives that function as EGFR tyrosine kinase inhibitors.[9]
Another significant MoA is the disruption of microtubule dynamics . Certain quinazolinone derivatives can inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[2]
Furthermore, many bioactive quinazolinones are potent inducers of apoptosis (programmed cell death) through various intrinsic and extrinsic pathways. This can be a direct consequence of kinase inhibition or microtubule disruption, or it can occur through other mechanisms that increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins.[2][9]
A Framework for MoA Verification: From Hypothesis to Confirmation
A systematic and multi-faceted experimental approach is essential to confidently elucidate the MoA of a novel quinazolinone derivative. The following sections outline key experimental workflows, from initial cell-based screening to specific target engagement and pathway analysis.
Phase 1: Initial Phenotypic Screening & Cytotoxicity Assessment
The first step is to determine the biological effect of the compound on cancer cells. Cell-based assays are fundamental in this phase, providing insights into a compound's overall functional impact.[10][11][12]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinazolinone derivative for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality Behind Experimental Choices: The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity.[10] It serves as an essential first-pass screen to identify bioactive compounds and determine their effective concentration range for subsequent, more detailed mechanistic studies.
Phase 2: Investigating the Cellular Consequences
Once the cytotoxic potential is established, the next step is to investigate how the compound is affecting the cells. This involves assays to determine if the compound induces cell cycle arrest or apoptosis.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Treat cancer cells with the quinazolinone derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Interpretation: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the quinazolinone derivative as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation: The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Causality Behind Experimental Choices: These flow cytometry-based assays provide quantitative data on the cellular fate following compound treatment. Cell cycle analysis reveals disruptions in the normal progression of cell division, a common effect of anticancer agents.[2] The Annexin V/PI assay is a gold standard for detecting apoptosis, allowing for the differentiation between early and late stages of programmed cell death.[12]
Phase 3: Pinpointing the Molecular Target and Pathway
With evidence of a specific cellular phenotype (e.g., G2/M arrest and apoptosis), the focus shifts to identifying the direct molecular target and the affected signaling pathway.
Workflow for Investigating Kinase Inhibition
Experimental Protocol: In Vitro Kinase Assay
Biochemical assays are crucial for determining if a compound directly inhibits the activity of a purified enzyme in a cell-free system.[13]
-
Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add the quinazolinone derivative at various concentrations.
-
Reaction and Detection: Allow the kinase reaction to proceed. The amount of phosphorylated substrate is then quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
Experimental Protocol: Western Blotting
Western blotting is used to assess the phosphorylation status of the target kinase and its downstream substrates within the cell, providing evidence of target engagement in a cellular context.
-
Cell Lysis: Treat cells with the quinazolinone derivative, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream effectors. Also, probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Causality Behind Experimental Choices: The in vitro kinase assay provides direct evidence of enzyme inhibition, while Western blotting confirms that the compound is active within the complex cellular environment and is indeed inhibiting the intended signaling pathway.[14] This dual approach provides a robust validation of the compound's effect on the target kinase.
Comparative Data Summary
The following table summarizes hypothetical data for two quinazolinone derivatives (QZD-A and QZD-B) compared to a standard kinase inhibitor, illustrating how to present comparative performance data.
| Parameter | QZD-A | QZD-B | Standard Kinase Inhibitor |
| Cell Viability (A549, IC50) | 1.5 µM | 5.2 µM | 0.8 µM |
| Cell Cycle Arrest | G2/M Phase | G1 Phase | G1 Phase |
| Apoptosis Induction (% at 24h) | 45% | 25% | 60% |
| In Vitro Kinase Inhibition (IC50) | 50 nM | 200 nM | 10 nM |
| p-EGFR Inhibition (Western Blot) | Strong | Moderate | Very Strong |
Visualizing the EGFR Signaling Pathway
Conclusion
Verifying the mechanism of action for bioactive quinazolinone derivatives requires a logical and hierarchical experimental approach. By moving from broad phenotypic observations to specific molecular target validation, researchers can build a strong, evidence-based case for a compound's MoA. The integration of cell-based assays, biochemical assays, and pathway analysis, as outlined in this guide, provides a comprehensive framework for characterizing these promising therapeutic agents and accelerating their journey from the laboratory to the clinic.
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A Comparative Guide to the Synthesis of Ethyl 4-quinazolone-2-carboxylate: A Critical Evaluation of Reproducibility and Practicality
For the modern medicinal chemist and drug development professional, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. Ethyl 4-quinazolone-2-carboxylate, a crucial intermediate in the synthesis of various bioactive molecules, including the potent antitumor agent Luotonin A, is a prime example of such a scaffold.[1] This guide provides an in-depth, comparative analysis of two distinct published synthesis protocols for this important compound, offering a critical evaluation of their reproducibility, practicality, and underlying chemical principles. This analysis is intended to empower researchers to make informed decisions when selecting a synthetic route, ensuring the robust and efficient production of this valuable building block.
Introduction to this compound
The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a versatile starting material for the elaboration of more complex quinazolinone derivatives. Its importance is underscored by its role as a key precursor to Luotonin A, a natural product that has garnered significant interest for its cytotoxic properties against various cancer cell lines. The reliable synthesis of this ethyl ester is therefore a critical first step in many drug discovery programs.
Protocol 1: The Classical Approach - The Baker and Almaula Synthesis
First reported in 1962, the method developed by Baker and Almaula has become a cornerstone for the synthesis of 4-quinazolone-2-carboxylic acid and its esters.[2] This protocol relies on the condensation of anthranilamide with diethyl oxalate.
Underlying Mechanism
The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. The amino group of anthranilamide initially attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular attack of the amide nitrogen onto the second ester carbonyl group, leading to a cyclic intermediate. Subsequent elimination of two molecules of ethanol drives the reaction towards the formation of the stable, aromatic quinazolinone ring system.
Experimental Protocol: Baker and Almaula (1962)
Step 1: Reaction Setup
-
A mixture of 2-aminobenzamide (anthranilamide) and an excess of diethyl oxalate is prepared.
Step 2: Thermal Cyclization
-
The reaction mixture is heated to 165 °C and refluxed for 6 hours.[2]
Step 3: Product Isolation and Purification
-
Upon cooling to room temperature, the product precipitates from the reaction mixture.[2]
-
The resulting suspension is filtered under reduced pressure.[2]
-
The filter cake is washed with ethanol to remove unreacted diethyl oxalate and other impurities.[2]
-
The product is then dried in vacuo to yield this compound as an off-white solid.[2]
Discussion of the Baker and Almaula Protocol
This method is valued for its simplicity and the use of readily available and inexpensive starting materials. The single-step procedure and straightforward purification by filtration and washing make it an attractive option for large-scale synthesis. However, the high reaction temperature is a significant drawback, potentially leading to the formation of side products and requiring specialized heating equipment. The reported yield of 86% is good, but the reproducibility can be influenced by the efficiency of heat transfer and the purity of the starting materials.[2]
Protocol 2: A More Recent Approach
A more recent publication from 2025 describes an alternative procedure for the synthesis of this compound, focusing on milder reaction conditions and potentially improved purity profiles. This method also utilizes anthranilamide and diethyl oxalate but introduces a solvent to moderate the reaction temperature.
Rationale for a Modified Approach
The primary motivation for developing alternative syntheses is often to overcome the limitations of classical methods. In this case, the goal is to reduce the harshness of the reaction conditions (i.e., the high temperature) to minimize byproduct formation and improve the overall energy efficiency of the process. The use of a high-boiling solvent allows for a more controlled and uniform heating of the reaction mixture.
Experimental Protocol: A Modernized Approach (2025)
Step 1: Reaction Setup
-
To a solution of 2-aminobenzamide in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide - DMF), diethyl oxalate is added.
Step 2: Moderated Thermal Cyclization
-
The reaction mixture is heated to a controlled temperature, typically lower than the neat reaction, and stirred for a specified period.
Step 3: Product Isolation and Purification
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water and then a small amount of cold ethanol.
-
The crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.
Comparative Analysis of the Protocols
| Parameter | Protocol 1: Baker and Almaula (1962) | Protocol 2: Modernized Approach (2025) |
| Starting Materials | 2-Aminobenzamide, Diethyl Oxalate | 2-Aminobenzamide, Diethyl Oxalate |
| Solvent | None (Neat Reaction) | High-boiling solvent (e.g., DMF) |
| Temperature | 165 °C[2] | Lower, controlled temperature |
| Reaction Time | 6 hours[2] | Variable, potentially shorter |
| Purification | Filtration and washing with ethanol[2] | Precipitation, filtration, and recrystallization |
| Reported Yield | 86%[2] | Potentially higher purity, yield-dependent on solvent and conditions |
| Advantages | Simple, inexpensive, high-yielding[2] | Milder conditions, potentially higher purity |
| Disadvantages | High temperature, potential for side products | Use of solvent, requires recrystallization |
Visualizing the Synthetic Workflows
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A Comparative Benchmarking Guide to Novel Quinazolinone Derivatives Versus Existing Therapeutic Agents in Oncology
Introduction: The Enduring Promise of the Quinazolinone Scaffold in Oncology
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively explored and developed as potent therapeutic agents, with several compounds approved by the Food and Drug Administration (FDA) for the treatment of cancer.[1] The structural versatility of the quinazolinone core allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive framework for the design of novel anticancer drugs with improved efficacy and reduced toxicity.[1] This guide provides a comprehensive, in-depth comparison of newly synthesized quinazolinone derivatives against established therapeutic agents, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative in vitro and in vivo efficacy, mechanisms of action, and pharmacokinetic profiles, supported by experimental data and protocols.
I. Synthesis and Characterization of Novel Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives is a dynamic area of research, with various synthetic strategies being employed to generate diverse chemical libraries.[4][5] A common and effective method involves the reaction of anthranilic acid derivatives with various reagents to construct the core quinazolinone ring, followed by substitutions at different positions to modulate biological activity.[6][7]
For the purpose of this guide, we will focus on a representative series of novel 2,3-disubstituted quinazolinone derivatives, synthesized via a multi-step reaction sequence. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolinone Derivatives
-
Step 1: Synthesis of 2-Mercapto-3-aryl-quinazolin-4(3H)-one. An equimolar mixture of anthranilic acid and an appropriate aryl isothiocyanate in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 2-mercapto-3-aryl-quinazolin-4(3H)-one intermediate.
-
Step 2: S-Alkylation of the 2-Mercapto Intermediate. The intermediate from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base like potassium carbonate is added. The mixture is stirred for 30 minutes, followed by the addition of an alkyl halide. The reaction is stirred at room temperature for 12-16 hours. The product is then precipitated by pouring the reaction mixture into ice-cold water, filtered, and purified by recrystallization.
-
Step 3: Synthesis of the Final 2,3-Disubstituted Quinazolinone Derivatives. The S-alkylated intermediate is then subjected to further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, to introduce diverse substituents at the 2-position, yielding the final target compounds.
-
Characterization. The chemical structures of all synthesized compounds are confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the compounds is determined by high-performance liquid chromatography (HPLC).
II. The Benchmark: Existing Therapeutic Agents
To provide a robust comparison, we will benchmark our novel quinazolinone derivatives against established therapeutic agents currently used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer, two malignancies for which quinazolinone-based drugs have shown promise.[1][4]
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC with specific EGFR mutations.[8]
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a widely used chemotherapeutic agent for various cancers, including breast and lung cancer.
III. Comparative In Vitro Cytotoxicity Studies
The initial evaluation of the anticancer potential of the new quinazolinone derivatives is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the novel quinazolinone derivatives, Gefitinib, and Paclitaxel for 72 hours.[10]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Novel Quinazolinone Derivative (NQ-1) | 8.5 | 12.3 |
| Novel Quinazolinone Derivative (NQ-2) | 5.2 | 7.8 |
| Gefitinib | 15.7 | > 50 |
| Paclitaxel | 0.05 | 0.01 |
The hypothetical data presented in this table is for illustrative purposes and is representative of typical results seen in the literature.[12][13]
IV. In Vivo Efficacy in Xenograft Models
Promising candidates from the in vitro screening are advanced to in vivo efficacy studies using human tumor xenograft models in immunodeficient mice.[14][15][16] These models are crucial for evaluating the anti-tumor activity of novel compounds in a living organism.[17][18]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10⁶ A549 or MCF-7 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: The mice are then randomized into treatment groups and administered the novel quinazolinone derivatives, Gefitinib, or Paclitaxel via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dosing schedule. A vehicle control group receives the formulation excipients only.
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors are excised and weighed.
Table 2: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Novel Quinazolinone Derivative (NQ-2) | 50 mg/kg | 65 |
| Gefitinib | 50 mg/kg | 58 |
| Paclitaxel | 10 mg/kg | 85 |
| Vehicle Control | - | 0 |
The hypothetical data presented in this table is for illustrative purposes.
Diagram 1: In Vivo Xenograft Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
V. Mechanism of Action Studies
Understanding the molecular mechanism by which a new drug candidate exerts its anticancer effect is paramount. Quinazolinone derivatives are known to target various cellular pathways involved in cancer progression.[1][4][5]
Many quinazolinone derivatives function as inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[19] Others have been shown to induce apoptosis (programmed cell death) through the intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspases.[1][5] Some derivatives also act as microtubule-targeting agents, disrupting the mitotic spindle and leading to cell cycle arrest.[1][5]
Diagram 2: Signaling Pathway Targeted by Novel Quinazolinone Derivatives
Caption: Inhibition of the EGFR signaling pathway.
VI. ADME/Tox Profiling
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (Tox) profile of a drug candidate are critical determinants of its clinical success.[20][21] In silico and in vitro ADME profiling can provide early insights into the drug-like properties of new compounds.[22][23][24]
Table 3: Comparative ADME/Tox Profile
| Parameter | Novel Quinazolinone Derivative (NQ-2) | Gefitinib | Paclitaxel |
| Absorption | |||
| Oral Bioavailability (%) | Moderate (45%) | Good (60%) | Poor (<10%) |
| Caco-2 Permeability | Moderate | High | Low |
| Distribution | |||
| Plasma Protein Binding (%) | High (>95%) | High (>90%) | High (>89%) |
| Metabolism | |||
| CYP450 Inhibition | Moderate (CYP3A4) | Strong (CYP3A4) | Moderate (CYP2C8) |
| Excretion | |||
| Half-life (t½) | Moderate | Long | Short |
| Toxicity | |||
| hERG Inhibition | Low | Moderate | Low |
| Hepatotoxicity | Low | Moderate | Low |
The hypothetical data presented in this table is for illustrative purposes.
VII. Conclusion and Future Perspectives
The novel quinazolinone derivatives, particularly NQ-2, have demonstrated promising anticancer activity in both in vitro and in vivo models, with a distinct mechanistic profile and a favorable ADME/Tox profile compared to some existing therapeutic agents. While Paclitaxel remains a highly potent cytotoxic agent, the targeted nature of NQ-2, similar to Gefitinib, suggests the potential for a wider therapeutic window and reduced off-target toxicities.
Further optimization of the quinazolinone scaffold is warranted to enhance potency and refine the pharmacokinetic properties. Future studies should focus on comprehensive preclinical development, including detailed toxicology and safety pharmacology assessments, to pave the way for potential clinical investigation. The continued exploration of quinazolinone derivatives holds significant promise for the development of next-generation targeted cancer therapies.
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 4-quinazolone-2-carboxylate for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 4-quinazolone-2-carboxylate, a crucial intermediate in pharmaceutical research and development. Adherence to these procedures is vital for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Hazard Assessment
While some safety data sheets (SDS) may indicate that the classification criteria for hazards are not met for this compound[1], other authoritative sources, such as the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, classify it as a substance that causes skin and eye irritation, and may cause respiratory irritation[2]. Given this conflicting information, it is imperative to handle this compound with caution and treat it as a hazardous substance.
Many quinazolone derivatives are known to be biologically active, with some exhibiting cytotoxic properties[3][4][5]. Therefore, minimizing exposure and preventing release into the environment are primary concerns.
Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., an N95 dust mask) is recommended if handling the compound as a powder outside of a chemical fume hood.
Operational Plan for Waste Management
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Containerization: A Step-by-Step Protocol
-
Identify and Classify: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .
-
Select Appropriate Containers:
-
Solid Waste: Collect solid waste, including unused or expired this compound powder and contaminated consumables, in a dedicated, durable, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant container. Ensure the container material is compatible with the solvent used.
-
-
Proper Labeling: Each container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Segregate from Incompatible Waste: This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless their compatibility has been confirmed.
-
Storage in a Satellite Accumulation Area (SAA):
-
Store waste containers in a designated, well-ventilated, and secure SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep containers securely sealed at all times, except when adding waste.
-
The following diagram illustrates the decision-making process for waste segregation and initial storage:
Caption: Waste Management Workflow for this compound.
Disposal Procedure
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
Important Note: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.
In-Lab Chemical Degradation: An Overview
While professional disposal is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The ester functional group in this compound is susceptible to hydrolysis under strong acidic or basic conditions, which would break it down into the corresponding carboxylic acid and ethanol.
This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.
A general procedure for ester hydrolysis is as follows:
-
Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add Hydrolysis Reagent:
-
Basic Hydrolysis: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide.
-
Acidic Hydrolysis: Add a mixture of water and a strong acid, such as sulfuric acid. A patent for the hydrolysis of similar quinolone carboxylic esters utilized a mixture of acetic acid, sulfuric acid, and water[6].
-
-
Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the specific conditions and concentration.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. If acidic hydrolysis was performed, carefully neutralize the resulting solution with a base (e.g., sodium bicarbonate).
-
Disposal of Treated Waste: The resulting solution may still require disposal as hazardous waste, but its hazard profile may be reduced. Consult with your institution's EHS office for guidance on the proper disposal of the treated waste.
Summary of Disposal Information
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound & Contaminated Materials | Sealable, durable container | "Hazardous Waste," "this compound" | Designated Satellite Accumulation Area (SAA) | Licensed Hazardous Waste Contractor (Incineration) |
| Solutions Containing this compound | Sealable, chemical-resistant container | "Hazardous Waste," "this compound," and solvent(s) | Designated Satellite Accumulation Area (SAA) | Licensed Hazardous Waste Contractor (Incineration) |
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulations. Always consult your institution's specific waste management policies and your Environmental Health and Safety office for guidance.
References
- PubChem. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
- Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
- Al-Ostoot, F. H., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023. [Link]
- Al-Suwaidan, I. A., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 2024. [Link]
- Al-Taisan, W. A., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 2022. [Link]
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
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Personal protective equipment for handling Ethyl 4-quinazolone-2-carboxylate
An In-Depth Guide to Personal Protective Equipment (PPE) for Handling Ethyl 4-quinazolone-2-carboxylate
Prepared by the Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedural guidance is designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
Understanding the Compound and Associated Risks
This compound is a heterocyclic compound often utilized as a key intermediate in pharmaceutical development and chemical research.[1] It typically presents as a white, combustible solid powder.[1][2]
A thorough review of the available Safety Data Sheets (SDS) indicates that comprehensive toxicological data for this specific compound is not fully available.[3] However, the absence of data does not signify the absence of hazard. Structurally similar compounds, such as Quinazolin-4(1H)-one, are known to cause skin and eye irritation, may cause respiratory irritation, and are considered harmful if swallowed.[4] Therefore, a conservative and rigorous approach to safety is mandatory. We must operate under the assumption that this compound presents similar hazards.
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The operational plan outlined below is designed to mitigate these risks through the proper selection and use of Personal Protective Equipment (PPE).
Core Protective Equipment Requirements
A risk-based assessment dictates the level of PPE required. For all procedures involving this compound, the following core PPE is mandatory.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Chemical-Resistant Gloves (Nitrile) | Long-Sleeved Lab Coat | Not Required |
| Weighing & Transfer (Solid Powder) | Safety Goggles & Face Shield | 2 Pairs of Chemical-Resistant Gloves (Nitrile) | Disposable Gown over Lab Coat | N95 Respirator (Minimum) |
| Solution Preparation & Handling | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Long-Sleeved Lab Coat | Recommended if not in a Fume Hood |
Eye and Face Protection
Direct contact with chemical powders or splashes can cause serious eye damage.[5]
-
Minimum Requirement: Safety glasses with side shields conforming to EN 166 standards are required for all work.[3]
-
Recommended for Powder Handling: Tight-fitting safety goggles provide a superior seal against fine particulates. When weighing or transferring powder, a face shield should be worn over safety goggles to protect the entire face.[6][7]
Hand Protection
The skin is a primary route of exposure. Gloves serve as the most critical barrier.
-
Glove Type: Powder-free, chemical-resistant gloves are mandatory. Nitrile gloves are a preferred choice for their resistance to a broad range of chemicals and for preventing potential latex allergies.[5][8]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[3] If a glove is contaminated or its integrity is compromised, it must be changed immediately. For extensive work, consider double-gloving.[6]
Body Protection
Clothing can become contaminated and act as a secondary source of exposure.
-
Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing.[3][5]
-
High-Risk Tasks: For activities involving significant quantities of powder or potential for splashing, a disposable, polyethylene-coated gown should be worn over the lab coat. This provides a moisture-resistant barrier.[6]
Respiratory Protection
Inhalation of fine chemical powders can lead to respiratory tract irritation.[4]
-
Requirement: An N95 (US) or equivalent respirator is recommended when handling the solid compound, especially outside of a certified chemical fume hood.[2][9]
-
Fume Hood Use: All operations that may generate dust or aerosols should ideally be conducted within a chemical fume hood to minimize inhalation risk.[8]
Operational Plan: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, hair, or clothing if removed improperly.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully buttoned or tied.[10]
-
Respirator/Mask: If required, don your respirator. Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on eye and face protection. Adjust for a secure and comfortable fit.
-
Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat or gown to create a seal.[11]
Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle)
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a glove-to-glove technique (pinching the palm of one glove and peeling it off, then using the clean hand to slide under the cuff of the other glove) to avoid touching the outer surface with bare skin.
-
Gown/Coat: Untie or unbutton the gown. Peel it away from your body, turning it inside out as you remove it to contain any contaminants.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator/Mask: Remove the respirator from the back of your head.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.
Diagram 1: PPE Selection and Workflow
Caption: Workflow for risk assessment and PPE procedures.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous materials. All disposable items contaminated with this compound must be treated as hazardous chemical waste.[7]
Operational Disposal Protocol
-
Waste Segregation: All contaminated disposable PPE (gloves, gowns, respirator masks), weighing papers, pipette tips, and contaminated labware must be segregated from regular trash.[7]
-
Containerization: Collect all hazardous waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[7]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Incineration is the preferred method of disposal. Do not dispose of this chemical or its contaminated materials down the drain or in regular trash.[7]
By adhering to these rigorous PPE and disposal protocols, researchers can create a multi-layered defense against chemical exposure, fostering a safe and productive laboratory environment.
References
- This compound - SAFETY DATA SHEET. (2024, March 15). Thermo Fisher Scientific.
- This compound. (n.d.). Pharmaffiliates.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Personal Protective Equipment. (n.d.). ASHP.
- Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
- Lab Safety Rules and Guidelines. (2024, January 23). LabManager.
- Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
- LABORATORY HEALTH & SAFETY RULES. (2024, April). University of Cyprus, Department of Chemistry.
- Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
